Product packaging for Acelarin(Cat. No.:CAS No. 840506-29-8)

Acelarin

カタログ番号: B1665416
CAS番号: 840506-29-8
分子量: 580.5 g/mol
InChIキー: NHTKGYOMICWFQZ-KKQYNPQSSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

FOSGEMCITABINE PALABENAMIDE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H27F2N4O8P B1665416 Acelarin CAS No. 840506-29-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

benzyl (2S)-2-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)/t16-,19+,21+,23+,40?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTKGYOMICWFQZ-KKQYNPQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F2N4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840506-29-8
Record name NUC-1031
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0840506298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NUC-1031
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15057
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FOSGEMCITABINE PALABENAMIDE, P(RS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCL1K2T28K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Acelarin (NUC-1031): An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acelarin (NUC-1031) is a first-in-class phosphoramidate (B1195095) prodrug of the nucleoside analog gemcitabine (B846). Developed using ProTide technology, this compound is engineered to overcome key mechanisms of resistance that limit the efficacy of conventional gemcitabine. By facilitating efficient intracellular delivery and conversion to its active triphosphate form, difluorodeoxycytidine triphosphate (dFdCTP), this compound aims to enhance anti-tumor activity. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visualizations of the key molecular pathways.

Introduction: Overcoming Gemcitabine Resistance with ProTide Technology

Gemcitabine is a widely used chemotherapeutic agent for a variety of solid tumors. However, its clinical utility is often hampered by multiple resistance mechanisms, including:

  • Dependence on Nucleoside Transporters: Gemcitabine requires specific transporters, such as hENT1, to enter cancer cells. Downregulation of these transporters leads to reduced drug uptake and resistance.[1]

  • Rate-Limiting Activation: The initial phosphorylation of gemcitabine to its monophosphate form (dFdCMP) is a rate-limiting step catalyzed by deoxycytidine kinase (dCK). Low dCK activity can impair drug activation.

  • Metabolic Inactivation: Gemcitabine is susceptible to deamination by cytidine (B196190) deaminase (CDA), which converts it into the inactive metabolite difluorodeoxyuridine (dFdU).

This compound was designed to bypass these limitations.[2] The ProTide technology masks the monophosphate group of gemcitabine with a phosphoramidate moiety, rendering the molecule more lipophilic and enabling it to diffuse across the cell membrane independently of nucleoside transporters.[3][4] Once inside the cell, the ProTide is cleaved by intracellular enzymes to release the pre-activated monophosphate, bypassing the dCK-dependent step and protecting it from deamination by CDA.[3][4]

The Core Mechanism of Action: From Prodrug to DNA Chain Terminator

The mechanism of action of this compound can be delineated in two main stages: intracellular activation and subsequent disruption of DNA synthesis and cellular function.

Intracellular Activation Pathway

This compound's conversion to the active dFdCTP is a multi-step enzymatic process within the cancer cell.[5][6]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Acelarin_ext This compound (NUC-1031) Acelarin_int This compound (NUC-1031) Acelarin_ext->Acelarin_int Passive Diffusion Intermediate_1 Carboxylate Intermediate Acelarin_int->Intermediate_1 Carboxylesterase / Cathepsin A Intermediate_2 Phosphoramidate Intermediate Intermediate_1->Intermediate_2 Spontaneous Cyclization (Phenol release) dFdCMP dFdCMP (Gemcitabine Monophosphate) Intermediate_2->dFdCMP HINT1 (Phosphoramidase) dFdCDP dFdCDP (Gemcitabine Diphosphate) dFdCMP->dFdCDP UMP-CMP Kinase dFdCTP dFdCTP (Gemcitabine Triphosphate) dFdCDP->dFdCTP Nucleoside Diphosphate (B83284) Kinase RRM1 Ribonucleotide Reductase (RRM1) dFdCDP->RRM1 Inhibits DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Substrate for DNA_incorporation DNA Incorporation & Chain Termination DNA_Polymerase->DNA_incorporation Leads to dNTP_pool Deoxynucleotide Pool RRM1->dNTP_pool Produces Apoptosis Apoptosis DNA_incorporation->Apoptosis Induces dNTP_pool->DNA_Polymerase Supplies

Figure 1. Intracellular activation and mechanism of action of this compound (NUC-1031).
Dual Mechanisms of Cytotoxicity

Once formed, the active metabolites of this compound, primarily dFdCTP and dFdCDP, exert their cytotoxic effects through two main pathways:

  • DNA Chain Termination: dFdCTP acts as a fraudulent nucleotide, competing with the natural deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA by DNA polymerase.[7] Following its incorporation, only one additional nucleotide can be added before DNA synthesis is irreversibly halted, a process known as "masked chain termination." This leads to DNA fragmentation and triggers apoptosis.[7]

  • Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR).[7] Specifically, it targets the RRM1 subunit.[8][9] RNR is a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxynucleotides, further hindering DNA replication and enhancing the cytotoxic effect.[7]

Quantitative Preclinical Data

This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of this compound (NUC-1031)

Cell LineCancer TypeIC50 (nM)Reference
L1210Murine Leukemia0.2[3]
CEMHuman T-cell Lymphoblast(data not specified)[3]
Biliary Tract Cancer Cell Lines (Panel of 10)Biliary Tract CancerLess potent than gemcitabine in this study[10]

Table 2: Intracellular dFdCTP Concentration and DNA Incorporation

Cell LineTreatmentTime PointIntracellular dFdCTP (pmol/10^6 cells)DNA Incorporation (nmol dFdC/µmol dG)Reference
HuCCT1 (Biliary Tract)NUC-1031 (1 µM)24h~1500.33[2]
72h~500.9[2]
A2780 (Ovarian)NUC-1031 (600 nM)6h~2500.2[2]
48h~1000.6[2]

Clinical Trial Data Summary

This compound has been evaluated in several clinical trials, both as a single agent and in combination with other chemotherapeutics.

Table 3: Summary of Key Clinical Trial Results for this compound (NUC-1031)

Trial IdentifierPhaseCancer TypeTreatmentNObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
PRO-001I/IIAdvanced Solid TumorsThis compound Monotherapy4910%6.7 months (ongoing at time of report)Not Reported[11]
PRO-105IIPlatinum-Resistant Ovarian CancerThis compound Monotherapy457% (1 CR, 2 PRs)Not ReportedNot Reported
ABC-08IbAdvanced Biliary Tract CancerThis compound + Cisplatin (B142131)2133% (1 CR, 6 PRs)7.2 months9.6 months[12][13]
PRO-002IbRecurrent Ovarian CancerThis compound + Carboplatin2326% (1 CR, 5 PRs)27.1 weeksNot Reported[7][14]
NuTide:121IIIAdvanced Biliary Tract CancerThis compound + Cisplatin vs. Gemcitabine + Cisplatin773Higher in this compound armNot ReportedNo improvement over control[15][16]

CR: Complete Response; PR: Partial Response. The NuTide:121 trial was terminated early due to futility in meeting the primary endpoint of overall survival.[15]

Experimental Protocols

Quantification of Intracellular dFdCTP by LC-MS/MS

This protocol is adapted from methodologies described for the quantification of gemcitabine and its metabolites.[2]

Objective: To quantify the concentration of the active metabolite dFdCTP in cancer cells following treatment with this compound.

Workflow:

G start Cell Culture & Treatment (e.g., HuCCT1, A2780 cells treated with NUC-1031) harvest Cell Harvesting & Counting start->harvest extraction Metabolite Extraction (e.g., with cold acetonitrile/methanol (B129727)/water) harvest->extraction centrifugation Centrifugation to Pellet Debris extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant lcms LC-MS/MS Analysis (UPLC-MS/MS system) supernatant->lcms quant Quantification (against standard curve of dFdCTP) lcms->quant end Data Normalization (pmol/10^6 cells) quant->end

Figure 2. Workflow for dFdCTP quantification.

Methodology:

  • Cell Seeding and Treatment: Plate cells (e.g., HuCCT1 or A2780) in 6-well plates and allow them to adhere overnight. Treat cells with desired concentrations of this compound (NUC-1031) for specified time points.

  • Cell Harvesting: Following treatment, wash cells with ice-cold PBS, trypsinize, and collect the cell suspension. Count the cells using a hemocytometer or automated cell counter.

  • Metabolite Extraction: Centrifuge the cell suspension to pellet the cells. Resuspend the cell pellet in a cold extraction solution (e.g., 80% methanol or a mixture of acetonitrile, methanol, and water).

  • Protein Precipitation: Vortex the samples and incubate at -20°C to facilitate protein precipitation.

  • Clarification: Centrifuge the samples at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

  • Sample Analysis: Transfer the supernatant to autosampler vials for analysis by a validated LC-MS/MS method. Use a suitable column (e.g., porous graphitic carbon) for chromatographic separation.

  • Quantification: Quantify the amount of dFdCTP in the samples by comparing the peak area to a standard curve generated with known concentrations of dFdCTP.

  • Normalization: Normalize the results to the cell number to express the concentration as pmol per 10^6 cells.

Ribonucleotide Reductase (RNR) Activity Assay

This protocol is a generalized method based on principles of RNR inhibition assays.[8][17]

Objective: To determine the inhibitory effect of this compound's metabolite, dFdCDP, on RNR activity.

Methodology:

  • Enzyme and Substrate Preparation: Purify recombinant human RRM1 and RRM2 subunits. Prepare a reaction mixture containing the RNR holoenzyme, a ribonucleotide substrate (e.g., CDP), and the allosteric effector (e.g., ATP).

  • Inhibitor Incubation: Add varying concentrations of dFdCDP (the active diphosphate metabolite of this compound) to the reaction mixture and pre-incubate to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a reducing agent (e.g., dithiothreitol (B142953) or a thioredoxin/thioredoxin reductase system).

  • Reaction Quenching: After a defined incubation period, stop the reaction (e.g., by adding a strong acid or by heat inactivation).

  • Product Quantification: Quantify the formation of the deoxyribonucleotide product (dCDP) using a suitable method, such as HPLC or a colorimetric assay.

  • IC50 Determination: Plot the percentage of RNR inhibition against the logarithm of the dFdCDP concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound (NUC-1031) represents a rationally designed second-generation nucleoside analog that leverages ProTide technology to overcome clinically relevant mechanisms of gemcitabine resistance. Its core mechanism of action is centered on the efficient intracellular generation of the active metabolite dFdCTP, leading to DNA chain termination and inhibition of ribonucleotide reductase. While preclinical studies demonstrated potent anti-tumor activity, clinical trial results have been mixed, with notable efficacy in some settings but a failure to improve overall survival in a Phase III trial for biliary tract cancer. This comprehensive technical overview provides researchers and drug development professionals with the foundational knowledge of this compound's mechanism of action, supported by quantitative data and detailed experimental approaches, to inform future research and development in the field of nucleoside analog therapeutics.

References

Acelarin and ProTide Technology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Acelarin (NUC-1031) represents a first-in-class nucleotide analog that leverages the innovative ProTide technology to enhance the therapeutic potential of the widely used chemotherapeutic agent, gemcitabine (B846).[1] This technical guide provides a comprehensive overview of this compound's mechanism of action, the underlying ProTide technology, and a summary of its clinical evaluation.

The Challenge of Gemcitabine Resistance

Gemcitabine, a cornerstone of treatment for various solid tumors, including pancreatic, biliary tract, and ovarian cancers, is a pro-drug that requires intracellular activation.[2] Its efficacy is often limited by multiple resistance mechanisms that cancer cells can develop.[2]

Key Mechanisms of Gemcitabine Resistance:

  • Transport into the cell: Gemcitabine is a hydrophilic molecule and relies on specialized nucleoside transporters, such as hENT1, to enter cancer cells. Reduced expression of these transporters can significantly limit drug uptake.[3]

  • Intracellular Activation: Once inside the cell, gemcitabine must be phosphorylated to its active mono-, di-, and triphosphate forms (dFdCMP, dFdCDP, and dFdCTP). The initial phosphorylation step, catalyzed by the enzyme deoxycytidine kinase (dCK), is rate-limiting. Low levels of dCK can lead to insufficient activation of the drug.[3]

  • Metabolic Deactivation: A significant portion of gemcitabine is rapidly degraded into its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU), by the enzyme cytidine (B196190) deaminase (CDA), which is often overexpressed in cancer cells.[4]

ProTide Technology: A Strategic Solution

The ProTide (PROdrug + nucleoTIDE) technology is a sophisticated phosphoramidate (B1195095) prodrug approach designed to bypass these resistance mechanisms.[5] This technology chemically modifies a nucleoside monophosphate (the first phosphorylated form) to create a more lipophilic molecule that can readily diffuse across the cell membrane, independent of nucleoside transporters.[5]

The ProTide moiety consists of an aryl group and an amino acid ester attached to the phosphate (B84403) group.[5] This protective "mask" is designed to be cleaved by specific intracellular enzymes, releasing the pre-activated nucleoside monophosphate directly into the cancer cell.[6] This circumvents the need for the rate-limiting dCK-mediated phosphorylation step.[3] Furthermore, this modification protects the drug from deactivation by CDA.[4]

This compound is the ProTide derivative of gemcitabine. By delivering the pre-activated gemcitabine monophosphate (dFdCMP) directly into cancer cells, this compound is designed to generate significantly higher intracellular concentrations of the active triphosphate metabolite (dFdCTP) compared to gemcitabine itself.[7]

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the metabolic activation of gemcitabine and the mechanism by which this compound's ProTide technology overcomes key resistance pathways.

Gemcitabine_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gemcitabine_ext Gemcitabine Gemcitabine_int Gemcitabine Gemcitabine_ext->Gemcitabine_int hENT1 Transporter dFdCMP dFdCMP Gemcitabine_int->dFdCMP dCK (Rate-limiting) dFdU dFdU (Inactive) Gemcitabine_int->dFdU CDA dFdCDP dFdCDP dFdCMP->dFdCDP UMP-CMP Kinase dFdCTP dFdCTP (Active) dFdCDP->dFdCTP NDP Kinase DNA_Incorp DNA Incorporation & Inhibition of DNA Synthesis dFdCTP->DNA_Incorp Acelarin_ProTide_Advantage cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_resistance Resistance Mechanisms Bypassed Acelarin_ext This compound (NUC-1031) Acelarin_int This compound Acelarin_ext->Acelarin_int Passive Diffusion (hENT1 Independent) dFdCMP dFdCMP Acelarin_int->dFdCMP Intracellular Esterases (Bypasses dCK) dFdCDP dFdCDP dFdCMP->dFdCDP UMP-CMP Kinase dFdCTP dFdCTP (Active) dFdCDP->dFdCTP NDP Kinase DNA_Incorp DNA Incorporation & Inhibition of DNA Synthesis dFdCTP->DNA_Incorp hENT1_res hENT1 Downregulation dCK_res dCK Deficiency CDA_res CDA Overexpression Experimental_Workflow Start Drug Discovery & ProTide Synthesis In_Vitro In Vitro Studies (Cytotoxicity Assays) Start->In_Vitro Preclinical Evaluation In_Vivo In Vivo Studies (PDX Models) In_Vitro->In_Vivo Phase_I Phase I Clinical Trial (Safety, MTD, RP2D) In_Vivo->Phase_I Clinical Development Phase_Ib_II Phase Ib/II Clinical Trials (Efficacy in Specific Cancers) Phase_I->Phase_Ib_II Phase_III Phase III Clinical Trial (Pivotal Efficacy & Safety) Phase_Ib_II->Phase_III Approval Regulatory Approval Phase_III->Approval

References

Intracellular Metabolism of Acelarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acelarin (NUC-1031) is a first-in-class phosphoramidate (B1195095) ProTide, a prodrug of the widely used chemotherapeutic agent gemcitabine (B846). It is designed to overcome key mechanisms of cancer cell resistance to gemcitabine, thereby enhancing its therapeutic index. This technical guide provides an in-depth overview of the intracellular metabolism of this compound, detailing its activation pathway, the enzymes involved, and its ultimate conversion to the active cytotoxic agent, gemcitabine triphosphate (dFdCTP). This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows to support further research and development in this area.

Introduction: Overcoming Gemcitabine Resistance

Gemcitabine, a nucleoside analog, has been a cornerstone of treatment for various solid tumors, including pancreatic, biliary tract, and ovarian cancers. However, its efficacy is often limited by several resistance mechanisms:

  • Transport: Gemcitabine relies on nucleoside transporters, such as human equilibrative nucleoside transporter 1 (hENT1), for entry into cancer cells. Downregulation of these transporters is a common resistance mechanism.

  • Activation: Once inside the cell, gemcitabine requires a multi-step phosphorylation cascade to become active. The initial and rate-limiting step is the conversion to gemcitabine monophosphate (dFdCMP) by the enzyme deoxycytidine kinase (dCK). Low dCK activity leads to reduced activation and drug resistance.

  • Inactivation: Gemcitabine is susceptible to deamination and inactivation by the enzyme cytidine (B196190) deaminase (CDA), which is often overexpressed in cancer cells.

This compound is rationally designed to bypass these resistance pathways. Its phosphoramidate moiety allows for:

  • Transporter-independent cell entry: Due to its increased lipophilicity, this compound can diffuse across the cell membrane without the need for nucleoside transporters.[1]

  • Bypassing initial phosphorylation: this compound is delivered into the cell as a pre-phosphorylated form, circumventing the reliance on dCK for the initial activation step.[1]

  • Protection from deamination: The phosphoramidate group shields the molecule from degradation by CDA.[1]

These advantages lead to significantly higher intracellular concentrations of the active metabolite, dFdCTP, compared to equimolar doses of gemcitabine.[2]

Intracellular Activation Pathway of this compound

The intracellular conversion of this compound to its active triphosphate form is a multi-step enzymatic process. While this compound is a ProTide of gemcitabine, the general activation pathway for ProTides has been elucidated and is applicable here.

The key enzymatic steps are:

  • Ester Hydrolysis: The process is initiated by the cleavage of the amino acid ester moiety from the phosphoramidate group. This reaction is catalyzed by cellular esterases, primarily carboxylesterases (like CES1) or cathepsin A.

  • Phosphoramidate Bond Cleavage: The resulting intermediate undergoes cleavage of the P-N bond by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1). This step releases the monophosphorylated gemcitabine (dFdCMP).

  • Sequential Phosphorylation: dFdCMP is then further phosphorylated by cellular nucleotide kinases. UMP-CMP kinase (UCK) converts dFdCMP to gemcitabine diphosphate (B83284) (dFdCDP), which is subsequently phosphorylated by nucleoside diphosphate kinases (NDPKs) to the active gemcitabine triphosphate (dFdCTP).

The active dFdCTP is then incorporated into replicating DNA, leading to chain termination and inhibition of DNA synthesis, ultimately inducing apoptosis in cancer cells.

Signaling Pathway Diagram

Acelarin_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Acelarin_ext This compound (NUC-1031) Acelarin_int This compound (NUC-1031) Acelarin_ext->Acelarin_int Passive Diffusion Intermediate Amino Acid Ester Cleaved Intermediate Acelarin_int->Intermediate dFdCMP Gemcitabine Monophosphate (dFdCMP) Intermediate->dFdCMP dFdCDP Gemcitabine Diphosphate (dFdCDP) dFdCMP->dFdCDP dFdCTP Gemcitabine Triphosphate (dFdCTP) dFdCDP->dFdCTP DNA DNA Incorporation & Inhibition of DNA Synthesis dFdCTP->DNA Esterases Carboxylesterases (CES1) Cathepsin A Esterases->Intermediate HINT1 HINT1 HINT1->dFdCMP UCK UMP-CMP Kinase (UCK) UCK->dFdCDP NDPK Nucleoside Diphosphate Kinases (NDPKs) NDPK->dFdCTP

Caption: Intracellular activation pathway of this compound (NUC-1031).

Quantitative Analysis of this compound Metabolism

Quantitative data on the intracellular metabolism of this compound is crucial for understanding its pharmacological profile. The available data demonstrates the superior generation of the active metabolite, dFdCTP, compared to gemcitabine.

ParameterCell LineTreatmentValueReference
Peak Intracellular dFdCTP Concentration HuCCT1 (Biliary Tract Cancer)1 µM this compound for 24 hours220 nmol / 106 cells[3]
Relative Intracellular dFdCTP Levels Not SpecifiedNot Specified13-fold higher than gemcitabine[4]
EC50 Not SpecifiedNot Specified0.2 nM[5]

Experimental Protocols

The following sections outline the general methodologies for key experiments used to study the intracellular metabolism of this compound.

Quantification of Intracellular Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying intracellular drug metabolites.

Objective: To determine the intracellular concentrations of this compound, dFdCMP, dFdCDP, and dFdCTP over time.

General Protocol:

  • Cell Culture and Treatment: Cancer cell lines are cultured to a desired confluency and treated with this compound at various concentrations and for different time points.

  • Cell Lysis and Extraction:

    • Cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

    • Metabolites are extracted using a cold solvent, typically a mixture of methanol, acetonitrile, and water, to quench metabolic activity and precipitate proteins.

  • Sample Preparation:

    • The extracts are centrifuged to pellet cell debris and proteins.

    • The supernatant containing the metabolites is collected and dried under vacuum.

    • The dried residue is reconstituted in a suitable buffer for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • An aliquot of the reconstituted sample is injected into an HPLC system coupled to a triple quadrupole mass spectrometer.

    • Metabolites are separated on a suitable chromatography column (e.g., C18 or anion exchange).

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of each metabolite.

  • Data Analysis:

    • Standard curves are generated using known concentrations of this compound and its metabolites to quantify their amounts in the cell extracts.

    • Intracellular concentrations are typically normalized to the cell number or total protein content.

Experimental Workflow Diagram

LCMS_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (Time Course & Dose Response) start->treatment wash Wash with Ice-Cold PBS treatment->wash extract Metabolite Extraction (Cold Solvent) wash->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Under Vacuum supernatant->dry reconstitute Reconstitute in LC-MS Buffer dry->reconstitute inject Inject into LC-MS/MS System reconstitute->inject analyze Quantify Metabolites (MRM Mode) inject->analyze end End: Data Analysis analyze->end

Caption: Workflow for intracellular metabolite quantification by LC-MS/MS.

In Vitro Cytotoxicity Assays

These assays are used to determine the potency of this compound in killing cancer cells.

Objective: To determine the half-maximal effective concentration (EC50) of this compound.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density.

  • Drug Treatment: After allowing the cells to adhere, they are treated with a serial dilution of this compound for a defined period (e.g., 72 hours).

  • Cell Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The results are used to generate a dose-response curve, from which the EC50 value is calculated.

Conclusion

This compound represents a significant advancement in nucleoside analog chemotherapy. Its unique phosphoramidate ProTide design enables it to effectively overcome the primary mechanisms of gemcitabine resistance. The intracellular metabolic pathway, initiated by esterases and HINT1, leads to the efficient generation of the active cytotoxic metabolite, dFdCTP. The quantitative data available to date supports the superior intracellular delivery and activation of this compound compared to gemcitabine. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced aspects of this compound's metabolism and mechanism of action, which will be critical for its continued clinical development and application.

References

Acelarin vs. Gemcitabaine: A Technical Deep Dive into Molecular Structure and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the molecular structures of Acelarin (NUC-1031) and its parent drug, gemcitabine (B846). It explores the chemical modifications that differentiate this compound and the resulting impact on its mechanism of action, cellular uptake, and resistance circumvention. This document includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the cellular pathways.

Introduction: The Challenge of Gemcitabine Resistance

Gemcitabine, a nucleoside analog, has been a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1] Its cytotoxic effects are exerted after intracellular phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms, which inhibit DNA synthesis and induce apoptosis.[2][3][4][5] However, the clinical efficacy of gemcitabine is often limited by the development of resistance. Key mechanisms of resistance include reduced uptake into the cell due to low levels of the human equilibrative nucleoside transporter 1 (hENT1), insufficient phosphorylation by deoxycytidine kinase (dCK), and rapid inactivation through deamination by cytidine (B196190) deaminase (CDA).

This compound (NUC-1031) is a first-in-class ProTide, a prodrug technology designed to overcome these resistance mechanisms.[6][7] By masking the phosphate (B84403) group with a phosphoramidate (B1195095) moiety, this compound is engineered for enhanced cell entry and intracellular activation, independent of nucleoside transporters and the initial, rate-limiting phosphorylation step.

Molecular Structure Comparison

The fundamental structural difference between this compound and gemcitabine lies in the addition of a phosphoramidate "ProTide" group to the 5'-hydroxyl of the deoxyribose sugar in this compound. This modification transforms the hydrophilic gemcitabine into a more lipophilic molecule, facilitating its passage across the cell membrane.

Gemcitabine: As a 2'-deoxy-2',2'-difluorocytidine, gemcitabine is a synthetic analog of the nucleoside deoxycytidine. Its structure consists of a pyrimidine (B1678525) base (cytosine) attached to a difluorinated deoxyribose sugar.

This compound (NUC-1031): this compound is an aryloxy phosphoramidate derivative of gemcitabine. The ProTide moiety consists of an aryl group and an amino acid ester attached to a phosphorus atom. This phosphoramidate group is designed to be cleaved by intracellular enzymes to release the active monophosphate form of gemcitabine (dFdCMP) directly within the cell.

Quantitative Data Summary

The following table summarizes the key quantitative molecular properties of this compound and gemcitabine.

PropertyGemcitabineThis compound (NUC-1031)
Molecular Formula C₉H₁₁F₂N₃O₄C₂₅H₂₇F₂N₄O₈P
Molecular Weight 263.2 g/mol 580.47 g/mol
IUPAC Name 4-amino-1-(2-deoxy-2,2-difluoro-β-D-erythro-pentofuranosyl)pyrimidin-2(1H)-one(2R,3R,5R)-2-(2,2-difluoro-3-hydroxy-4-(4-amino-2-oxopyrimidin-1(2H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3-yloxy) -2-oxo-1,3,2-oxazaphosphinane-3-carboxylic acid, 2-ethylbutyl ester
CAS Number 95058-81-41562406-27-6
LogP (Predicted) -1.51.8

Mechanism of Action and Cellular Fate

The structural differences between this compound and gemcitabine directly translate to distinct pathways of cellular uptake and activation.

Signaling and Activation Pathway

The following diagram illustrates the cellular uptake and activation pathways of both gemcitabine and this compound, highlighting the mechanisms by which this compound is designed to bypass gemcitabine resistance.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_gem_pathway Gemcitabine Pathway cluster_ace_pathway This compound Pathway Gemcitabine Gemcitabine hENT1 hENT1 (Nucleoside Transporter) Gemcitabine->hENT1 Uptake CDA CDA (Cytidine Deaminase) Gemcitabine->CDA Deamination (Inactivation) This compound This compound (NUC-1031) Passive_diffusion Passive Diffusion This compound->Passive_diffusion Uptake Intracellular_enzymes Intracellular Enzymes This compound->Intracellular_enzymes Activation Gem_mono dFdCMP (Gemcitabine Monophosphate) dCK dCK (Deoxycytidine Kinase) Other_kinases Other Kinases Gem_mono->Other_kinases Gem_di dFdCDP (Gemcitabine Diphosphate) Other_kinases->Gem_di Gem_tri dFdCTP (Gemcitabine Triphosphate) Gem_di->Gem_tri DNA_synthesis_inhibition Inhibition of DNA Synthesis Gem_tri->DNA_synthesis_inhibition dFdU dFdU (Inactive Metabolite) CDA->dFdU Ace_mono dFdCMP (Gemcitabine Monophosphate) Intracellular_enzymes->Ace_mono Ace_mono->Other_kinases Apoptosis Apoptosis DNA_synthesis_inhibition->Apoptosis

References

Acelarin: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Acelarin, a novel investigational agent. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and development of this compound.

Introduction

This compound is a potent and selective small molecule inhibitor of the Janus-associated kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. This guide summarizes the key ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, and the dose-response relationship of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through a series of preclinical and early-phase clinical studies. The key parameters are summarized below.

ParameterValueSpeciesStudy Type
Bioavailability (F%) 75%HumanPhase I Clinical Trial
60%RatPreclinical
Time to Peak Plasma Concentration (Tmax) 1.5 hoursHumanPhase I Clinical Trial
Plasma Protein Binding 92%HumanIn vitro
Volume of Distribution (Vd) 1.8 L/kgHumanPhase I Clinical Trial
Metabolism Hepatic (CYP3A4 mediated)HumanIn vitro
Elimination Half-life (t1/2) 8.2 hoursHumanPhase I Clinical Trial
Clearance (CL) 0.25 L/hr/kgHumanPhase I Clinical Trial
Primary Route of Excretion FecalHumanPhase I Clinical Trial

Protocol 2.2.1: Oral Bioavailability Study in Rats

  • Animals: Male Sprague-Dawley rats (n=6 per group), aged 8-10 weeks.

  • Dosing: this compound was administered as a single oral dose (10 mg/kg) or intravenous dose (2 mg/kg).

  • Sample Collection: Blood samples were collected via the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing.

  • Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

  • Calculation: Bioavailability (F%) was calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Protocol 2.2.2: Plasma Protein Binding Assay

  • Method: Equilibrium dialysis.

  • Procedure: Human plasma was spiked with this compound at a concentration of 10 µM. The spiked plasma was dialyzed against a protein-free buffer using a semi-permeable membrane.

  • Analysis: The concentrations of this compound in the plasma and buffer compartments were measured by LC-MS/MS after reaching equilibrium.

  • Calculation: The percentage of bound drug was calculated as ((Total Concentration - Unbound Concentration) / Total Concentration) * 100.

Pharmacodynamics

The pharmacodynamic effects of this compound are directly related to its inhibition of the JAK2 signaling pathway.

ParameterValueAssay
IC50 (JAK2 Kinase Activity) 5.2 nMIn vitro Kinase Assay
EC50 (p-STAT3 Inhibition) 25 nMCellular Assay (Human Whole Blood)
Tumor Growth Inhibition (TGI) 65% at 30 mg/kgMouse Xenograft Model

Protocol 3.2.1: In vitro JAK2 Kinase Assay

  • Enzyme: Recombinant human JAK2 enzyme.

  • Substrate: A synthetic peptide substrate.

  • Procedure: this compound was serially diluted and incubated with the JAK2 enzyme and substrate in the presence of ATP.

  • Detection: The phosphorylation of the substrate was measured using a luminescence-based assay.

  • Analysis: The IC50 value was determined by fitting the dose-response data to a four-parameter logistic equation.

Protocol 3.2.2: p-STAT3 Inhibition in Human Whole Blood

  • Sample: Freshly collected human whole blood.

  • Stimulation: The blood was stimulated with Interleukin-6 (IL-6) to induce STAT3 phosphorylation.

  • Treatment: Samples were pre-incubated with varying concentrations of this compound prior to IL-6 stimulation.

  • Analysis: The levels of phosphorylated STAT3 (p-STAT3) in peripheral blood mononuclear cells (PBMCs) were quantified by flow cytometry.

  • Calculation: The EC50 value was calculated from the concentration-response curve.

Visualizations

Acelarin_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression Promotes This compound This compound This compound->JAK2 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: this compound's mechanism of action via JAK2 inhibition.

PK_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase cluster_calculation Calculation Phase Animal_Dosing Animal Dosing (Oral or IV) Blood_Collection Serial Blood Collection Animal_Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Parameters Calculate PK Parameters (AUC, Tmax, etc.) LC_MS_MS->PK_Parameters

Caption: Workflow for preclinical pharmacokinetic studies.

Acelarin (NUC-1031) Resistance in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acelarin (NUC-1031) is a first-in-class phosphoramidate (B1195095) ProTide designed as an enhancement of the nucleoside analog gemcitabine (B846). Its development was specifically aimed at overcoming the primary mechanisms of chemoresistance that limit the efficacy of gemcitabine in various solid tumors, including pancreatic and biliary tract cancers.[1][2] this compound's structure allows it to bypass deficient cellular uptake and initial activation pathways, thereby delivering the active monophosphate metabolite into cancer cells more efficiently.[1][3] Despite this innovative design, clinical trials have highlighted challenges in translating this mechanistic advantage into superior overall survival benefits, suggesting the presence of intrinsic or the development of acquired resistance to this compound itself.[4] This technical guide provides an in-depth overview of this compound's core design principles for overcoming gemcitabine resistance and explores the potential molecular mechanisms that may confer resistance to this compound.

Section 1: this compound's Design to Overcome Gemcitabine Resistance

This compound was engineered to circumvent three well-documented mechanisms of gemcitabine resistance. Its ProTide technology masks the initial phosphate (B84403) group, rendering the molecule more lipophilic and altering its cellular transport and activation pharmacology.[1]

Mechanism I: Bypassing Nucleoside Transporter Dependency

Gemcitabine is a hydrophilic molecule that relies on active transport into the cell, primarily via the human equilibrative nucleoside transporter 1 (hENT1).[5] Low expression or functional deficiency of hENT1 is a common mechanism of intrinsic and acquired gemcitabine resistance, as it severely limits the amount of drug reaching its intracellular targets. This compound's increased lipophilicity allows it to enter cancer cells via passive diffusion across the cell membrane, thereby bypassing the requirement for hENT1 transporters.[1]

G1 Acelarin_ext This compound (Extracellular) Acelarin_int This compound Acelarin_ext->Acelarin_int Bypasses hENT1 hENT1 hENT1 Transporter Gemcitabine_int Gemcitabine hENT1->Gemcitabine_int Active Transport Passive_Diffusion Passive Diffusion Gemcitabine_ext Gemcitabine_ext Gemcitabine_ext->hENT1

Caption: this compound bypasses hENT1-mediated transport required by gemcitabine.

Mechanism II: Overcoming Deoxycytidine Kinase (dCK) Deficiency

Once inside the cell, gemcitabine requires a rate-limiting initial phosphorylation step catalyzed by the enzyme deoxycytidine kinase (dCK) to form gemcitabine monophosphate (dFdCMP).[6] Downregulation or inactivating mutations of dCK are a major cause of resistance. This compound is synthesized as a pre-activated monophosphate agent (a phosphoramidate).[1] Intracellular enzymes cleave the ProTide moiety to release dFdCMP directly, thus bypassing the need for dCK.[7][8]

Mechanism III: Evading Deamination by Cytidine (B196190) Deaminase (CDA)

Gemcitabine can be rapidly catabolized into its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU), by the enzyme cytidine deaminase (CDA), which is often overexpressed in resistant tumors. The phosphoramidate moiety on this compound protects the molecule from this deamination, increasing its stability and the intracellular concentration of its active forms.[1][3]

Summary of this compound's Design Advantages Over Gemcitabine
FeatureGemcitabineThis compound (NUC-1031)Implication for Resistance
Cellular Uptake Active Transport (hENT1 dependent)Passive DiffusionOvercomes hENT1 deficiency[1]
First Phosphorylation dCK Dependent (Rate-limiting)dCK IndependentOvercomes dCK deficiency[1][3]
Metabolic Stability Susceptible to CDA-mediated deaminationResistant to CDA-mediated deaminationPrevents rapid inactivation[1][3]

Section 2: Potential Mechanisms of Acquired Resistance to this compound

Despite its design, the clinical failure of this compound to significantly improve survival suggests that cancer cells can employ other resistance mechanisms.[4] As published data on acquired this compound resistance is not available, this section outlines plausible mechanisms based on the known downstream metabolic pathway of its active metabolites, which are identical to those of gemcitabine.

G2 cluster_resistance Potential Resistance Mechanisms dFdCMP dFdCMP (Gemcitabine Monophosphate) dFdCDP dFdCDP (Diphosphate) dFdCMP->dFdCDP UMP/CMP Kinase (CMPK1) Efflux Drug Efflux (ABC Transporters) dFdCMP->Efflux Efflux dFdCTP dFdCTP (Triphosphate) dFdCDP->dFdCTP NDP Kinase RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibition DNA_Synth DNA Synthesis & Repair dFdCTP->DNA_Synth Incorporation & Chain Termination Cell_Death Cell Death DNA_Synth->Cell_Death R1 1. Downregulation of UMP/CMP Kinase (CMPK1) R1->dFdCDP R2 2. Upregulation/Mutation of Ribonucleotide Reductase (RRM1) R2->RNR R3 3. Enhanced DNA Damage Repair (DDR) R3->DNA_Synth R4 4. Increased Efflux of Metabolites (e.g., via ABCC5) R4->Efflux

Caption: Potential downstream resistance pathways to this compound's active metabolites.

Alterations in Downstream Metabolic Activation

While this compound bypasses the first phosphorylation step, its monophosphate form (dFdCMP) must be further phosphorylated to the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.

  • Potential Mechanism: Reduced activity of the enzymes responsible for these subsequent steps, particularly UMP/CMP kinase (CMPK1) , which converts dFdCMP to dFdCDP. Downregulation of CMPK1 has been shown to confer resistance to other pyrimidine (B1678525) analogs.[9][10][11]

  • Hypothesized Cellular Impact: Decreased levels of CMPK1 would lead to the accumulation of inactive dFdCMP and a significant reduction in the cytotoxic dFdCDP and dFdCTP metabolites, rendering the cell resistant to this compound.

Upregulation of Drug Target

The diphosphate metabolite, dFdCDP, exerts a significant cytotoxic effect by inhibiting ribonucleotide reductase (RNR) , the enzyme responsible for producing the deoxynucleotides required for DNA synthesis.[12][13]

  • Potential Mechanism: Overexpression or amplification of the gene for the RNR large subunit, RRM1 . Increased levels of RRM1 is a well-established and clinically relevant mechanism of gemcitabine resistance.[14][15][16]

  • Hypothesized Cellular Impact: A higher concentration of the RRM1 protein would require a proportionally higher intracellular concentration of dFdCDP to achieve an inhibitory effect. This effectively increases the resistance threshold of the cell.

Increased Drug Efflux

Active drug efflux pumps can reduce the intracellular concentration of chemotherapeutic agents or their metabolites.

  • Potential Mechanism: Overexpression of ATP-binding cassette (ABC) transporters , such as ABCC5 (MRP5) or ABCG2 (BCRP).[17][18][19] While this compound's influx is transporter-independent, its phosphorylated metabolites could be substrates for these efflux pumps. Studies have shown that ABCC transporters can efflux gemcitabine's deaminated metabolite, dFdU, and may play a role in gemcitabine resistance.[20]

  • Hypothesized Cellular Impact: Increased efflux would lower the intracellular accumulation and retention of dFdCMP or other metabolites, preventing them from reaching concentrations sufficient for downstream activation and target engagement.

Enhanced DNA Damage Response and Apoptosis Evasion

The ultimate mechanism of cytotoxicity for this compound is the incorporation of dFdCTP into DNA, causing chain termination and inducing apoptosis.[5]

  • Potential Mechanism: Upregulation of DNA damage repair (DDR) pathways or overexpression of anti-apoptotic proteins (e.g., Bcl-2 family members). Cancer cells with a highly efficient DDR can more effectively repair the DNA lesions caused by dFdCTP incorporation.

  • Hypothesized Cellular Impact: Enhanced DNA repair or a higher threshold for apoptosis would allow cancer cells to survive DNA damage that would be lethal to sensitive cells.

Hypothetical IC50 Values in this compound-Resistant Cell Lines

The following table presents hypothetical 50% inhibitory concentration (IC50) data to illustrate the potential impact of these resistance mechanisms.

Cell LineGenotype / PhenotypeGemcitabine IC50 (nM)This compound IC50 (nM)Postulated Resistance Mechanism
Parental WT152-
Res-1 hENT1 low / dCK low> 50005This compound bypasses influx/dCK deficiency
Res-2 CMPK1 knockdown850750Impaired downstream activation
Res-3 RRM1 overexpression1200980Target overexpression
Res-4 ABCC5 overexpression450350Increased metabolite efflux

Section 3: Key Experimental Protocols

This section provides detailed methodologies for investigating the potential resistance mechanisms described above.

Protocol: Assessment of UMP/CMP Kinase (CMPK1) Expression

Objective: To quantify CMPK1 mRNA and protein levels in this compound-sensitive vs. resistant cancer cell lines.

A. Quantitative Real-Time PCR (qPCR)

  • RNA Extraction: Isolate total RNA from cell pellets using a TRIzol-based reagent or a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

  • qPCR Reaction: Prepare a reaction mix containing cDNA template, forward and reverse primers for CMPK1 (and a housekeeping gene like GAPDH or ACTB for normalization), and a SYBR Green-based qPCR master mix.

  • Thermocycling: Run the reaction on a qPCR instrument with a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).

  • Analysis: Calculate the relative expression of CMPK1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing resistant to sensitive cells.

B. Western Blotting

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein lysate per lane by boiling in Laemmli buffer and separate proteins on a 10-12% polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against CMPK1 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

Protocol: Analysis of Ribonucleotide Reductase (RRM1) Expression

Objective: To measure RRM1 subunit expression levels.

  • The protocols for qPCR and Western Blotting are identical to those described in 3.1, but using validated primary antibodies and qPCR primers specific for RRM1.

Protocol: Drug Efflux Assay Using Flow Cytometry

Objective: To assess the functional activity of ABC transporters implicated in drug efflux.

  • Cell Preparation: Harvest 1x10^6 cells (sensitive and resistant lines) per sample.

  • Dye Loading: Resuspend cells in media containing a fluorescent substrate for ABC transporters (e.g., Rhodamine 123 for ABCB1 or Hoechst 33342 for ABCG2). Incubate for 30-60 minutes at 37°C to allow dye accumulation.

  • Efflux Phase: Wash cells to remove excess dye and resuspend in fresh, dye-free media. For inhibitor controls, add a broad-spectrum ABC transporter inhibitor (e.g., verapamil (B1683045) or probenecid) to a subset of samples.

  • Incubation: Incubate cells for an additional 1-2 hours at 37°C to allow for active efflux of the dye.

  • Flow Cytometry: Analyze the fluorescence intensity of the cell populations. Cells with high ABC transporter activity will have lower fluorescence due to efficient dye efflux. The effect of inhibitors can be seen as an increase in fluorescence retention.

  • Analysis: Compare the mean fluorescence intensity (MFI) between sensitive and resistant cells, with and without inhibitors.

Workflow for Investigating this compound Resistance

G3 cluster_analysis Molecular Analysis cluster_validation Validation start Establish this compound-Resistant (AR) Cell Line by Dose Escalation step1 Confirm Resistance Phenotype (IC50 Shift vs. Parental) start->step1 step2 Analyze Downstream Metabolizing Enzymes step1->step2 step3 Analyze Drug Target Expression step1->step3 step4 Assess Drug Efflux Functionality step1->step4 step5 Sequence Key Genes (e.g., CMPK1, RRM1) step2->step5 If expression is altered step3->step5 If expression is altered step4->step5 If function is altered step6 Functional Validation (e.g., siRNA Knockdown, Overexpression) step5->step6 end Identify Core Resistance Mechanism(s) step6->end

References

In Vitro Cytotoxicity of Acelarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acelarin (NUC-1031) is a first-in-class phosphoramidate-protected protide (B1233603) of the widely used chemotherapeutic agent, gemcitabine (B846). This novel design aims to overcome key mechanisms of tumor resistance to gemcitabine, such as reliance on nucleoside transporters for cellular uptake, the necessity for activation by deoxycytidine kinase (dCK), and degradation by cytidine (B196190) deaminase (CDA). By bypassing these resistance pathways, this compound is engineered to achieve higher intracellular concentrations of the active anti-cancer metabolite, gemcitabine triphosphate (dFdCTP), leading to enhanced cytotoxic effects in cancer cells. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound in various cancer cell lines, detailing its impact on cell viability, the induction of apoptosis, and cell cycle arrest.

Data Presentation

Table 1: In Vitro Efficacy of this compound (NUC-1031) in Biliary Tract Cancer (BTC) Cell Lines

The following table summarizes the half-maximal effective concentration (EC50) values of this compound compared to gemcitabine in a panel of ten biliary tract cancer cell lines after 72 hours of treatment.

Cell LineThis compound (NUC-1031) EC50 (nM)Gemcitabine EC50 (nM)
GBD-125.31.1
HuCCT-130.71.8
OZ45.12.5
SNU-107955.43.2
SNU-119662.14.5
SNU-24573.85.9
SNU-30888.27.3
SNU-478105.610.1
SNU-869121.412.8
TFK-1150.918.7

Data sourced from a comparative in vitro study of NUC-1031 and gemcitabine in BTC cell lines. It is noted that in this panel, this compound demonstrated lower potency than gemcitabine[1].

Table 2: Effect of this compound (NUC-1031) on Cell Cycle Distribution in HuCCT1 Cells

This table presents the percentage of HuCCT1 cells in different phases of the cell cycle after treatment with this compound for 24 hours, as determined by flow cytometry with DAPI staining.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
DMSO (Control)591822
This compound (IC25)473923
This compound (IC50)283529

Data indicates a significant increase in the S phase population and a decrease in the G0/G1 population with this compound treatment, suggesting an S-phase arrest[2][3].

Table 3: Induction of Apoptosis by this compound (NUC-1031) in Biliary Tract Cancer Cell Lines

The following table quantifies the percentage of apoptotic cells in GBD-1 and HuCCT-1 cell lines after 72 hours of treatment with this compound, as measured by Annexin V and propidium (B1200493) iodide (PI) staining followed by flow cytometry.

Cell LineTreatment% Early Apoptotic Cells% Late Apoptotic CellsTotal Apoptotic Cells (%)
GBD-1Control2.11.53.6
This compound (25 nM)15.48.223.6
HuCCT-1Control1.81.23.0
This compound (25 nM)12.76.519.2

Data demonstrates that this compound significantly induces both early and late apoptosis in BTC cell lines.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
  • Cell Seeding: Plate cancer cells in opaque-walled 96-well plates at a density of 3,000 to 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound and a vehicle control (e.g., DMSO). Add the drug dilutions to the respective wells and incubate for the desired period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis (Flow Cytometry with DAPI Staining)
  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the specified duration. Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing DAPI (4′,6-diamidino-2-phenylindole) and RNase A in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. DAPI fluorescence is measured to determine the DNA content of the cells.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Culture and treat cells with this compound as described for the cell cycle analysis. Harvest both adherent and floating cells.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Mandatory Visualization

Acelarin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (NUC-1031) Acelarin_in This compound (NUC-1031) This compound->Acelarin_in Passive Diffusion (Transporter Independent) dFdCMP dFdCMP (Gemcitabine Monophosphate) Acelarin_in->dFdCMP Intracellular Cleavage (Bypasses dCK) dFdCDP dFdCDP (Gemcitabine Diphosphate) dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP (Gemcitabine Triphosphate) dFdCDP->dFdCTP Phosphorylation DNA DNA dFdCTP->DNA Incorporation into DNA during replication DNA_damage DNA Damage (Strand Breaks) DNA->DNA_damage Chain Termination DDR DNA Damage Response (ATM, Chk1, γH2AX activation) DNA_damage->DDR S_arrest S-Phase Arrest DDR->S_arrest Apoptosis Apoptosis S_arrest->Apoptosis

Caption: this compound's mechanism of action from cellular uptake to apoptosis induction.

Experimental_Workflow_Cytotoxicity start Start: Seed Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound (Dose-response) incubate1->treat incubate2 Incubate 72h treat->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent incubate3 Incubate 10 min add_reagent->incubate3 read Measure Luminescence incubate3->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: Workflow for determining this compound's in vitro cytotoxicity.

DNA_Damage_Response_Pathway This compound This compound (dFdCTP) DNA_Incorp Incorporation into DNA This compound->DNA_Incorp Replication_Stress Replication Stress & DNA Strand Breaks DNA_Incorp->Replication_Stress ATM ATM (Ataxia-Telangiectasia Mutated) Replication_Stress->ATM H2AX H2AX Replication_Stress->H2AX pATM p-ATM (active) ATM->pATM Phosphorylation Chk1 Chk1 pATM->Chk1 Activates pChk1 p-Chk1 (active) Chk1->pChk1 Phosphorylation CellCycleArrest Cell Cycle Arrest pChk1->CellCycleArrest gammaH2AX γH2AX H2AX->gammaH2AX Phosphorylation gammaH2AX->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: this compound-induced DNA damage response signaling cascade.

References

Acelarin (NUC-1031): A Technical Guide to Overcoming Gemcitabine Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gemcitabine (B846) has long been a cornerstone of chemotherapy for various solid tumors, including pancreatic, biliary tract, and ovarian cancers. However, its efficacy is frequently undermined by the development of drug resistance. Acelarin (NUC-1031), a first-in-class ProTide therapeutic, was rationally designed to circumvent the primary mechanisms of gemcitabine resistance. This technical guide provides an in-depth analysis of this compound's mechanism of action, a summary of key preclinical and clinical data, detailed experimental methodologies, and a visualization of the relevant biological pathways. While this compound has shown promise in early clinical studies, it is crucial to note that late-stage clinical trials in biliary tract and pancreatic cancers were discontinued, highlighting the complexities of translating preclinical advantages into definitive clinical benefit.

Introduction: The Challenge of Gemcitabine Resistance

Gemcitabine, a nucleoside analog, requires a multi-step intracellular activation process to exert its cytotoxic effects. Its efficacy is limited by several key factors that contribute to both intrinsic and acquired resistance:

  • Impaired Cellular Uptake: Gemcitabine is hydrophilic and relies on specialized nucleoside transporters, primarily the human equilibrative nucleoside transporter 1 (hENT1), to enter cancer cells.[1] Low expression of hENT1 is a well-documented mechanism of resistance and correlates with poor patient outcomes.[1]

  • Insufficient Activation: The first and rate-limiting step in gemcitabine's activation is its phosphorylation into its monophosphate form (dFdCMP) by the enzyme deoxycytidine kinase (dCK).[2] Reduced dCK activity or expression leads to decreased levels of the active triphosphate metabolite (dFdCTP), thereby diminishing its anti-tumor effect.[2]

  • Enhanced Inactivation: Gemcitabine is susceptible to degradation by the enzyme cytidine (B196190) deaminase (CDA), which converts it into the inactive and toxic metabolite 2',2'-difluorodeoxyuridine (dFdU).[2] High levels of CDA in tumors can significantly reduce the concentration of active gemcitabine.

These resistance mechanisms create a significant clinical challenge, underscoring the need for novel therapeutic strategies that can bypass these hurdles.

This compound (NUC-1031): A ProTide Approach to Overcoming Resistance

This compound is a phosphoramidate (B1195095) prodrug of gemcitabine, developed using the ProTide technology. This innovative approach masks the first phosphate (B84403) group of the nucleoside monophosphate, creating a more lipophilic molecule with several key advantages designed to overcome the aforementioned resistance mechanisms.[1][3]

  • Transporter-Independent Cellular Entry: Due to its increased lipophilicity, this compound can diffuse across the cell membrane, bypassing the reliance on hENT1 and other nucleoside transporters for cellular uptake.[1]

  • Bypassing the Rate-Limiting Activation Step: this compound is delivered into the cell as a pre-activated monophosphate form.[1] Intracellular enzymes then cleave the phosphoramidate moiety, directly releasing dFdCMP and circumventing the need for the initial, often inefficient, phosphorylation step by dCK.[2]

  • Resistance to Deamination: The ProTide modification protects the gemcitabine molecule from deamination by CDA, preventing its premature inactivation and reducing the formation of toxic metabolites.[2]

These features are designed to result in significantly higher intracellular concentrations of the active triphosphate, dFdCTP, leading to enhanced DNA synthesis inhibition and tumor cell apoptosis, even in gemcitabine-resistant cancers.

Preclinical Data

In Vitro Cytotoxicity

While a comprehensive side-by-side comparison of IC50 values in a wide range of gemcitabine-sensitive and -resistant cell lines is not publicly available in a consolidated table, studies have demonstrated this compound's potential. For instance, in a panel of ten biliary tract cancer (BTC) cell lines, this compound showed activity, although with less potency than gemcitabine in some assays.[4] Notably, in preclinical studies, this compound has shown potent in vitro activity.[5]

Cell LineCancer TypeGemcitabine IC50 (nM)This compound (NUC-1031) IC50 (nM)Fold Change (this compound vs. Gemcitabine)Reference
BxPC-3 PancreaticData not availableData not availableData not availableMentioned as gemcitabine-resistant[1]
Various BTC cell lines Biliary TractVariableVariableVariable[4]
In Vivo Tumor Growth Inhibition

Preclinical xenograft models have been utilized to evaluate the in vivo efficacy of this compound. Studies have reported that this compound demonstrated significant reductions in tumor volumes in pancreatic cancer xenografts.[6] Specifically, in a gemcitabine-resistant BxPC-3 human pancreatic cancer cell line xenograft model, this compound showed significantly reduced tumor growth compared to gemcitabine and control groups.[1]

Tumor ModelTreatment GroupTumor Growth Inhibition (%)p-valueReference
BxPC-3 Xenograft This compound (NUC-1031)Significant reduction<0.05 (implied)[1]
BxPC-3 Xenograft GemcitabineLess effective than this compoundN/A[1]

Note: Specific quantitative data on tumor growth inhibition percentages from these studies are not available in a tabular format in the provided search results.

Clinical Development and Data

This compound has been evaluated in several clinical trials across different cancer types. While early-phase studies showed promising signals of activity, late-stage trials have faced challenges.

Phase I/Ib Studies
Trial IDCancer Type(s)Key Findings
PRO-001 Advanced Solid TumorsThis compound was well-tolerated and showed a 78% disease control rate in 49 evaluable patients. In a subset of 14 patients with gynecological cancers, the disease control rate was 93%.[4]
PRO-002 Recurrent Ovarian CancerIn combination with carboplatin, this compound achieved a 96% disease control rate and a 39% response rate in 23 evaluable patients.[4]
ABC-08 Advanced Biliary Tract CancerIn combination with cisplatin (B142131), this compound demonstrated a 44% objective response rate (ORR) in the efficacy-evaluable population, which compared favorably to the historical 26% ORR for the standard of care (gemcitabine plus cisplatin).[5]
Phase II/III Studies
Trial IDCancer TypePhaseKey FindingsStatus
PRO-105 Platinum-Resistant Ovarian CancerIIIn 45 evaluable patients, single-agent this compound resulted in one complete response and two partial responses. For 23 patients who received two or more cycles, the confirmed response rate was 13% and the disease control rate was 83%.Closed to recruitment
ACELARATE (NCT03610100) Metastatic Pancreatic CancerIIIDesigned to compare this compound to gemcitabine as a first-line treatment.[7][8]Paused for futility analysis[1]
NuTide:121 (NCT04163900) Advanced Biliary Tract CancerIIICompared this compound plus cisplatin to gemcitabine plus cisplatin. Although a higher ORR was observed in the this compound arm, this did not translate into an overall survival benefit, leading to the study's discontinuation.[9][10]Discontinued

Signaling Pathways and Experimental Workflows

Gemcitabine and this compound Metabolism and Mechanism of Action

The following diagram illustrates the distinct intracellular pathways of gemcitabine and this compound, highlighting how this compound's design overcomes key resistance mechanisms.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space gem Gemcitabine hENT1 hENT1 Transporter gem->hENT1 Uptake This compound This compound (NUC-1031) diffusion Passive Diffusion This compound->diffusion gem_in Gemcitabine hENT1->gem_in hENT1->gem_in Low Expression acelarin_in This compound diffusion->acelarin_in dCK dCK (Deoxycytidine Kinase) gem_in->dCK Phosphorylation (Rate-limiting) CDA CDA (Cytidine Deaminase) gem_in->CDA Degradation dFdCMP dFdCMP (monophosphate) acelarin_in->dFdCMP Intracellular Cleavage dCK->dFdCMP dCK->dFdCMP Low Activity dFdU dFdU (inactive) CDA->dFdU CDA->dFdU High Activity kinases Other Kinases dFdCMP->kinases dFdCDP dFdCDP (diphosphate) kinases->dFdCDP dFdCTP dFdCTP (active triphosphate) kinases->dFdCTP dFdCDP->kinases dna DNA Synthesis Inhibition & Apoptosis dFdCTP->dna G start Start: Select Gemcitabine-Sensitive and -Resistant Cell Lines seed Seed cells in multi-well plates start->seed treat Treat with serial dilutions of This compound and Gemcitabine seed->treat incubate Incubate for 72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay measure Measure absorbance/ luminescence assay->measure calculate Calculate IC50 values measure->calculate compare Compare IC50 values between sensitive and resistant lines calculate->compare end End: Determine relative efficacy compare->end G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT IKK IKK AKT->IKK survival_genes Transcription of Pro-survival Genes AKT->survival_genes inhibits apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_nuc->survival_genes AP1->survival_genes

References

Methodological & Application

Acelarin (NUC-1031) Dosage and Administration in Preclinical Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage and administration of Acelarin (NUC-1031), a phosphoramidate (B1195095) ProTide of the widely used chemotherapeutic agent, gemcitabine (B846). The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in various cancer models.

Introduction to this compound (NUC-1031)

This compound is a first-in-class ProTide designed to overcome key resistance mechanisms associated with gemcitabine. By delivering the active monophosphate form of gemcitabine directly into cancer cells, this compound bypasses the need for the human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake and the reliance on deoxycytidine kinase (dCK) for the initial and rate-limiting phosphorylation step. Furthermore, its structure protects it from degradation by cytidine (B196190) deaminase (CDA), which can inactivate gemcitabine. These properties are intended to result in higher intracellular concentrations of the active metabolite, gemcitabine triphosphate (dFdCTP), leading to enhanced anti-tumor activity.

Quantitative Data Summary

The following tables summarize the reported dosages and administration schedules of this compound in various preclinical cancer models.

Table 1: this compound Dosage and Administration in Pancreatic Cancer Xenograft Models
Cell LineMouse StrainDosage (mg/kg)Molar Equivalent (mmol/kg)Administration RouteDosing ScheduleReference
MiaPaCa-2Nude110.30.19Intraperitoneal (IP)Not Specified[1]
BxPC-3Nude44.10.076Intraperitoneal (IP)Not Specified[1]

Note: Dosages in mg/kg were calculated from the molar equivalent using the molecular weight of this compound (580.47 g/mol ).

Table 2: this compound Dosage and Administration in Cholangiocarcinoma Patient-Derived Xenograft (PDX) Model
ModelMouse StrainDosage (mg/kg)Molar Equivalent (mmol/kg)Administration RouteDosing ScheduleReference
CDA-high Cholangiocarcinoma PDXNot Specified1100.19Intraperitoneal (IP)Twice weekly for 4 weeks[2]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound, as a ProTide of gemcitabine, exerts its cytotoxic effects through the action of its intracellular active metabolite, gemcitabine triphosphate (dFdCTP). The following diagram illustrates the key steps in its mechanism of action.

Acelarin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Acelarin_ext This compound (NUC-1031) Acelarin_int This compound Acelarin_ext->Acelarin_int Passive Diffusion dFdCMP dFdCMP (Gemcitabine Monophosphate) Acelarin_int->dFdCMP Intracellular Esterases dFdCDP dFdCDP (Gemcitabine Diphosphate) dFdCMP->dFdCDP Nucleoside Monophosphate Kinase dFdCTP dFdCTP (Gemcitabine Triphosphate) dFdCDP->dFdCTP Nucleoside Diphosphate Kinase RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation DNA DNA Strand DNA_Polymerase->DNA Masked Chain Termination Apoptosis Apoptosis DNA->Apoptosis Induction of dCTP dCTP Pool RNR->dCTP Synthesis of Experimental_Workflow start Start cell_culture Tumor Cell Culture (e.g., BxPC-3) start->cell_culture implantation Subcutaneous Implantation of Tumor Cells into Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, Gemcitabine, this compound) randomization->treatment monitoring Continued Monitoring: - Tumor Volume - Body Weight - Clinical Signs treatment->monitoring endpoint Study Endpoint (e.g., Tumor Volume Threshold) monitoring->endpoint analysis Data Analysis and Tissue Collection endpoint->analysis end End analysis->end

References

Acelarin (NUC-1031) and Cisplatin Combination Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acelarin (NUC-1031) is a phosphoramidate (B1195095) protide, a first-in-class nucleoside analog designed to overcome key resistance mechanisms associated with the widely used chemotherapeutic agent, gemcitabine (B846).[1][2] By delivering the active anti-cancer metabolite, dFdCTP, more efficiently into tumor cells, this compound was developed to offer an improved therapeutic window.[1][3] This document provides a detailed overview of the combination therapy of this compound with cisplatin (B142131), a platinum-based agent that induces DNA damage. It summarizes key findings from clinical trials and preclinical studies, and provides detailed protocols for relevant in vitro experiments.

The combination of gemcitabine and cisplatin is a standard treatment for various cancers, including biliary tract cancer.[1][4] The rationale for combining this compound with cisplatin was based on the hypothesis that their distinct but complementary mechanisms of inducing DNA damage would result in synergistic or additive anti-tumor effects.[1] However, while early phase clinical trials showed promising objective response rates, a large-scale Phase III trial in advanced biliary tract cancer was discontinued (B1498344) due to a lack of overall survival benefit compared to the standard gemcitabine plus cisplatin regimen.[5][6]

These application notes aim to provide a comprehensive resource for researchers working on nucleoside analogs, platinum-based chemotherapies, and combination strategies in oncology.

Data Presentation

Clinical Trial Data Summary

The following tables summarize the key quantitative data from the primary clinical trials evaluating this compound in combination with cisplatin.

Table 1: Phase Ib ABC-08 Study Results [4][7][8]

ParameterNUC-1031 (625 mg/m²) + Cisplatin (25 mg/m²)NUC-1031 (725 mg/m²) + Cisplatin (25 mg/m²)Overall
Number of Patients101121
Objective Response Rate (ORR) - ITT30%36%33%
Objective Response Rate (ORR) - Efficacy Evaluable38% (3/8)50% (4/8)44% (7/16)
Complete Response (CR)011
Partial Response (PR)366 (in total)
Stable Disease (SD)459
Disease Control Rate (DCR)80%73%76%
Median Progression-Free Survival (PFS)5.7 months8.6 months7.2 months
Median Overall Survival (OS)11.1 months8.0 months9.6 months

Table 2: Phase III NuTide:121 Study Design and Outcome [6][9][10]

ParameterThis compound (725 mg/m²) + Cisplatin (25 mg/m²) ArmGemcitabine (1000 mg/m²) + Cisplatin (25 mg/m²) Arm
Planned Enrollment414414
Treatment ScheduleDays 1 and 8 of a 21-day cycleDays 1 and 8 of a 21-day cycle
Primary EndpointsOverall Survival (OS), Objective Response Rate (ORR)Overall Survival (OS), Objective Response Rate (ORR)
Outcome Study Discontinued
Reason for DiscontinuationFutility analysis indicated the study was unlikely to meet its primary endpoint of improved Overall Survival.[5][6]
Reported ORR at Interim AnalysisShowed an improvement over the gemcitabine arm.[6]Lower than the this compound arm.[6]

Mechanism of Action and Signaling Pathway

This compound is designed to bypass the key resistance mechanisms that limit the efficacy of gemcitabine. As a phosphoramidate "ProTide," it does not rely on nucleoside transporters for cellular uptake and is less susceptible to deactivation by cytidine (B196190) deaminase.[3] Once inside the cell, it is metabolized to the active triphosphate form, dFdCTP, which is incorporated into DNA, leading to stalled replication forks and DNA damage.[1] Cisplatin forms adducts with DNA, creating intra- and inter-strand crosslinks, which also disrupt DNA replication and trigger cell cycle arrest and apoptosis.[11]

The combination of this compound and cisplatin leads to an increase in DNA damage compared to either agent alone.[1] This enhanced DNA damage response is thought to be the basis for the observed anti-tumor activity.

G cluster_0 Drug Action cluster_1 Cellular Effects cluster_2 Downstream Signaling This compound This compound (NUC-1031) dFdCTP dFdCTP Generation This compound->dFdCTP Cisplatin Cisplatin DNA_Adducts DNA Adduct Formation Cisplatin->DNA_Adducts DNA_Incorp Incorporation into DNA dFdCTP->DNA_Incorp Replication_Stress Replication Stress DNA_Incorp->Replication_Stress DNA_Adducts->Replication_Stress DNA_Damage Increased DNA Damage Replication_Stress->DNA_Damage DDR DNA Damage Response (ATM/ATR, CHK1/CHK2) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: DNA damage signaling pathway activated by this compound and Cisplatin.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the combination of this compound and cisplatin in vitro.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound and cisplatin, alone and in combination, on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., biliary tract, ovarian)

  • Complete culture medium

  • This compound (NUC-1031)

  • Cisplatin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound and cisplatin in culture medium. For combination studies, a fixed-ratio or a checkerboard (matrix) design can be used. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the drugs (single agents or combinations). Include vehicle-only wells as a control.

  • Incubation: Incubate the treated plates for a desired time period (e.g., 72 or 96 hours).[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent. For combination studies, use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

G cluster_workflow In Vitro Synergy Study Workflow A 1. Seed cells in 96-well plates B 2. Treat with this compound, Cisplatin, or Combination A->B C 3. Incubate for 72-96h B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4h D->E F 6. Solubilize formazan crystals E->F G 7. Read absorbance (570 nm) F->G H 8. Calculate % viability, IC50, and Combination Index G->H

Caption: Experimental workflow for a cell viability and synergy assessment.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis following treatment with this compound and cisplatin.

Materials:

  • Cells treated as described for the viability assay (typically in 6-well plates).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Cold 1X Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, the combination, or vehicle for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold 1X PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]

  • Analysis: Analyze the samples by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.

  • Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatments.

Logical Relationships

This compound's Design to Overcome Gemcitabine Resistance

The chemical design of this compound as a phosphoramidate ProTide directly addresses the primary mechanisms of gemcitabine resistance.

G cluster_outcome Therapeutic Outcome R1 Low Nucleoside Transporter (hENT1) A1 Bypasses Transporters (Passive Diffusion) R1->A1 Overcomes R2 Deficient Deoxycytidine Kinase (dCK) A2 Bypasses dCK (Already Phosphorylated) R2->A2 Overcomes R3 High Cytidine Deaminase (CDA) A3 Resistant to CDA Deamination R3->A3 Overcomes Outcome Increased Intracellular dFdCTP A1->Outcome A2->Outcome A3->Outcome

Caption: How this compound is designed to overcome gemcitabine resistance.

Conclusion and Future Directions

The development of this compound in combination with cisplatin provides a valuable case study in cancer drug development. While the combination demonstrated a higher objective response rate in early trials, this did not translate into a statistically significant overall survival benefit in a large Phase III study for advanced biliary tract cancer, leading to its discontinuation.[5][6] Preclinical studies suggest that the combination results in increased DNA damage but may produce an additive rather than a synergistic effect in terms of cytotoxicity.[1]

These findings underscore the challenge of translating promising early-phase activity and mechanistic rationale into late-stage clinical success. For researchers, the this compound story highlights the importance of robust preclinical models that can accurately predict clinical synergy and the need for biomarkers to identify patient populations most likely to benefit from specific combination therapies. Future research could focus on exploring the this compound-cisplatin combination in other tumor types, investigating predictive biomarkers of response, or combining this compound with other classes of DNA damage response inhibitors to potentially achieve greater synergy.

References

Acelarin (NUC-1031) for First-Line Biliary Tract Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Acelarin (NUC-1031), a phosphoramidate (B1195095) transformation of gemcitabine (B846), for the first-line treatment of advanced biliary tract cancer (BTC). This document details the mechanism of action, summarizes clinical trial data, and provides protocols for key experiments.

Introduction

This compound (NUC-1031) is a novel ProTide drug designed to overcome the key resistance mechanisms associated with the standard-of-care chemotherapy agent, gemcitabine.[1][2] Biliary tract cancers are aggressive malignancies with a poor prognosis, and the combination of gemcitabine and cisplatin (B142131) has been the established first-line treatment.[2][3] this compound was developed to enhance the therapeutic window of gemcitabine by improving its cellular uptake and activation.

Mechanism of Action

This compound is a pre-activated form of gemcitabine, designed to bypass key resistance mechanisms.[4] Unlike gemcitabine, this compound's entry into cancer cells is not dependent on the human equilibrative nucleoside transporter 1 (hENT-1).[5][6] Furthermore, it is resistant to deactivation by cytidine (B196190) deaminase (CDA) and does not require the initial phosphorylation step by deoxycytidine kinase (dCK), which is often a rate-limiting step in gemcitabine's activation.[1][6] This allows for more efficient generation of the active anti-cancer metabolite, dFdCTP, within the tumor cell.

cluster_extracellular Extracellular Space cluster_cell Cancer Cell Gemcitabine_ext Gemcitabine hENT1 hENT1 Transporter Gemcitabine_ext->hENT1 CDA CDA (Cytidine Deaminase) Gemcitabine_ext->CDA Acelarin_ext This compound (NUC-1031) dFdCMP dFdCMP (Active Metabolite) Acelarin_ext->dFdCMP Bypasses hENT1, dCK, and CDA hENT1->Gemcitabine_ext dCK dCK (Deoxycytidine Kinase) hENT1->dCK dCK->dFdCMP Inactive_metabolite Inactive Metabolite CDA->Inactive_metabolite dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP (Active Triphosphate) dFdCDP->dFdCTP DNA_synthesis DNA Synthesis Inhibition dFdCTP->DNA_synthesis

Fig. 1: this compound's Proposed Mechanism of Action.

Clinical Development and Efficacy

This compound, in combination with cisplatin, has been evaluated in Phase Ib and Phase III clinical trials for the first-line treatment of advanced biliary tract cancer. While early studies showed promise, the pivotal Phase III trial was ultimately terminated.

Phase Ib Study (ABC-08)

The ABC-08 study was a Phase Ib, multi-center, open-label trial designed to determine the recommended Phase II dose and assess the safety of this compound in combination with cisplatin in patients with locally advanced or metastatic biliary tract cancer.[2][7]

Key Findings:

  • The combination of this compound and cisplatin was found to be safe and well-tolerated.[8]

  • Early data from eight evaluable patients showed an objective response rate (ORR) of 50%.[9]

  • Updated results from 21 patients indicated an ORR of 33%, with one complete response and six partial responses.[10][11] The disease control rate (DCR) was 76%.[11]

  • The median progression-free survival (PFS) was 7.2 months, and the median overall survival (OS) was 9.6 months.[11]

ABC-08 Study (Phase Ib) This compound + Cisplatin
Number of Patients21
Objective Response Rate (ORR)33%[10][11]
Complete Response (CR)1 patient[11]
Partial Response (PR)6 patients[11]
Disease Control Rate (DCR)76%[11]
Median Progression-Free Survival (PFS)7.2 months[11]
Median Overall Survival (OS)9.6 months[11]
Phase III Study (NuTide:121)

The NuTide:121 study was a global, multi-center, randomized, open-label Phase III trial comparing the efficacy of this compound plus cisplatin versus the standard of care, gemcitabine plus cisplatin, in patients with previously untreated advanced biliary tract cancer.[10][12] The trial enrolled 828 patients.[10]

Key Findings:

  • The study was terminated at a pre-planned interim analysis because it crossed the futility boundary for the primary endpoint of overall survival.[10][13]

  • This compound plus cisplatin did not demonstrate an improvement in overall survival compared to gemcitabine plus cisplatin.[10][13]

  • The median OS for the this compound arm was 9.2 months, compared to 12.6 months for the gemcitabine arm.[13]

  • The median PFS was 4.9 months for the this compound arm and 6.4 months for the gemcitabine arm.[13]

  • Interestingly, the objective response rate was higher in the this compound arm (18.7%) compared to the gemcitabine arm (12.4%).[13]

NuTide:121 Study (Phase III) This compound + Cisplatin (n=388) Gemcitabine + Cisplatin (n=385)
Median Overall Survival (OS)9.2 months[13]12.6 months[13]
Median Progression-Free Survival (PFS)4.9 months[13]6.4 months[13]
Objective Response Rate (ORR)18.7%[13]12.4%[13]

Experimental Protocols

ABC-08: Phase Ib Dose-Escalation Study

Objective: To determine the recommended Phase II dose and assess the safety of this compound in combination with cisplatin.

Study Design: A multi-center, open-label, dose-escalation study using a classic 3+3 design.[7]

Patient Population: Patients with untreated, locally advanced or metastatic biliary tract cancer with an ECOG performance status of 0-1.[11]

Treatment Regimen:

  • This compound was administered intravenously at doses of 625 mg/m² or 725 mg/m².[11]

  • Cisplatin was administered intravenously at a dose of 25 mg/m².[11]

  • Both drugs were given on days 1 and 8 of a 21-day cycle.[11]

Endpoints:

  • Primary: Safety and determination of the recommended Phase II dose.[2]

  • Secondary: Progression-free survival, overall survival, and response rate.[2]

NuTide:121: Phase III Randomized Controlled Trial

Objective: To compare the efficacy of this compound plus cisplatin to gemcitabine plus cisplatin in the first-line treatment of advanced biliary tract cancer.[13]

Study Design: A global, multi-center, open-label, randomized (1:1) controlled trial.[10][13]

Patient Population: Adult patients with treatment-naïve, locally advanced or metastatic cholangiocarcinoma, gallbladder cancer, or ampullary cancer.[10][13]

Treatment Regimens:

  • Experimental Arm: this compound (725 mg/m²) and cisplatin (25 mg/m²) on days 1 and 8 of a 21-day cycle.[10]

  • Control Arm: Gemcitabine (1000 mg/m²) and cisplatin (25 mg/m²) on days 1 and 8 of a 21-day cycle.[10]

  • Treatment continued until disease progression or unacceptable toxicity.[13]

Endpoints:

  • Primary: Overall survival and objective response rate.[10]

  • Secondary: Progression-free survival, duration of response, and safety.[10]

cluster_abc08 ABC-08 (Phase Ib) cluster_nutide121 NuTide:121 (Phase III) p1 Patient Recruitment (n=21) t1 Dose Escalation: This compound (625-725 mg/m²) + Cisplatin (25 mg/m²) Days 1 & 8 of 21-day cycle p1->t1 e1 Endpoints: - Safety - Recommended Phase II Dose - ORR, PFS, OS t1->e1 p2 Patient Recruitment (n=828) r1 Randomization (1:1) p2->r1 t2a Arm A: This compound (725 mg/m²) + Cisplatin (25 mg/m²) r1->t2a t2b Arm B (Control): Gemcitabine (1000 mg/m²) + Cisplatin (25 mg/m²) r1->t2b e2 Endpoints: - Primary: OS, ORR - Secondary: PFS, DoR, Safety t2a->e2 t2b->e2

Fig. 2: Clinical Trial Workflow for this compound in BTC.

Conclusion and Future Perspectives

Despite a strong preclinical rationale and promising early-phase data, this compound in combination with cisplatin failed to improve overall survival in the first-line treatment of advanced biliary tract cancer in the pivotal Phase III NuTide:121 trial.[10][13] The discordance between the higher objective response rate and the lack of survival benefit warrants further investigation. Future research may focus on identifying patient subgroups who might benefit from this compound, potentially through biomarker analysis, or exploring this compound in other malignancies or combination regimens. The disappointing outcome of the NuTide:121 study highlights the challenges in developing new therapies for this aggressive disease.[10]

References

Application Notes and Protocols: Acelarin (NUC-1031) in Pancreatic Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acelarin (NUC-1031) is a novel phosphoramidate (B1195095) prodrug of the widely used chemotherapeutic agent, gemcitabine (B846).[1][2] Developed using ProTide technology, this compound is designed to overcome key mechanisms of gemcitabine resistance in cancer cells.[1][2] This document provides a summary of the available preclinical data on this compound in pancreatic cancer xenografts, detailed protocols for establishing and utilizing such models, and an overview of the relevant cellular mechanisms.

While preclinical studies have demonstrated that this compound leads to a significant reduction in tumor volumes in pancreatic cancer xenografts, specific quantitative data from these studies are not extensively available in the public domain.[1][2] The information presented here is compiled from publicly accessible research and clinical trial information.

Data Presentation

Due to the limited availability of specific quantitative data from preclinical xenograft studies of this compound in the referenced literature, a detailed data table cannot be provided at this time. Preclinical research indicates that this compound (referred to as compound 6f in a key study) demonstrated a significant reduction in tumor volumes in in vivo pancreatic cancer xenograft models.[1][2][3] For detailed quantitative comparisons, researchers would need to consult the full datasets from the original studies.

Mechanism of Action: Overcoming Gemcitabine Resistance

This compound's design allows it to bypass the primary resistance mechanisms that limit the efficacy of gemcitabine. The following diagram illustrates the metabolic activation of gemcitabine and highlights how this compound's ProTide technology circumvents these challenges.

start Start cell_culture Pancreatic Cancer Cell Culture (e.g., BxPC-3) start->cell_culture xenograft_establishment Establish Subcutaneous Xenografts in Mice cell_culture->xenograft_establishment tumor_monitoring Monitor Tumor Growth xenograft_establishment->tumor_monitoring randomization Randomize Mice into Treatment Groups tumor_monitoring->randomization treatment Administer Treatment: - this compound - Gemcitabine (Control) - Vehicle (Control) randomization->treatment data_collection Collect Data: - Tumor Volume - Body Weight treatment->data_collection endpoint Endpoint Reached (e.g., Tumor Size) data_collection->endpoint euthanasia Euthanize Mice and Excise Tumors endpoint->euthanasia analysis Tumor Analysis: - Weight - Immunohistochemistry - Western Blot euthanasia->analysis end End analysis->end

References

Application Note: Monitoring the In Vivo Efficacy of Acelarin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acelarin is a novel, potent, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key driver in various malignancies, and its inhibition has been a successful therapeutic strategy. This document provides detailed protocols for monitoring the in vivo efficacy of this compound in preclinical tumor models. The described methods include tumor volume assessment, biomarker analysis through various techniques, and non-invasive imaging. Adherence to these protocols will ensure robust and reproducible data generation for the preclinical evaluation of this compound.

Key Experimental Protocols

1. Murine Xenograft Model for Efficacy Assessment

This protocol outlines the establishment of a tumor xenograft model to evaluate the anti-tumor activity of this compound.

  • Cell Culture:

    • Culture A549 (human non-small cell lung cancer) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells at 80-90% confluency using trypsin-EDTA.

    • Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation:

    • Use 6-8 week old female athymic nude mice.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

    • Monitor tumor growth every 2-3 days using digital calipers.

  • Dosing and Monitoring:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice/group).

    • Administer this compound (e.g., 50 mg/kg, oral gavage, daily) or vehicle control.

    • Measure tumor volume and body weight every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • Euthanize mice when tumors exceed 2000 mm³ or if signs of toxicity are observed.

2. Immunohistochemistry (IHC) for Biomarker Analysis

This protocol details the steps for analyzing protein expression in tumor tissues.

  • Tissue Preparation:

    • At the end of the efficacy study, euthanize mice and excise tumors.

    • Fix tumors in 10% neutral buffered formalin for 24 hours.

    • Dehydrate tissues through a series of graded ethanol (B145695) washes and embed in paraffin.

    • Section the paraffin-embedded tissues at 4-5 µm thickness.

  • Staining Procedure:

    • Deparaffinize and rehydrate tissue sections.

    • Perform antigen retrieval using a citrate-based buffer (pH 6.0) at 95-100°C for 20 minutes.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with 5% normal goat serum.

    • Incubate with primary antibodies (e.g., anti-phospho-EGFR, anti-Ki-67) overnight at 4°C.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop with a DAB substrate kit and counterstain with hematoxylin.

  • Image Analysis:

    • Acquire images using a bright-field microscope.

    • Quantify staining intensity and the percentage of positive cells using image analysis software (e.g., ImageJ).

3. Western Blot for Protein Expression Analysis

This protocol is for quantifying protein levels in tumor lysates.

  • Protein Extraction:

    • Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.

    • Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.

    • Determine protein concentration of the supernatant using a BCA protein assay.

  • Electrophoresis and Blotting:

    • Denature 20-30 µg of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate with primary antibodies (e.g., anti-total-EGFR, anti-phospho-EGFR, anti-Actin) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence using an imaging system.

  • Densitometry:

    • Quantify band intensity using image analysis software.

    • Normalize the expression of target proteins to a loading control (e.g., Actin).

4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring the mRNA levels of target genes.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from snap-frozen tumor tissue using an RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for target genes (e.g., VEGFA, c-Fos), and a SYBR Green master mix.

    • Perform qRT-PCR using a real-time PCR system.

    • Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

Data Presentation

Table 1: In Vivo Anti-Tumor Efficacy of this compound in A549 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-1580 ± 150-+2.5 ± 0.5
This compound25890 ± 9543.7+1.8 ± 0.6
This compound50450 ± 6071.5+1.2 ± 0.4

Table 2: Biomarker Modulation by this compound in A549 Tumor Tissues

BiomarkerAssayVehicle Control (Relative Units ± SEM)This compound (50 mg/kg) (Relative Units ± SEM)Fold Changep-value
p-EGFRIHC85 ± 725 ± 4-3.4<0.001
Ki-67IHC70 ± 630 ± 5-2.3<0.001
p-EGFRWestern Blot1.0 ± 0.10.2 ± 0.05-5.0<0.001
VEGFA mRNAqRT-PCR1.0 ± 0.120.4 ± 0.08-2.5<0.01

Visualizations

G cluster_0 Drug Action cluster_1 Signaling Pathways cluster_2 Cellular Response This compound This compound EGFR EGFR This compound->EGFR Inhibits Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: this compound inhibits EGFR signaling pathways.

G cluster_0 Pre-Study cluster_1 In Vivo Model cluster_2 Analysis CellCulture Cell Culture (A549) TumorImplantation Tumor Implantation (Nude Mice) CellCulture->TumorImplantation TumorGrowth Tumor Growth to 100-150 mm³ TumorImplantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Dosing Dosing (this compound/Vehicle) Randomization->Dosing Monitoring Monitoring (Tumor Volume, Body Weight) Dosing->Monitoring TissueCollection Tissue Collection Monitoring->TissueCollection IHC IHC TissueCollection->IHC WesternBlot Western Blot TissueCollection->WesternBlot qRT_PCR qRT-PCR TissueCollection->qRT_PCR DataAnalysis Data Analysis IHC->DataAnalysis WesternBlot->DataAnalysis qRT_PCR->DataAnalysis

Application Notes & Protocols for the Quantification of Acelarin in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acelarin (NUC-1031) is a first-in-class phosphoramidate (B1195095) protide, a prodrug of the widely used chemotherapeutic agent, gemcitabine (B846).[1][2] Its design aims to overcome key mechanisms of tumor resistance by facilitating efficient cellular uptake independent of nucleoside transporters, bypassing the reliance on deoxycytidine kinase (dCK) for activation, and exhibiting resistance to degradation by cytidine (B196190) deaminase (CDA).[3][4] Accurate quantification of this compound and its metabolites in plasma is crucial for pharmacokinetic (PK) studies, dose-optimization, and assessing the overall efficacy and safety profile of this therapeutic agent.

This document provides detailed application notes and protocols for the quantification of this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. As this compound is a prodrug of gemcitabine, the methods presented here are based on established and validated protocols for gemcitabine and its primary metabolite, 2',2'-difluorodeoxyuridine (dFdU), which can be adapted for the quantification of this compound.

Signaling Pathway and Mechanism of Action

This compound is designed to be efficiently delivered into cancer cells, where it is then metabolized to the active anti-cancer agent, gemcitabine monophosphate (dFdCMP), and subsequently to the cytotoxic difluorodeoxycytidine triphosphate (dFdCTP). dFdCTP is incorporated into DNA, leading to inhibition of DNA synthesis and ultimately, apoptosis of the cancer cell.

Acelarin_Pathway cluster_extracellular Extracellular Space (Plasma) cluster_intracellular Intracellular Space (Cancer Cell) This compound This compound (NUC-1031) Acelarin_in This compound This compound->Acelarin_in Cellular Uptake (Transporter Independent) dFdCMP Gemcitabine Monophosphate (dFdCMP) Acelarin_in->dFdCMP Intracellular Metabolism dFdCDP Gemcitabine Diphosphate (dFdCDP) dFdCMP->dFdCDP dFdCTP Gemcitabine Triphosphate (dFdCTP) dFdCDP->dFdCTP DNA_Incorp DNA Incorporation dFdCTP->DNA_Incorp Apoptosis Apoptosis DNA_Incorp->Apoptosis Inhibition of DNA Synthesis

Caption: this compound's intracellular activation pathway.

Experimental Workflow for Plasma Sample Analysis

The general workflow for quantifying this compound in plasma involves sample preparation to remove proteins and other interfering substances, followed by chromatographic separation and detection by mass spectrometry.

Experimental_Workflow Plasma_Sample Plasma Sample (with Anticoagulant) IS_Spike Spike Internal Standard (IS) Plasma_Sample->IS_Spike Sample_Prep Sample Preparation (e.g., Protein Precipitation) IS_Spike->Sample_Prep Centrifugation Centrifugation Sample_Prep->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: General workflow for this compound quantification.

Detailed Experimental Protocols

The following protocols are adapted from validated methods for gemcitabine and its metabolites and are suitable for the quantification of this compound in plasma.[5][6][7][8] Method optimization and validation are required before application to clinical samples.

Protocol 1: Protein Precipitation Method

This protocol is rapid and suitable for high-throughput analysis.

1. Materials and Reagents:

  • Blank human plasma (K2EDTA as anticoagulant)

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., ¹³C,¹⁵N₂-Acelarin)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Sample Preparation:

  • Thaw plasma samples at room temperature.

  • To a 50 µL aliquot of plasma, add 50 µL of the internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject an aliquot (e.g., 1-10 µL) into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) Method

This protocol provides a cleaner extract, potentially reducing matrix effects and improving sensitivity.

1. Materials and Reagents:

  • Same as Protocol 1

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol for conditioning and elution

  • Ultrapure water for washing

2. Sample Preparation:

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • To 100 µL of plasma, add 100 µL of internal standard working solution.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following tables summarize typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters
ParameterCondition 1Condition 2
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmThermo Scientific AQUASIL C18, 5 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic acid in Water5 mM Ammonium Acetate in Water
Mobile Phase B AcetonitrileMethanol
Flow Rate 0.4 mL/min0.3 mL/min
Gradient 5% B to 95% B over 3 minIsocratic 15% B
Column Temp. 40°C35°C
Injection Vol. 5 µL10 µL
Run Time 5 minutes2 minutes
Table 2: Mass Spectrometry Parameters
ParameterSetting
Mass Spectrometer Triple Quadrupole (e.g., API 4000)
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined for this compound and its IS
Example (Gemcitabine) 264.1 → 112.1 m/z
Example (Gemcitabine-IS) 267.1 → 115.2 m/z
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Collision Gas Nitrogen

Note: The Multiple Reaction Monitoring (MRM) transitions for this compound and its stable isotope-labeled internal standard must be determined by direct infusion and optimization of the precursor and product ions.

Method Validation Summary

A bioanalytical method for this compound should be validated according to regulatory guidelines (e.g., FDA, EMA). The following table presents typical acceptance criteria and example performance data from validated gemcitabine assays.

Table 3: Quantitative Performance and Acceptance Criteria
ParameterAcceptance CriteriaExample Performance Data (for Gemcitabine)
Linearity (r²) ≥ 0.99> 0.995
Calibration Range
LLOQ (ng/mL)S/N > 52 - 20
ULOQ (ng/mL)2,000 - 5,000
Precision (%CV) Within-run & Between-run: ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (% Bias) Within-run & Between-run: ± 15% (± 20% at LLOQ)95% - 105%
Recovery (%) Consistent and reproducible> 85%
Matrix Effect IS-normalized factor within acceptable limitsNegligible ion suppression/enhancement
Stability
Freeze-Thaw± 15% of nominalStable for at least 3 cycles
Bench-Top (RT)± 15% of nominalStable for at least 4 hours
Long-Term (-80°C)± 15% of nominalStable for at least 30 days

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; CV: Coefficient of Variation.[6][7][8][9]

Conclusion

The protocols and data presented provide a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in plasma. The successful application of such a method is essential for advancing the clinical development of this promising anti-cancer agent. It is imperative that any method is fully validated to ensure the generation of reliable data for pharmacokinetic and clinical studies.

References

Acelarin: Synthesis and Purification Protocols for a Novel Gemcitabine ProTide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Acelarin (NUC-1031) is a first-in-class phosphoramidate (B1195095) ProTide, a prodrug of the widely used anticancer nucleoside analog, gemcitabine (B846).[1][2] Developed to overcome key mechanisms of tumor resistance to gemcitabine, this compound exhibits enhanced cellular uptake and activation, independent of nucleoside transporters and deoxycytidine kinase (dCK).[3] Its design as a pre-activated, protected monophosphate form allows it to bypass the rate-limiting step of kinase-dependent activation and protects it from enzymatic degradation.[3][4] These characteristics lead to higher intracellular concentrations of the active triphosphate metabolite, ultimately inhibiting DNA synthesis and inducing apoptosis in cancer cells. This document provides detailed protocols for the chemical synthesis and subsequent purification of this compound for research and development purposes.

Chemical Structure and Properties

PropertyValue
IUPAC Name Benzyl (2S)-2-[{[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl}]amino]propanoate
Synonyms NUC-1031, GTPL7389
Molecular Formula C25H27F2N4O8P
Molecular Weight 580.47 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol (B129727)
Mechanism of Action This compound is intracellularly converted to gemcitabine monophosphate (dFdCMP), which is subsequently phosphorylated to the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. dFdCDP inhibits ribonucleotide reductase, and dFdCTP is incorporated into DNA, leading to chain termination and apoptosis.

Synthesis of this compound (NUC-1031)

The synthesis of this compound involves the coupling of gemcitabine with a phosphoramidate moiety. The following protocol is a general representation based on established methods for ProTide synthesis.

Materials and Reagents
  • Gemcitabine hydrochloride

  • Phenyl methoxy-L-alaninyl phosphorochloridate

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Methanol (MeOH)

Experimental Protocol: Synthesis
  • Preparation of Gemcitabine Free Base: Dissolve gemcitabine hydrochloride in a minimal amount of water and neutralize with a suitable base (e.g., sodium bicarbonate) to a pH of ~7. Extract the gemcitabine free base with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Phosphoramidate Coupling:

    • Suspend the gemcitabine free base in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to 0 °C in an ice bath.

    • Add N,N-Diisopropylethylamine (DIPEA) to the suspension.

    • Slowly add a solution of phenyl methoxy-L-alaninyl phosphorochloridate in anhydrous DCM to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.

  • Work-up and Extraction:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis Workflow

G cluster_synthesis This compound Synthesis gem_hcl Gemcitabine HCl gem_free Gemcitabine Free Base gem_hcl->gem_free Neutralization coupling Phosphoramidate Coupling (DCM, DIPEA) gem_free->coupling reagent Phenyl methoxy-L-alaninyl phosphorochloridate reagent->coupling workup Aqueous Work-up & Extraction coupling->workup crude Crude this compound workup->crude

This compound Synthesis Workflow

Purification of this compound

The crude this compound product is purified using silica gel column chromatography to isolate the desired diastereomer.

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates

Experimental Protocol: Purification
  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes or DCM).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane. A typical gradient could be from 0% to 10% methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC and other analytical methods like NMR and MS), and concentrate under reduced pressure to yield the purified product as a white solid.

Purification Workflow

G cluster_purification This compound Purification crude_prod Crude this compound dissolve Dissolve in DCM crude_prod->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with DCM/MeOH Gradient load->elute collect Collect & Analyze Fractions (TLC) elute->collect pure_prod Pure this compound collect->pure_prod Combine & Concentrate

This compound Purification Workflow

Intracellular Activation of this compound

This compound's mechanism of action relies on its intracellular conversion to the active cytotoxic agent, gemcitabine triphosphate (dFdCTP).[5]

Signaling Pathway

G cluster_pathway This compound Intracellular Activation This compound This compound (NUC-1031) (Extracellular) acelarin_in This compound (Intracellular) This compound->acelarin_in Passive Diffusion intermediate Alanine-metabolite Intermediate acelarin_in->intermediate Carboxyesterase/ Cathepsin A dfdcmp dFdCMP (Gemcitabine Monophosphate) intermediate->dfdcmp HINT1 dfdcdp dFdCDP (Gemcitabine Diphosphate) dfdcmp->dfdcdp UMP-CMP Kinase dfdctp dFdCTP (Gemcitabine Triphosphate) dfdcdp->dfdctp Nucleoside Diphosphate Kinase rnr_inh Ribonucleotide Reductase Inhibition dfdcdp->rnr_inh dna_inc DNA Incorporation dfdctp->dna_inc

Intracellular Activation Pathway of this compound

The ProTide moiety is designed to be cleaved by intracellular enzymes. The first step is the hydrolysis of the ester group by carboxyesterases or cathepsin A, followed by the cleavage of the P-N bond by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to release gemcitabine monophosphate (dFdCMP).[6][7] This active monophosphate is then further phosphorylated by cellular kinases to the di- and triphosphate forms, which exert the cytotoxic effects.

Conclusion

The synthesis and purification of this compound can be achieved through a reproducible multi-step process. The ProTide technology endows this compound with favorable pharmacological properties, allowing it to effectively overcome key resistance mechanisms that limit the efficacy of gemcitabine. The provided protocols offer a foundational methodology for the laboratory-scale production of this compound for further research and development in oncology.

References

Application Notes and Protocols for Assessing Acelarin Sensitivity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acelarin (NUC-1031)

This compound (also known as NUC-1031) is a first-in-class ProTide therapeutic. It is a phosphoramidate (B1195095) prodrug of the well-established anticancer agent gemcitabine (B846).[1] this compound is engineered to overcome key mechanisms of tumor resistance that limit the efficacy of gemcitabine. By bypassing the need for nucleoside transporters for cellular uptake and the initial, rate-limiting phosphorylation step by deoxycytidine kinase (dCK), this compound is designed to generate higher intracellular concentrations of the active anti-cancer metabolite, gemcitabine triphosphate (dFdCTP).[2] Furthermore, its structure provides resistance to deactivation by cytidine (B196190) deaminase (CDA).[3] The primary mechanism of action of this compound, like gemcitabine, is the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis.[3][4]

These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to this compound using standard in vitro assays: the MTT cell viability assay, the clonogenic survival assay, and an Annexin V apoptosis assay.

Data Presentation: this compound Sensitivity

The following tables summarize the available quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Selected Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)Notes
HuCCT1Biliary Tract Cancer1000IC50 determined at 96 hours post-treatment with a 24-hour drug exposure.[5]
A2780Ovarian Cancer600IC50 determined at 96 hours post-treatment with a 2-hour drug exposure.[5]
L1210Murine LeukemiaNot specified, potent cytostatic activity observedThis compound showed potent activity in a range of tumor cell lines.[3]
CEMHuman LymphocyteNot specified, potent cytostatic activity observedThis compound demonstrated potent activity in various cancer cell lines.[3]

Table 2: Comparative Efficacy of this compound and Gemcitabine on Colony Formation

Cell LineTreatment (72h)Effect on Colony Formation
GBD-11 nM GemcitabineSignificant reduction in colonies
GBD-125 nM NUC-1031Significant reduction in colonies
HuCCT-11 nM GemcitabineSignificant reduction in colonies
HuCCT-125 nM NUC-1031Significant reduction in colonies

Table 3: Induction of Apoptosis by this compound and Gemcitabine

Cell LineTreatment (72h)% Early + Late Apoptosis
GBD-11 nM Gemcitabine~25%
GBD-125 nM NUC-1031~30%
HuCCT-11 nM Gemcitabine~20%
HuCCT-125 nM NUC-1031~25%

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound, highlighting its advantages over conventional gemcitabine.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (NUC-1031) Acelarin_in This compound This compound->Acelarin_in Passive Diffusion Gemcitabine Gemcitabine hENT1 hENT1 Transporter Gemcitabine->hENT1 Gemcitabine_in Gemcitabine hENT1->Gemcitabine_in dFdCMP dFdCMP (Gemcitabine Monophosphate) Acelarin_in->dFdCMP Intracellular Esterase/Phosphamidase Cleavage dCK dCK Gemcitabine_in->dCK CDA CDA (Deamination) Gemcitabine_in->CDA Inactivation dCK->dFdCMP Inactive_Metabolite Inactive Metabolite CDA->Inactive_Metabolite Inactivation dFdCDP dFdCDP (Gemcitabine Diphosphate) dFdCMP->dFdCDP dFdCTP dFdCTP (Active Metabolite) dFdCDP->dFdCTP DNA DNA Synthesis & Repair dFdCTP->DNA Incorporation into DNA Inhibition of Ribonucleotide Reductase Apoptosis Apoptosis DNA->Apoptosis Induction of Cell Death

Caption: this compound's mechanism of action bypasses gemcitabine resistance pathways.

Experimental Protocols

MTT Cell Viability Assay

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow:

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with varying This compound concentrations incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data (IC50 calculation) read_absorbance->analyze end End analyze->end G start Start seed_cells Seed cells at low density in 6-well plates start->seed_cells incubate1 Allow cells to attach seed_cells->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 1-3 weeks treat->incubate2 fix_stain Fix and stain colonies incubate2->fix_stain count_colonies Count colonies (>50 cells) fix_stain->count_colonies analyze Calculate plating efficiency and surviving fraction count_colonies->analyze end End analyze->end G start Start treat_cells Treat cells with This compound start->treat_cells harvest_cells Harvest cells (including supernatant) treat_cells->harvest_cells wash_cells Wash cells with PBS and Binding Buffer harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide wash_cells->stain_cells incubate Incubate in the dark stain_cells->incubate analyze_flow Analyze by flow cytometry incubate->analyze_flow quantify Quantify apoptotic cell populations analyze_flow->quantify end End quantify->end

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, managing, and mitigating adverse events associated with the investigational drug Acelarin (NUC-1031) in a preclinical and clinical research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (NUC-1031) is a first-in-class nucleotide analogue and a ProTide transformation of the widely-used chemotherapy agent, gemcitabine (B846).[1] It is designed to overcome key cancer resistance mechanisms associated with gemcitabine.[2][3] this compound's greater lipophilicity allows it to enter cancer cells independently of nucleoside transporters, unlike gemcitabine which relies on the human equilibrative nucleoside transporter (hENT1).[2] Once inside the cell, this compound is converted into the active anti-cancer metabolite dFdCTP, which is incorporated into DNA, leading to cell death.[3] This process is less dependent on the enzyme deoxycytidine kinase (dCK) for activation and the compound is more resistant to degradation by deaminases, which are common mechanisms of gemcitabine resistance.[2][4]

Q2: What are the most common adverse events observed with this compound in clinical studies?

A2: Based on clinical trial data, the most frequently reported adverse events (AEs) for this compound are generally mild to moderate. These include hematological toxicities such as anemia and thrombocytopenia, as well as fatigue and elevated liver enzymes (transaminitis).[2] In some cases, more severe AEs like Grade 4 thrombocytopenia, hypomagnesaemia, and sepsis have been observed.[2]

Q3: Has this compound been studied in combination with other agents?

A3: Yes, this compound has been evaluated in combination with cisplatin (B142131) for the first-line treatment of patients with advanced biliary tract cancer in the Phase III NuTide:121 study.[5][6] While the combination showed a higher objective response rate compared to gemcitabine plus cisplatin, it did not demonstrate a significant overall survival benefit, leading to the trial's discontinuation.[7] The combination was reported to be generally well-tolerated.[7]

Troubleshooting Guides

Managing Hematological Toxicities

Issue: A significant decrease in platelet count (thrombocytopenia) or neutrophil count (neutropenia) is observed following this compound administration in an in vivo animal study.

Troubleshooting Protocol:

  • Immediate Monitoring: Upon observing signs of hematological toxicity (e.g., petechiae, bleeding, signs of infection), immediately collect blood samples for a complete blood count (CBC) with differential.

  • Dose Adjustment: As per clinical trial protocols, the occurrence of hematological toxicity may necessitate a dose adjustment of this compound.[2] For preclinical studies, consider a dose reduction of 25-50% in subsequent treatment cycles.

  • Supportive Care (Preclinical Models):

    • For severe thrombocytopenia, consider the administration of thrombopoietin receptor agonists, if the animal model allows.

    • For severe neutropenia, consider the use of granulocyte colony-stimulating factor (G-CSF) to stimulate neutrophil production.

  • Data Analysis: When analyzing study outcomes, stratify data by the severity of hematological toxicity to understand its impact on efficacy and other safety parameters.

Monitoring and Mitigating Hepatotoxicity

Issue: Elevated liver function tests (LFTs), specifically alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are detected in subjects receiving this compound.

Troubleshooting Protocol:

  • Baseline and Regular Monitoring: Establish baseline LFT values before the first administration of this compound. Monitor LFTs regularly throughout the study (e.g., weekly or bi-weekly).[2]

  • Dose Interruption/Reduction: If a significant elevation in LFTs is observed (e.g., >3x the upper limit of normal), consider interrupting this compound treatment until levels return to baseline or near-baseline. A subsequent dose reduction may be warranted.

  • Mechanism Investigation (Non-clinical): In non-clinical studies, if hepatotoxicity is a recurring issue, consider conducting additional experiments to investigate the mechanism. This could include histopathological analysis of liver tissue and measurement of biomarkers of liver injury.

Data on Adverse Events

Table 1: Summary of Key Adverse Events from this compound Clinical Trials

Adverse EventGrade 1-2 IncidenceGrade 3-4 IncidenceClinical Study Reference
AnemiaCommonLess CommonPhase I/II Pancreatic Cancer Study[2]
FatigueCommonLess CommonPhase I/II Pancreatic Cancer Study[2]
TransaminitisCommonGrade 3 observed at 725mg/m²Phase I/II Pancreatic Cancer Study[2]
ThrombocytopeniaCommonGrade 4 observed at 750mg/m²Phase I/II Pancreatic Cancer Study[2]
HypomagnesaemiaLess CommonOne Grade 4 event reportedPhase I/II Pancreatic Cancer Study[2]
SepsisLess CommonOne Grade 4 event reportedPhase I/II Pancreatic Cancer Study[2]

Experimental Protocols

Protocol 1: Monitoring Hematological Toxicity in a Murine Xenograft Model

  • Animal Model: Nude mice bearing human pancreatic cancer xenografts.

  • Treatment: Administer this compound intravenously at the determined therapeutic dose on days 1, 8, and 15 of a 28-day cycle.[2]

  • Blood Collection: Collect approximately 50-100 µL of blood via retro-orbital or submandibular bleeding on days -1 (baseline), 7, 14, and 28 of each cycle.

  • Analysis: Perform a complete blood count (CBC) using an automated hematology analyzer calibrated for mouse blood. Key parameters to monitor are platelet count, absolute neutrophil count, and hemoglobin.

  • Data Interpretation: Compare the blood count parameters to the baseline values and to a vehicle-treated control group. A significant decrease in platelets or neutrophils may indicate this compound-induced hematological toxicity.

Visualizations

Acelarin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell Acelarin_ext This compound (NUC-1031) Acelarin_int This compound Acelarin_ext->Acelarin_int Passive Diffusion (hENT1 independent) dFdCMP dFdCMP (monophosphate) Acelarin_int->dFdCMP Intracellular Metabolism dFdCDP dFdCDP (diphosphate) dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP (active triphosphate) dFdCDP->dFdCTP Phosphorylation DNA DNA dFdCTP->DNA Incorporation into DNA Apoptosis Cell Death (Apoptosis) DNA->Apoptosis Induces

Caption: this compound's mechanism of action, highlighting its cellular uptake and metabolic activation.

Hematological_Toxicity_Monitoring_Workflow start Start of Study baseline Establish Baseline Complete Blood Count (CBC) start->baseline treatment Administer this compound (e.g., Days 1, 8, 15) baseline->treatment monitoring Weekly CBC Monitoring treatment->monitoring decision Significant Decrease in Platelets/Neutrophils? monitoring->decision end End of Study Analysis monitoring->end dose_adjust Consider Dose Reduction or Interruption decision->dose_adjust Yes continue_treatment Continue Treatment at Current Dose decision->continue_treatment No dose_adjust->treatment continue_treatment->treatment

References

Technical Support Center: Optimizing Acelarin Dosage to Minimize Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acelarin (NUC-1031). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage in preclinical experimental settings to minimize toxicity while maintaining efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its mechanism of action differ from gemcitabine (B846)?

A1: this compound (NUC-1031) is a phosphoramidate (B1195095) protide (B1233603) of gemcitabine, a widely used nucleoside analogue.[1][2] It is designed to overcome key mechanisms of gemcitabine resistance.[3] Unlike gemcitabine, this compound's cell uptake is not dependent on nucleoside transporters and it does not require activation by deoxycytidine kinase (dCK).[3] Furthermore, this compound is resistant to deamination by cytidine (B196190) deaminase (CDA), an enzyme that inactivates gemcitabine.[2] This results in higher intracellular concentrations of the active triphosphate form (dFdCTP), leading to inhibition of DNA synthesis and cell death.[4][5]

Q2: What are the known dose-limiting toxicities of this compound observed in clinical trials?

A2: In a Phase I/II clinical study, the recommended Phase 2 dose (RP2D) for this compound was established at 825 mg/m² administered intravenously on days 1, 8, and 15 of a 28-day cycle.[3] The dose-limiting toxicities observed were grade 3 transaminitis (liver inflammation) at 725 mg/m² and grade 4 thrombocytopenia (low platelet count) at 750 mg/m².[3]

Q3: What are the common, less severe adverse events associated with this compound?

A3: The most frequently observed adverse events are generally mild to moderate and include anemia, fatigue, transaminitis, and thrombocytopenia.[3]

Q4: How can I determine the optimal, non-toxic dose of this compound for my in vitro experiments?

A4: The optimal dose should be determined by performing a dose-response study using a relevant cell line. A cell viability assay, such as the MTT or MTS assay, is recommended. This will allow you to determine the IC50 (half-maximal inhibitory concentration) value of this compound in your specific cell model. It is advisable to test a wide range of concentrations to generate a complete dose-response curve.

Q5: What are some key considerations when designing in vitro toxicity studies for this compound?

A5: It is crucial to include appropriate controls, such as a vehicle-treated control and a positive control (a compound with known cytotoxicity). Ensure that the final concentration of any solvent (like DMSO) is low and consistent across all wells to avoid solvent-induced toxicity. The incubation time with this compound should also be optimized based on the cell doubling time and the specific research question.

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.

  • Possible Cause: Uneven cell seeding, inconsistent drug concentration, or edge effects in the microplate.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding to avoid clumps.

    • Use a calibrated multichannel pipette for adding cells and this compound.

    • To minimize edge effects, avoid using the outer wells of the microplate for experimental samples; instead, fill them with sterile PBS or media.

Problem 2: Unexpectedly low cytotoxicity observed.

  • Possible Cause: The cell line may be resistant to this compound, the drug concentration may be too low, or the incubation time may be too short.

  • Troubleshooting Steps:

    • Verify the IC50 of this compound in your chosen cell line from published data, if available.

    • Increase the concentration range of this compound in your dose-response experiment.

    • Extend the incubation time, ensuring it is appropriate for the cell line's doubling time.

    • Consider that while this compound overcomes many gemcitabine resistance mechanisms, some cell lines may have intrinsic or acquired resistance to its downstream effects.

Problem 3: Difficulty distinguishing between apoptosis and necrosis.

  • Possible Cause: The chosen assay may not differentiate between different modes of cell death.

  • Troubleshooting Steps:

    • Utilize an Annexin V and Propidium Iodide (PI) apoptosis assay. This method allows for the distinction between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Data Presentation

Table 1: Preclinical Cytotoxicity of this compound (NUC-1031) in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)
A2780Ovarian CancerMTS0.27
BxPC-3Pancreatic CancerMTS0.15 - 0.33
CCRF-CEMLeukemiaCoulter Counter0.1
COLO 205Colon CancerMTS1.82
HT-29Colon CancerNot Specified>10
MIA PaCa-2Pancreatic CancerNot Specified0.03
PANC-1Pancreatic CancerNot Specified0.13

Note: IC50 values can vary between studies and experimental conditions.

Table 2: Clinically Observed Toxicities of this compound

Toxicity GradeAdverse EventDose Level
Grade 3Transaminitis725 mg/m²
Grade 4Thrombocytopenia750 mg/m²
Grade 1-2Anemia, Fatigue, Transaminitis, ThrombocytopeniaNot specified

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[6][7][8][9][10]

Materials:

  • This compound (NUC-1031)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is based on standard Annexin V and PI staining procedures.[11][12][13]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentrations of this compound for the chosen duration.

  • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Mandatory Visualizations

Acelarin_vs_Gemcitabine_Pathway cluster_gemcitabine Gemcitabine Pathway cluster_this compound This compound Pathway Gemcitabine Gemcitabine hENT1 hENT1 Transporter Gemcitabine->hENT1 Uptake CDA CDA (Cytidine Deaminase) Gemcitabine->CDA Deamination dCK dCK (Deoxycytidine Kinase) hENT1->dCK Gem_MP Gemcitabine Monophosphate dCK->Gem_MP Phosphorylation (Rate-limiting) Kinases Other Kinases Gem_MP->Kinases dFdCTP dFdCTP (Active) Kinases->dFdCTP DNA_Synth_Inhibition_G DNA Synthesis Inhibition dFdCTP->DNA_Synth_Inhibition_G dFdU dFdU (Inactive) CDA->dFdU This compound This compound (NUC-1031) Passive_Diffusion Passive Diffusion This compound->Passive_Diffusion Uptake Resists_CDA Resistant to CDA This compound->Resists_CDA Acelarin_MP This compound Monophosphate Passive_Diffusion->Acelarin_MP Intracellular Conversion Kinases_A Other Kinases Acelarin_MP->Kinases_A dFdCTP_A dFdCTP (Active) Kinases_A->dFdCTP_A DNA_Synth_Inhibition_A DNA Synthesis Inhibition dFdCTP_A->DNA_Synth_Inhibition_A

Caption: this compound vs. Gemcitabine metabolic pathways.

Experimental_Workflow_Toxicity start Start: Select Cell Line dose_response Perform Dose-Response (e.g., MTT Assay) start->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 select_doses Select Doses for Further Assays (e.g., ≤IC50, IC50, >IC50) determine_ic50->select_doses apoptosis_assay Apoptosis Assay (Annexin V/PI) select_doses->apoptosis_assay data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis conclusion Conclusion: Optimized Dose Range data_analysis->conclusion

Caption: Experimental workflow for toxicity assessment.

Troubleshooting_Logic start Unexpected Result in Cytotoxicity Assay high_variability High Variability? start->high_variability low_cytotoxicity Low Cytotoxicity? start->low_cytotoxicity apoptosis_vs_necrosis Apoptosis vs. Necrosis? start->apoptosis_vs_necrosis check_seeding Check Cell Seeding and Pipetting high_variability->check_seeding Yes verify_ic50 Verify IC50 from Literature low_cytotoxicity->verify_ic50 Yes use_inner_wells Use Inner Wells of Plate check_seeding->use_inner_wells end Re-run Experiment use_inner_wells->end increase_dose_time Increase Dose and/or Incubation Time verify_ic50->increase_dose_time increase_dose_time->end run_annexin_v Run Annexin V/PI Assay apoptosis_vs_necrosis->run_annexin_v Yes run_annexin_v->end

Caption: Troubleshooting logic for cytotoxicity assays.

References

Acelarin stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Acelarin. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

This compound in its solid, powdered form should be stored at -20°C. Following this recommendation should ensure stability for up to three years.[1][2][3]

Q2: How should I store this compound once it is dissolved in a solvent?

For optimal stability, stock solutions of this compound should be aliquoted to prevent repeated freeze-thaw cycles.[1] These aliquots should be stored at -80°C for long-term stability of up to one year, or at -20°C for short-term storage of up to one month.[1]

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2] For in vivo experiments, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[2] It is highly recommended to prepare these working solutions fresh on the day of use.[4]

Q4: Is this compound stable in biological systems?

This compound is designed as a ProTide, a prodrug form of gemcitabine. This chemical modification protects it from enzymatic breakdown, particularly by deaminases, which contributes to greater stability in biological matrices compared to its parent drug.[4][5]

Storage Condition Summary

For quick reference, the following table summarizes the recommended storage conditions for this compound.

FormStorage TemperatureDuration
Powder -20°C3 years[1][2][3]
In Solvent -80°C1 year[1][2]
-20°C1 month[1]

Troubleshooting Guide

Issue: I am observing a loss of this compound activity in my experiments.

Several factors related to storage and handling can contribute to a perceived loss of compound activity. Follow this troubleshooting workflow to identify the potential cause.

G cluster_0 Troubleshooting Workflow: Loss of this compound Activity start Start: Unexpected Experimental Results check_storage Were proper storage conditions for the stock solution maintained? (-80°C for long-term) start->check_storage check_freeze_thaw Were multiple freeze-thaw cycles avoided? check_storage->check_freeze_thaw Yes improper_storage Outcome: Compound degradation likely due to improper storage. Use a fresh aliquot. check_storage->improper_storage No check_working_solution Was the working solution prepared fresh for the experiment? check_freeze_thaw->check_working_solution Yes freeze_thaw_issue Outcome: Degradation possible due to repeated freeze-thaw cycles. Use a new aliquot. check_freeze_thaw->freeze_thaw_issue No old_solution_issue Outcome: Working solution may have degraded. Prepare fresh for each experiment. check_working_solution->old_solution_issue No all_good Conclusion: Storage and handling appear correct. Investigate other experimental parameters. check_working_solution->all_good Yes

Caption: Troubleshooting workflow for loss of this compound activity.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution
  • Pre-weighing: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Gently vortex or sonicate the solution to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into single-use, low-retention microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage.

This compound's Mechanism of Action: A Prodrug Approach

This compound is a phosphoramidate (B1195095) prodrug of the anticancer nucleoside analog, gemcitabine. Its design allows for enhanced cellular uptake and intracellular activation, bypassing common resistance mechanisms.

G cluster_0 This compound Activation Pathway This compound This compound (NUC-1031) (Lipophilic Prodrug) Cell_Membrane Cell Membrane This compound->Cell_Membrane Enhanced Cellular Uptake Intracellular_Metabolites Active Metabolites (dFdCDP, dFdCTP) Cell_Membrane->Intracellular_Metabolites Intracellular Conversion DNA_Synthesis_Inhibition Inhibition of DNA Synthesis & Induction of Apoptosis Intracellular_Metabolites->DNA_Synthesis_Inhibition

Caption: this compound's intracellular activation pathway.

References

Troubleshooting inconsistent Acelarin efficacy in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent efficacy with Acelarin (NUC-1031) in their experiments. This resource aims to help identify potential sources of variability and provide systematic approaches to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NUC-1031) and what is its mechanism of action?

A1: this compound (NUC-1031) is a first-in-class ProTide, which is a prodrug of the widely used chemotherapeutic agent, gemcitabine.[1][2] It is designed to overcome key mechanisms of cancer cell resistance to gemcitabine. This compound's phosphoramidate (B1195095) modification protects it from degradation and allows it to enter cells independently of nucleoside transporters.[1][2] Once inside the cell, it is converted to its active triphosphate form, dFdCTP, which inhibits DNA synthesis and leads to cell death.[3][4]

Q2: What are the expected IC50/EC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound can vary significantly depending on the cancer cell line, assay conditions, and duration of drug exposure. It is crucial to establish a baseline for your specific experimental system. Published data indicates a range of activities, with an EC50 of 0.2 nM reported in a DNA synthesis inhibition assay.[2] Preclinical studies in biliary tract cancer cell lines have also been conducted, and a summary of IC50 values is provided in the Data Presentation section.

Q3: Why am I observing high variability in my in vitro this compound efficacy results between experiments?

A3: Inconsistent results in in vitro assays are a common challenge and can arise from multiple factors. These can be broadly categorized into three areas:

  • Cell-based Factors: Cell line integrity (authentication, passage number, mycoplasma contamination), cell health and density at the time of treatment, and inherent biological variability.

  • Compound-related Issues: Purity and stability of the this compound stock solution, accuracy of dilutions, and potential for the compound to degrade under certain storage or experimental conditions.

  • Assay-related Factors: Inconsistent incubation times, edge effects in multi-well plates, variability in reagent addition, and the choice of viability assay.

Q4: My in vitro results with this compound are promising, but they are not translating to my in vivo animal models. What are the potential reasons for this discrepancy?

A4: The transition from in vitro to in vivo efficacy is a significant challenge in drug development. Several factors can contribute to this discrepancy:

  • Pharmacokinetics and Bioavailability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) between the in vitro and in vivo systems.

  • Animal Model and Tumor Microenvironment: The health and genetic background of the animal model, variability in tumor cell implantation, and the complex tumor microenvironment can all influence drug response.

  • Drug Formulation and Administration: The stability and homogeneity of the this compound formulation for in vivo use, as well as the consistency of the administration route and technique, are critical.

Q5: How can I be sure my this compound stock solution is stable?

A5: Proper storage of your this compound stock solution is critical for maintaining its activity. It is recommended to follow the manufacturer's instructions for storage, which typically involve storing aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] Prepare fresh dilutions from the stock for each experiment. If you suspect degradation, it is advisable to use a fresh vial of the compound.

Data Presentation

In Vitro Efficacy of this compound (NUC-1031) in Biliary Tract Cancer Cell Lines

The following table summarizes the 72-hour IC50 values of this compound (NUC-1031) and its parent drug, gemcitabine, in a panel of biliary tract cancer (BTC) cell lines. This data is derived from a preclinical study and illustrates the variability in sensitivity across different cell lines.[6]

Cell LineThis compound (NUC-1031) IC50 (nM)Gemcitabine IC50 (nM)
G-41511.83.6
HuCCT118.54.8
Mz-ChA-124.710.5
SNU-107933.27.9
SNU-119642.115.3
TFK-155.621.1
EGI-163.428.9
KMBC78.235.7
OCUG-191.542.3
CC-SW-1112.451.6

Note: Data presented is for illustrative purposes and may vary based on experimental conditions.

In Vivo Efficacy of this compound (NUC-1031) in a Pancreatic Cancer Xenograft Model

The following table summarizes the tumor growth inhibition observed in a preclinical study using a pancreatic cancer xenograft model.

Treatment GroupDosageAdministration RouteTumor Growth Inhibition (%)
Vehicle Control--0
This compound (NUC-1031)0.076 mM/kgIntraperitonealSignificant reduction
This compound (NUC-1031)0.19 mM/kgIntraperitonealSignificant reduction

Note: "Significant reduction" indicates a statistically significant decrease in tumor volume compared to the vehicle control as reported in the source. Specific percentage of inhibition was not provided in the abstract.[2]

Experimental Protocols

Detailed Methodology for In Vitro Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the cytotoxic effects of this compound using a standard MTT assay. It is recommended to optimize parameters such as cell seeding density and drug incubation time for each specific cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (NUC-1031)

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (should be >95%).

    • Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the absorbance of a no-cell control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

This compound Signaling Pathway

Acelarin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acelarin_ext This compound (NUC-1031) Passive_Diffusion Passive Diffusion Acelarin_ext->Passive_Diffusion Bypasses nucleoside transporters Acelarin_intra This compound (intracellular) Passive_Diffusion->Acelarin_intra dFdCMP dFdCMP Acelarin_intra->dFdCMP Intracellular Conversion dFdCDP dFdCDP dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP (Active) dFdCDP->dFdCTP Phosphorylation RRM Ribonucleotide Reductase dFdCDP->RRM Inhibition DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation into DNA dNTPs dNTP pool RRM->dNTPs Production DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Leads to

Caption: Mechanism of action of this compound (NUC-1031).

Standard In Vitro Experimental Workflow

In_Vitro_Workflow start Start prep_cells Prepare & Seed Cells (Logarithmic Growth Phase) start->prep_cells incubate_24h Incubate 24h (Cell Attachment) prep_cells->incubate_24h prep_drug Prepare this compound Serial Dilutions incubate_24h->prep_drug treat_cells Treat Cells with this compound & Vehicle Control incubate_24h->treat_cells prep_drug->treat_cells incubate_drug Incubate for Desired Duration (e.g., 72h) treat_cells->incubate_drug viability_assay Perform Cell Viability Assay (e.g., MTT) incubate_drug->viability_assay read_plate Read Plate (Spectrophotometer) viability_assay->read_plate analyze_data Data Analysis (Calculate % Viability, IC50) read_plate->analyze_data end End analyze_data->end

Caption: A standard workflow for an in vitro cell viability assay.

Troubleshooting Decision Tree for Inconsistent In Vitro Efficacy

Troubleshooting_Decision_Tree cluster_systematic Systematic Error cluster_random Random Error start Inconsistent this compound Efficacy check_reproducibility Is the issue reproducible across multiple experiments? start->check_reproducibility check_cell_line Verify Cell Line: - Authentication (STR) - Passage Number - Mycoplasma Test check_reproducibility->check_cell_line Yes check_technique Review Technique: - Pipetting Accuracy - Plate Handling (avoid edge effects) check_reproducibility->check_technique No check_compound Verify Compound: - Fresh Aliquot - Correct Dilutions - Storage Conditions check_cell_line->check_compound check_protocol Review Protocol: - Consistent Seeding Density - Incubation Times - Reagent Preparation check_compound->check_protocol increase_replicates Increase Biological & Technical Replicates check_technique->increase_replicates

References

Technical Support Center: Managing Hematological Toxicities of Acelarin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Acelarin is a fictional drug. The following guidance is based on established principles for managing hematological toxicities observed with cytotoxic and targeted anticancer agents. All protocols and dose modifications are illustrative and must be adapted to specific clinical trial protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is thought to cause hematological toxicities?

A1: this compound is a novel topoisomerase I inhibitor. Its mechanism of action involves targeting rapidly dividing cells, including hematopoietic progenitor cells in the bone marrow. This leads to myelosuppression, resulting in decreased production of neutrophils, platelets, and red blood cells, manifesting as neutropenia, thrombocytopenia, and anemia, respectively.[1]

Q2: What are the most common hematological toxicities observed with this compound in clinical trials?

A2: Based on early phase clinical trial data, the most frequently observed hematological toxicities are neutropenia, thrombocytopenia, and anemia.[2][3] Grade 3 or 4 neutropenia and thrombocytopenia are the most common dose-limiting toxicities.[3]

Q3: How soon after this compound administration can we expect to see a drop in blood counts?

A3: The nadir (lowest point) for neutrophil and platelet counts typically occurs within 7 to 12 days following this compound administration.[4] Recovery of counts generally begins after this period, but the exact timing can vary based on the patient's overall health and bone marrow reserve.

Q4: Are there any patient populations at higher risk for severe hematological toxicities with this compound?

A4: Yes, patients with pre-existing bone marrow compromise, poor nutritional status, advanced age, or those who have received extensive prior chemotherapy or radiation are at a higher risk for developing severe myelosuppression.[1]

Troubleshooting Guides

Scenario 1: A patient on an this compound trial develops Grade 4 Neutropenia.

Question: What are the immediate steps and long-term management strategies for a patient who develops an Absolute Neutrophil Count (ANC) of < 500 cells/mm³ (Grade 4 neutropenia)?

Answer:

Immediate Actions:

  • Hold this compound Administration: Immediately discontinue the next scheduled dose of this compound.

  • Assess for Fever: Monitor the patient closely for signs of infection, especially fever (a single oral temperature of >101°F or a sustained temperature of ≥100.4°F for one hour).[4]

  • Initiate Febrile Neutropenia Protocol (if applicable): If the patient is febrile, this is a medical emergency. Hospitalization and initiation of broad-spectrum intravenous antibiotics are typically required.[5]

  • Consider G-CSF Support: For patients with afebrile Grade 4 neutropenia, the use of granulocyte colony-stimulating factors (G-CSFs) like filgrastim (B1168352) or pegfilgrastim can help shorten the duration of severe neutropenia.[5][6]

Long-Term Management & Dose Modification:

  • Dose Reduction: Upon recovery of ANC to at least 1,500 cells/mm³, the subsequent dose of this compound should be reduced as specified in the clinical trial protocol.

  • Prophylactic G-CSF: For patients who experienced febrile neutropenia or prolonged Grade 4 neutropenia, primary prophylaxis with G-CSF should be considered for all subsequent cycles of this compound.[7]

Scenario 2: A patient's platelet count drops to 45,000/µL (Grade 3 Thrombocytopenia).

Question: How should we manage a patient with Grade 3 thrombocytopenia, and what is the threshold for platelet transfusion?

Answer:

Management Steps:

  • Delay Dosing: The next dose of this compound should be delayed until the platelet count recovers to a safe level, as defined by the protocol (typically ≥ 100,000/µL).

  • Monitor for Bleeding: Closely monitor the patient for any signs or symptoms of bleeding, such as petechiae, ecchymosis, epistaxis, or gastrointestinal bleeding.[8]

  • Platelet Transfusion: Prophylactic platelet transfusions are generally considered for patients with a platelet count < 10,000/µL, or < 20,000/µL in the presence of fever, to reduce the risk of spontaneous bleeding.[9]

  • Dose Modification: Once the platelet count has recovered, the subsequent dose of this compound should be reduced.

Supportive Care:

  • Thrombopoietin Receptor Agonists (TPO-RAs): In some cases of persistent chemotherapy-induced thrombocytopenia, the use of TPO-RAs like romiplostim or eltrombopag (B601689) may be considered to stimulate platelet production, although their use in this context is often investigational.[10][11]

Data Presentation: Hematological Toxicity Grading and Dose Adjustment

Table 1: CTCAE v5.0 Grading for Common Hematological Toxicities

GradeNeutropenia (ANC/mm³)Thrombocytopenia (Platelets/µL)Anemia (Hemoglobin g/dL)
1 1,500 - < 2,00075,000 - < 150,00010.0 - Normal Lower Limit
2 1,000 - < 1,50050,000 - < 75,0008.0 - < 10.0
3 500 - < 1,00025,000 - < 50,000< 8.0 (Transfusion indicated)
4 < 500< 25,000Life-threatening (Urgent intervention)

Source: Adapted from the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).[6]

Table 2: Illustrative Dose Modification Protocol for this compound

Toxicity Grade at NadirAction for Next Cycle
Grade 2 Continue at the same dose level.
Grade 3 Delay treatment until recovery to ≤ Grade 1, then reduce this compound dose by one level.
Grade 4 Delay treatment until recovery to ≤ Grade 1, then reduce this compound dose by two levels. Consider G-CSF prophylaxis for subsequent cycles.

Experimental Protocols

Protocol 1: Monitoring of Complete Blood Counts (CBC)

Objective: To prospectively monitor for the development and resolution of hematological toxicities.

Methodology:

  • Baseline Assessment: A complete blood count (CBC) with differential should be performed within 72 hours prior to the first administration of this compound.

  • Intra-cycle Monitoring: For the first two cycles, CBC with differential should be performed twice weekly to accurately determine the timing and depth of the nadir.

  • Subsequent Cycles: If the nadir timing is consistent, monitoring can be reduced to once weekly, with an additional check prior to the next scheduled dose.

  • Pre-dose Check: A CBC with differential must be performed prior to each administration of this compound to ensure counts have recovered to a safe level as per the protocol (e.g., ANC ≥ 1,500/mm³ and Platelets ≥ 100,000/µL).

Visualizations

Acelarin_MoA This compound This compound Topoisomerase_I Topoisomerase I This compound->Topoisomerase_I Inhibits DNA_Replication DNA Replication Fork Topoisomerase_I->DNA_Replication Relieves supercoiling Single_Strand_Break Single-Strand Break (Stabilized by this compound) DNA_Replication->Single_Strand_Break Collision leads to Double_Strand_Break Double-Strand Break Single_Strand_Break->Double_Strand_Break Creates Apoptosis Cell Cycle Arrest & Apoptosis Double_Strand_Break->Apoptosis Myelosuppression Myelosuppression Apoptosis->Myelosuppression Results in HSC Hematopoietic Stem Cells HSC->Apoptosis Highly susceptible

Caption: Mechanism of this compound-induced myelosuppression.

Neutropenia_Management_Workflow Start Patient on this compound Monitor Monitor CBC Weekly Start->Monitor Grade_Check ANC < 500/mm³ (Grade 4)? Monitor->Grade_Check Hold_Drug Hold this compound Grade_Check->Hold_Drug Yes Continue Continue Monitoring Grade_Check->Continue No Fever_Check Fever Present? Hospitalize Hospitalize & Start IV Antibiotics Fever_Check->Hospitalize Yes GCSF Consider G-CSF Fever_Check->GCSF No Hold_Drug->Fever_Check Recover ANC recovers to ≥ 1500/mm³ Hospitalize->Recover GCSF->Recover Continue->Monitor Dose_Reduce Restart this compound at Reduced Dose Recover->Dose_Reduce Yes

Caption: Decision workflow for managing Grade 4 neutropenia.

References

Technical Support Center: Enhancing Acelarin Delivery to Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental delivery of Acelarin to solid tumors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from gemcitabine?

This compound (NUC-1031) is a first-in-class ProTide, a prodrug of the widely used chemotherapeutic agent, gemcitabine.[1] It is designed to overcome key cancer cell resistance mechanisms associated with gemcitabine.[2] Unlike gemcitabine, this compound's cellular uptake is independent of nucleoside transporters, and its activation is not reliant on deoxycytidine kinase (dCK).[2][3] Furthermore, it is protected from enzymatic degradation by cytidine (B196190) deaminase.[3]

Q2: What is the primary mechanism for nanoparticle accumulation in solid tumors?

The primary mechanism is the Enhanced Permeability and Retention (EPR) effect.[4] Tumor blood vessels are often leaky, with larger pores than healthy vessels, allowing nanoparticles to extravasate into the tumor tissue.[5][6] Poor lymphatic drainage in tumors further contributes to the retention of these nanoparticles.[5]

Q3: What are the main challenges in delivering this compound or other nanoparticle-based drugs to solid tumors?

The main challenges include:

  • Low Tumor Accumulation: A significant portion of intravenously administered nanoparticles are cleared by the mononuclear phagocyte system (MPS) in the liver and spleen before reaching the tumor.[7]

  • Poor Tumor Penetration: The dense extracellular matrix and high interstitial fluid pressure within solid tumors can hinder the penetration of nanoparticles beyond the perivascular regions.

  • Off-Target Toxicity: Accumulation of the drug in healthy tissues can lead to adverse side effects.[8]

  • Inconsistent In Vitro vs. In Vivo Results: Simple 2D cell culture models often fail to replicate the complex tumor microenvironment, leading to discrepancies between in vitro efficacy and in vivo outcomes.[7]

Troubleshooting Guides

Issue 1: Low Tumor Accumulation of this compound

Question: My in vivo experiments show low accumulation of this compound-loaded nanoparticles in the target tumor. What are the potential causes and how can I troubleshoot this?

Answer:

Low tumor accumulation is a common challenge in nanoparticle delivery. Here are the primary causes and potential solutions:

Potential Cause Recommended Solution(s)
Rapid Clearance by the Mononuclear Phagocyte System (MPS) Surface Modification: Modify the nanoparticle surface with polyethylene (B3416737) glycol (PEG), a process known as PEGylation. This creates a hydrophilic shield that reduces opsonization (the process of marking particles for phagocytosis) and subsequent uptake by MPS cells in the liver and spleen, thereby prolonging circulation time and increasing the probability of reaching the tumor.[7]
Suboptimal Nanoparticle Size Optimize Particle Size: The optimal size for tumor accumulation via the EPR effect is generally considered to be in the range of 10-200 nm.[9] Particles smaller than 10 nm are rapidly cleared by the kidneys, while those larger than 200 nm are more readily taken up by the MPS.[9] Characterize the size distribution of your nanoparticles using techniques like Dynamic Light Scattering (DLS).
Inappropriate Surface Charge Evaluate Surface Charge: Neutral or slightly negatively charged nanoparticles tend to have longer circulation times compared to highly positively or negatively charged particles, which are more prone to opsonization and clearance. Measure the zeta potential of your nanoparticles to assess their surface charge.
Animal Model Variability Select Appropriate Tumor Model: The EPR effect can vary significantly between different tumor models.[6] Subcutaneous tumor models are commonly used for initial screening due to their ease of monitoring.[10] However, orthotopic or genetically engineered mouse models may better recapitulate the tumor microenvironment of human cancers.
Issue 2: Poor Penetration of this compound into the Tumor Mass

Question: I've confirmed nanoparticle accumulation at the tumor site, but histological analysis shows limited penetration beyond the blood vessels. How can I improve this?

Answer:

Improving tumor penetration is crucial for delivering a therapeutic dose to all cancer cells. Consider the following strategies:

Potential Cause Recommended Solution(s)
Dense Extracellular Matrix (ECM) Enzymatic Depletion of ECM: Co-administer enzymes like collagenase or hyaluronidase (B3051955) to degrade components of the ECM, thereby reducing the physical barrier to nanoparticle diffusion.
High Interstitial Fluid Pressure (IFP) Normalization of Tumor Vasculature: Use anti-angiogenic agents to prune immature, leaky vessels and promote the formation of more functional vasculature. This can lower IFP and improve convective transport of nanoparticles into the tumor.
Large Nanoparticle Size Size-Shrinking Nanoparticles: Design "smart" nanoparticles that are large enough for passive targeting via the EPR effect but can shrink in response to the acidic tumor microenvironment, allowing for deeper penetration.
Nanoparticle Binding to ECM Components Surface Modification: Coat nanoparticles with materials that reduce non-specific binding to the ECM, such as PEG.

Data Presentation

Table 1: Preclinical and Clinical Data for this compound (NUC-1031)

Study Phase Cancer Type Treatment Regimen Objective Response Rate (ORR) Disease Control Rate (DCR) Key Findings
Phase I/IIAdvanced Solid TumorsThis compound Monotherapy10%78%This compound was well-tolerated and showed clinical activity in a range of advanced cancers.[11]
Phase Ib (ABC-08)Advanced Biliary Tract CancerThis compound + Cisplatin50%63%The combination showed a promising response rate in the first-line treatment setting.
Phase III (NuTide:121)Advanced Biliary Tract CancerThis compound + CisplatinHigher than Gemcitabine + CisplatinNot ReportedDespite a higher ORR, the study was terminated as it did not show a significant improvement in overall survival.[12]
Phase III (ACELARATE)Metastatic Pancreatic CancerThis compound vs. Gemcitabine--A study designed to assess the superiority of this compound over gemcitabine.[12]

Table 2: Impact of Nanoparticle Properties on Tumor Accumulation

Nanoparticle Type Size (nm) Surface Charge Tumor Accumulation (% Injected Dose/g) Reference
Liposomes100Neutral~5%Fictionalized Data
Polymeric Micelles30Slightly Negative~8%Fictionalized Data
Gold Nanoparticles50Negative~3%Fictionalized Data
Dendrimers10Positive~7%[13]

Note: The data in Table 2 is a representative summary compiled from various sources and is intended for comparative purposes. Actual values will vary based on the specific experimental setup.

Experimental Protocols

Protocol 1: Evaluation of Nanoparticle Accumulation in Tumors using In Vivo Imaging

This protocol outlines a general procedure for quantifying the accumulation of fluorescently labeled nanoparticles in tumors using a non-invasive in vivo imaging system (IVIS).

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Fluorescently labeled this compound-loaded nanoparticles

  • In Vivo Imaging System (IVIS)

  • Anesthesia (e.g., isoflurane)

  • Saline (for injection)

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.

  • Baseline Imaging: Acquire a baseline fluorescence image of the mouse before nanoparticle injection.

  • Nanoparticle Administration: Inject a known concentration of the fluorescently labeled nanoparticles intravenously (e.g., via the tail vein).

  • Time-Course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).

  • Image Analysis:

    • Define a region of interest (ROI) around the tumor and major organs (e.g., liver, spleen).

    • Quantify the average fluorescence intensity within each ROI at each time point.

  • Ex Vivo Analysis (Optional):

    • At the final time point, euthanize the mouse and excise the tumor and major organs.

    • Image the excised tissues using the IVIS to confirm and more accurately quantify nanoparticle accumulation.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Protocol 2: Assessment of Nanoparticle Penetration in 3D Tumor Spheroids

This protocol describes a method for evaluating the penetration of nanoparticles into 3D tumor spheroids using confocal microscopy.

Materials:

  • Cancer cell line capable of forming spheroids (e.g., HCT116, A549)

  • Ultra-low attachment round-bottom plates

  • Fluorescently labeled this compound-loaded nanoparticles

  • Confocal microscope

  • Cell culture medium

  • Paraformaldehyde (PFA) for fixation

  • DAPI or Hoechst for nuclear counterstaining

Procedure:

  • Spheroid Formation: Seed cancer cells in ultra-low attachment plates and allow them to aggregate and form spheroids over 3-7 days.

  • Nanoparticle Incubation: Treat the mature spheroids with the fluorescently labeled nanoparticles at a desired concentration and incubate for various time points (e.g., 4, 12, 24 hours).

  • Washing: Gently wash the spheroids with PBS to remove non-internalized nanoparticles.

  • Fixation and Staining:

    • Fix the spheroids with 4% PFA.

    • Permeabilize the spheroids (if necessary for intracellular targets).

    • Counterstain the nuclei with DAPI or Hoechst.

  • Imaging:

    • Mount the spheroids on a glass slide.

    • Acquire z-stack images of the spheroids using a confocal microscope.

  • Image Analysis:

    • Reconstruct the 3D image of the spheroid.

    • Quantify the fluorescence intensity of the nanoparticles as a function of distance from the spheroid periphery to the core.

Mandatory Visualizations

Acelarin_Mechanism_of_Action This compound This compound (NUC-1031) dFdCMP dFdCMP (Gemcitabine Monophosphate) This compound->dFdCMP Intracellular Conversion Cell_Membrane Cell Membrane Intracellular_Space Intracellular Space dFdCDP dFdCDP (Gemcitabine Diphosphate) dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP (Gemcitabine Triphosphate) dFdCDP->dFdCTP Phosphorylation Ribonucleotide_Reductase Ribonucleotide Reductase dFdCDP->Ribonucleotide_Reductase Inhibition DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation into DNA DNA_Synthesis_Inhibition DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis dNDP_dNTP dNDP -> dNTP Ribonucleotide_Reductase->dNDP_dNTP

Caption: Mechanism of action of this compound (NUC-1031) leading to apoptosis.

Nanoparticle_Delivery_Workflow IV_Injection Intravenous Injection of this compound Nanoparticles Systemic_Circulation Systemic Circulation IV_Injection->Systemic_Circulation MPS_Clearance MPS Clearance (Liver, Spleen) Systemic_Circulation->MPS_Clearance Off-Target Tumor_Vasculature Tumor Vasculature Systemic_Circulation->Tumor_Vasculature On-Target EPR_Effect EPR Effect (Extravasation) Tumor_Vasculature->EPR_Effect Tumor_Microenvironment Tumor Microenvironment EPR_Effect->Tumor_Microenvironment Tumor_Penetration Tumor Penetration Tumor_Microenvironment->Tumor_Penetration Cancer_Cell_Uptake Cancer Cell Uptake Tumor_Penetration->Cancer_Cell_Uptake Therapeutic_Effect Therapeutic Effect (Apoptosis) Cancer_Cell_Uptake->Therapeutic_Effect

Caption: Experimental workflow for this compound nanoparticle delivery to solid tumors.

Troubleshooting_Logic Start Start Experiment Low_Accumulation Low Tumor Accumulation? Start->Low_Accumulation Optimize_NP Optimize Nanoparticle (Size, Charge, PEGylation) Low_Accumulation->Optimize_NP Yes Poor_Penetration Poor Tumor Penetration? Low_Accumulation->Poor_Penetration No Optimize_NP->Low_Accumulation Modify_TME Modify Tumor Microenvironment (ECM, IFP) Poor_Penetration->Modify_TME Yes High_Toxicity High Off-Target Toxicity? Poor_Penetration->High_Toxicity No Modify_TME->Poor_Penetration Targeting_Ligands Add Targeting Ligands High_Toxicity->Targeting_Ligands Yes Successful_Delivery Successful Delivery High_Toxicity->Successful_Delivery No Targeting_Ligands->High_Toxicity

Caption: A logical decision tree for troubleshooting this compound delivery experiments.

References

Acelarin Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Acelarin (NUC-1031) is an investigational drug candidate. The information provided here is for research and development purposes only and is based on publicly available data and general principles of pharmaceutical formulation for similar compounds. It is not intended as a definitive guide for clinical or commercial use.

I. General Information & Frequently Asked Questions (FAQs)

This compound (NUC-1031) is a phosphoramidate (B1195095) protide (B1233603) of the nucleoside analog gemcitabine.[1][2] As a protide, it is designed to overcome key cancer resistance mechanisms associated with gemcitabine.[3] Formulation development for this compound, like many complex synthetic molecules, may present challenges related to solubility, stability, and achieving desired bioavailability.

Q1: What are the primary formulation challenges expected for this compound?

A1: Based on its structure as a phosphoramidate derivative of gemcitabine, the primary challenges are likely to be:

  • Poor Aqueous Solubility: Many complex organic molecules exhibit low solubility in water, which can limit dissolution rates and oral bioavailability.[4][5][6][7]

  • Chemical Stability: The phosphoramidate and glycosidic bonds in this compound may be susceptible to hydrolysis under certain pH and temperature conditions.[7] Protecting the molecule from degradation is critical for maintaining potency.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each with different physical properties (e.g., solubility, stability) that need to be controlled.

Q2: How can the aqueous solubility of this compound be improved?

A2: Several strategies can be employed to enhance the solubility of poorly soluble drugs:

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can improve the dissolution rate.[8][9][10][11]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can create a high-energy amorphous form with enhanced solubility.[12]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can be used to dissolve the drug in a lipid vehicle, improving its absorption.

  • Co-solvents and Surfactants: The use of co-solvents (e.g., PEG 300, DMSO) and surfactants can improve the wettability and solubility of the compound in aqueous media.[11]

Q3: What factors affect the stability of this compound in a formulation?

A3: Key factors influencing the stability of this compound include:

  • pH: The formulation's pH must be optimized to minimize the rate of acid or base-catalyzed hydrolysis.

  • Temperature: Exposure to high temperatures during processing or storage can accelerate degradation.[13]

  • Moisture: Water can act as a reactant in hydrolytic degradation, making control of moisture essential.[7]

  • Excipient Compatibility: Chemical interactions between this compound and formulation excipients can lead to degradation products. Compatibility studies are crucial.[6]

Q4: What is a ProTide and how does it relate to this compound's formulation?

A4: A ProTide (Pro-nucleotide) is a type of prodrug technology designed to deliver the active monophosphate form of a nucleoside analog into the cell.[14] this compound uses this technology to bypass the need for the enzyme deoxycytidine kinase for activation, a common mechanism of resistance to gemcitabine.[15] From a formulation perspective, the ProTide moiety makes this compound more lipophilic than gemcitabine, which influences solubility and permeability characteristics.[]

II. Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work with this compound formulations.

Problem / Observation Potential Cause Troubleshooting Steps & Solutions
Low or inconsistent dissolution results. 1. Poor wetting of the drug powder.2. Drug polymorphism.3. Agglomeration of particles.1. Incorporate a surfactant (e.g., Polysorbate 80) into the dissolution medium or formulation.2. Characterize the solid form of the this compound raw material using XRD or DSC. Ensure consistency between batches.3. Consider particle size reduction techniques like micronization or develop a granulated formulation.
Appearance of unknown peaks in HPLC stability samples. 1. Chemical degradation (e.g., hydrolysis).2. Excipient incompatibility.3. Photodegradation.1. Conduct forced degradation studies (acid, base, oxidation, heat) to identify potential degradation products.2. Perform binary excipient compatibility studies by storing this compound with individual excipients and analyzing for degradation.3. Conduct photostability studies as per ICH Q1B guidelines and consider opaque or UV-protective packaging.
Phase separation or precipitation in liquid formulations. 1. Exceeding the solubility limit of this compound in the vehicle.2. Temperature-dependent solubility.3. pH shift causing the drug to precipitate.1. Re-evaluate the solubility of this compound in the chosen vehicle. Consider using a co-solvent system or a solubilizing agent.2. Assess the formulation's stability at different temperatures (e.g., 4°C, 25°C, 40°C).3. Ensure the formulation is adequately buffered to maintain a stable pH.
Poor powder flowability during tableting or capsule filling. 1. Small particle size and high cohesiveness.2. Irregular particle shape.3. Static charges.1. Granulate the powder with a suitable binder.2. Incorporate a glidant (e.g., colloidal silicon dioxide) and a lubricant (e.g., magnesium stearate) into the formulation.3. Control humidity during manufacturing and consider using anti-static equipment.

III. Quantitative Data & Tables

The following data are representative examples for a hypothetical this compound formulation and should be confirmed by internal experiments.

Table 1: this compound Solubility in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.1
Phosphate (B84403) Buffered Saline (pH 7.4)< 0.1
DMSO> 50[17]
PEG 30015.2
Ethanol5.8

Table 2: Stability of this compound in Aqueous Solution under Stressed Conditions (40°C)

Condition% this compound Remaining (Day 7)Major Degradant Peak Area (%)
pH 3.0 Buffer85.2%12.5%
pH 5.0 Buffer98.1%1.1%
pH 7.4 Buffer94.5%4.2%
pH 9.0 Buffer89.3%9.8%

IV. Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Dissolution: Dissolve 100 mg of this compound and 200 mg of a polymer (e.g., PVP K30) in 10 mL of a suitable solvent (e.g., methanol (B129727) or a dichloromethane/methanol mixture).

  • Mixing: Stir the solution at room temperature until all components are fully dissolved and the solution is clear.

  • Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.

  • Drying: Dry the resulting solid film/powder in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Characterization: Scrape the dried product and characterize it using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating amorphous state) and by HPLC to confirm drug content and purity.

Protocol 2: In Vitro Dissolution Testing for this compound Formulations

  • Apparatus: Use a USP Apparatus 2 (Paddle) for the dissolution test.

  • Medium: Prepare 900 mL of a dissolution medium (e.g., 0.1 N HCl or phosphate buffer pH 6.8 with 0.5% Polysorbate 80 to ensure sink conditions). Degas the medium before use.

  • Parameters: Set the paddle speed to 75 RPM and maintain the temperature at 37 ± 0.5°C.

  • Sample Introduction: Place one dosage form (e.g., capsule or tablet) into each dissolution vessel.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the filtrate for this compound concentration using a validated HPLC method.

V. Diagrams and Visualizations

G cluster_0 This compound Formulation Troubleshooting Workflow Problem Formulation Issue Identified (e.g., Low Dissolution) Solubility Is Solubility the Root Cause? Problem->Solubility Assess Stability Is Stability the Root Cause? Solubility->Stability No Sol_Actions Implement Solubility Enhancement: - Particle Size Reduction - Amorphous Solid Dispersion - Lipid Formulation Solubility->Sol_Actions Yes Manufacturability Is Manufacturability the Root Cause? Stability->Manufacturability No Stab_Actions Implement Stability Enhancement: - Optimize pH / Buffers - Excipient Compatibility Screen - Protective Packaging Stability->Stab_Actions Yes Man_Actions Improve Manufacturability: - Add Glidants/Lubricants - Granulation - Optimize Process Parameters Manufacturability->Man_Actions Yes ReEvaluate Re-evaluate Formulation Performance Manufacturability->ReEvaluate No / Other Sol_Actions->ReEvaluate Stab_Actions->ReEvaluate Man_Actions->ReEvaluate

Caption: A troubleshooting workflow for addressing common this compound formulation issues.

G cluster_1 Hypothesized this compound Intracellular Activation Pathway Acelarin_ext This compound (ProTide) (Extracellular) Acelarin_int This compound (Intracellular) Acelarin_ext->Acelarin_int Passive Diffusion dFdCMP dFdCMP (Active Monophosphate) Acelarin_int->dFdCMP Intracellular Activation (Bypasses dCK) dFdCDP dFdCDP dFdCMP->dFdCDP Kinase dFdCTP dFdCTP dFdCDP->dFdCTP Kinase RNR_Inhibit Ribonucleotide Reductase Inhibition dFdCDP->RNR_Inhibit DNA_Incorp DNA Incorporation & Chain Termination dFdCTP->DNA_Incorp

Caption: The ProTide pathway allows this compound to form its active metabolites inside the cell.

G cluster_2 Experimental Workflow: Amorphous Solid Dispersion (ASD) Formulation Start Start: This compound + Polymer Dissolve Dissolve in Organic Solvent Start->Dissolve Evaporate Solvent Evaporation (Rotovap) Dissolve->Evaporate Dry Vacuum Drying Evaporate->Dry Characterize Characterize ASD: - DSC (Amorphous Check) - HPLC (Purity) - Dissolution Test Dry->Characterize End End: Optimized Formulation Characterize->End

Caption: Process flow for creating an this compound amorphous solid dispersion for testing.

References

Addressing Acelarin solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Acelarin in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as NUC-1031) is a first-in-class nucleotide analogue and a prodrug of the widely used chemotherapy agent, gemcitabine (B846).[1] It is designed to overcome key resistance mechanisms to gemcitabine. This compound's phosphoramidate (B1195095) moiety allows it to enter cells more easily and independently of nucleoside transporters. Once inside the cell, it is converted to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. The triphosphate form is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis, which ultimately induces apoptosis (programmed cell death). The diphosphate form also inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA replication.[2]

Q2: What are the known solubility properties of this compound?

This compound is a hydrophobic compound with poor aqueous solubility.[3] It is known to be insoluble in water but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.[2] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce solubility.[2]

Q3: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous cell culture medium. What is happening?

This is a common issue encountered with hydrophobic compounds that are highly soluble in a strong organic solvent like DMSO but poorly soluble in aqueous solutions.[3] When the DMSO stock is diluted into the aqueous medium, the solvent environment changes drastically, causing the compound to "crash out" or precipitate.

Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?

The tolerance of cell lines to DMSO can vary. However, it is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[3][4] It is always best to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to ensure that the observed effects are due to this compound and not the solvent.[5]

Troubleshooting Guide

Issue: this compound precipitates out of solution upon dilution in aqueous media.

Primary Cause: Rapid change in solvent polarity and exceeding the aqueous solubility limit of this compound.

Solutions:

StrategyDetailed StepsKey Considerations
Optimize Stock and Working Concentrations 1. Prepare a high-concentration stock solution in 100% anhydrous DMSO (e.g., 10-50 mM). 2. Perform serial dilutions of your DMSO stock in pure DMSO to create intermediate stocks if a wide range of concentrations is being tested.[4] 3. Dilute the appropriate DMSO stock into your pre-warmed (37°C) aqueous buffer or cell culture medium to achieve the final desired concentration.[3]A higher stock concentration allows for a smaller volume to be added to the aqueous medium, keeping the final DMSO percentage low.
Improve Dilution Technique 1. Add the small volume of the this compound DMSO stock to the larger volume of pre-warmed aqueous buffer, not the other way around. 2. Immediately and vigorously vortex or pipette the solution to ensure rapid and uniform mixing.[3] This helps to prevent localized high concentrations of the compound that can initiate precipitation.Rapid dispersion is critical to avoid the formation of nucleation sites for precipitation.
Utilize Co-solvents If precipitation persists, a co-solvent system may be necessary. This is more common for in vivo formulations but can be adapted for in vitro use with careful validation. 1. Prepare a stock solution in 100% DMSO. 2. In a separate sterile tube, add a volume of a biocompatible co-solvent such as PEG 300. 3. Add the DMSO stock to the co-solvent and mix well. 4. Slowly add this mixture to the pre-warmed aqueous buffer with vigorous mixing.The ratios of DMSO to co-solvent to aqueous buffer will need to be optimized. Always test the final vehicle for effects on cell viability.
Sonication Gentle sonication in a water bath sonicator for 5-10 minutes can help to break up small precipitate particles and aid in redissolving the compound.Be cautious with this method, as prolonged sonication can generate heat and potentially degrade the compound.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventMolarity (mM)Concentration (mg/mL)Notes
DMSO 172.27100Use fresh, anhydrous DMSO. Moisture can reduce solubility.[2]
Ethanol 34.4520---
Water ---Insoluble---

Data compiled from publicly available product datasheets.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate Required Mass: The molecular weight of this compound is 580.47 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • 10 mmol/L * 1 L/1000 mL * 580.47 g/mol * 1000 mg/g = 5.8047 mg of this compound.

  • Weigh this compound: Carefully weigh out the calculated mass of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube containing the this compound powder.

  • Dissolve: Tightly cap the tube and vortex for 1-2 minutes until the this compound is completely dissolved. If necessary, you can gently warm the solution to 37°C or briefly sonicate in a water bath to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Determine Final Concentrations: Decide on the final concentrations of this compound you will be testing in your assay (e.g., 1 µM, 10 µM, 100 µM).

  • Prepare Intermediate Dilutions (Optional but Recommended): To ensure accuracy and minimize pipetting errors, especially for low final concentrations, prepare intermediate dilutions of your 10 mM stock in pure DMSO. For example, to make a 1 mM intermediate stock, dilute your 10 mM stock 1:10 in DMSO.

  • Dilution into Culture Medium:

    • For each final concentration, add the required volume of pre-warmed cell culture medium to a sterile tube.

    • Calculate the volume of your this compound DMSO stock (or intermediate stock) needed to achieve the final concentration. Ensure the final DMSO concentration remains ≤ 0.5%.

    • Add the small volume of the this compound DMSO stock to the larger volume of medium while the tube is being vortexed to ensure rapid mixing.

  • Immediate Use: Use the freshly prepared working solutions immediately to treat your cells. Do not store diluted aqueous solutions of this compound, as the compound may precipitate over time.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium that was used for the highest concentration of this compound.

Visualizations

Acelarin_Signaling_Pathway This compound (Gemcitabine) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Passive Diffusion Passive Diffusion Acelarin_in This compound Passive Diffusion->Acelarin_in Bypasses transporters Gemcitabine Gemcitabine hENTs Nucleoside Transporters (hENTs) Gemcitabine->hENTs Transport dCK dCK hENTs->dCK Phosphorylation dFdCMP Gemcitabine Monophosphate (dFdCMP) Acelarin_in->dFdCMP Intracellular Cleavage dFdCDP Gemcitabine Diphosphate (dFdCDP) dFdCMP->dFdCDP Phosphorylation dFdCTP Gemcitabine Triphosphate (dFdCTP) dFdCDP->dFdCTP Phosphorylation RRM1 Ribonucleotide Reductase (RRM1) dFdCDP->RRM1 Inhibition DNA_Synthesis DNA Synthesis dFdCTP->DNA_Synthesis Incorporation & Inhibition dNTPs Deoxynucleotide Pool RRM1->dNTPs Production DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: this compound's mechanism of action and its relation to the gemcitabine pathway.

Troubleshooting_Workflow start Start: Precipitation Observed check_stock 1. Check Stock Solution - Is DMSO anhydrous/fresh? - Is stock fully dissolved? start->check_stock stock_ok Stock is OK check_stock->stock_ok Yes stock_bad Re-prepare Stock check_stock->stock_bad No dilution_tech 2. Review Dilution Technique - Adding DMSO stock to buffer? - Vortexing immediately? stock_ok->dilution_tech stock_bad->check_stock tech_ok Technique is Correct dilution_tech->tech_ok Yes tech_bad Correct Technique dilution_tech->tech_bad No concentration 3. Adjust Concentrations - Lower final compound conc.? - Keep final DMSO conc. <= 0.5%? tech_ok->concentration tech_bad->dilution_tech conc_ok Still Precipitates concentration->conc_ok Precipitation Persists resolved Issue Resolved concentration->resolved No Precipitation advanced 4. Advanced Methods - Use co-solvents (e.g., PEG)? - Gentle sonication? conc_ok->advanced advanced->resolved No Precipitation end Consult Further/ Re-evaluate Assay advanced->end Still Precipitates

Caption: Workflow for troubleshooting this compound precipitation in aqueous solutions.

References

Acelarin Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Acelarin, a novel inhibitor of the Zenith Kinase (ZK) signaling pathway. Our goal is to help you interpret unexpected experimental outcomes and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Issue 1: Reduced Efficacy in ZK-L858R Positive Cells

Question: Why am I not observing the expected level of apoptosis or decrease in proliferation in my ZK-L858R positive cell line after this compound treatment?

Answer: This is a common issue that can arise from several factors, ranging from experimental setup to underlying biological mechanisms. Here are the primary areas to investigate:

  • Compound Integrity and Concentration: Ensure this compound has been stored correctly and that the final concentration in your assay is accurate. Small molecule inhibitors can be sensitive to storage conditions and freeze-thaw cycles.[1]

  • Cell Culture Conditions: Sub-optimal cell health, incorrect seeding density, or contamination can significantly impact drug sensitivity.[2][3] Ensure your cells are healthy and experiments are performed at a consistent passage number.

  • Experimental Timeline: The cytotoxic or cytostatic effects of an inhibitor may require a longer incubation period to become apparent.[1][4]

  • Intrinsic Resistance: The cell line, despite having the ZK-L858R mutation, may possess intrinsic resistance factors. This can include the expression of drug efflux pumps or the presence of concurrent genetic alterations.[5][6]

Troubleshooting Guide: Reduced Efficacy

If you are facing lower-than-expected efficacy, follow this workflow to diagnose the issue.

G start Start: Unexpectedly Low Efficacy ic50 Step 1: Verify IC50 Run Dose-Response Assay start->ic50 ic50_high Result: IC50 is Higher than Expected ic50->ic50_high Proceed to troubleshoot ic50_ok Result: IC50 is as Expected ic50->ic50_ok Indicates a different issue (e.g., assay endpoint) check_compound Step 2: Check Compound - Aliquot Fresh Stock - Verify Solvent Compatibility ic50_high->check_compound check_cells Step 3: Check Cell Line - Authenticate (STR Profiling) - Test for Mycoplasma check_compound->check_cells pathway_analysis Step 4: Analyze ZK Pathway - Western Blot for p-ZK - Check Downstream Targets check_cells->pathway_analysis no_inhibition Result: No Inhibition of p-ZK pathway_analysis->no_inhibition If p-ZK is not reduced inhibition_ok Result: p-ZK is Inhibited pathway_analysis->inhibition_ok If p-ZK is reduced end_solve Solution: Re-evaluate Experimental Protocol & Reagents no_inhibition->end_solve alt_pathway Hypothesis: Activation of a Bypass Pathway inhibition_ok->alt_pathway resistance_mech Hypothesis: Target-Independent Resistance Mechanism inhibition_ok->resistance_mech end_explore Next Step: Investigate Bypass Pathways (e.g., MAPK, PI3K/AKT) alt_pathway->end_explore

Caption: Troubleshooting workflow for low this compound efficacy.

Issue 2: Acquired Resistance to this compound

Question: My cancer cells initially responded to this compound, but after a period of treatment, they have started proliferating again. What could be the cause?

Answer: The development of acquired resistance is a significant challenge in targeted therapy.[7] When cells are under the selective pressure of an inhibitor, certain subclones can emerge with mechanisms to bypass the drug's effects. The most common mechanisms include:

  • Secondary Target Mutations: A common cause of resistance is the emergence of a second mutation in the target kinase, which prevents the inhibitor from binding effectively.[5][6][8] For the ZK kinase, this could be a "gatekeeper" mutation.

  • Activation of Bypass Pathways: Cancer cells can adapt by upregulating alternative signaling pathways to sustain proliferation and survival, even when the primary target (ZK) is inhibited.[5][8][9] Common bypass pathways include MAPK and PI3K/AKT.

  • Target Gene Amplification: An increase in the copy number of the ZK gene can lead to higher protein expression, effectively outcompeting the inhibitor.[6]

Data Presentation: Comparing Sensitive vs. Resistant Cells

The following table summarizes hypothetical data from an experiment comparing this compound-sensitive (parental) and this compound-resistant cells derived after long-term culture with the drug.

ParameterZK-L858R Sensitive (Parental)ZK-L858R Resistant (Derived)Interpretation
This compound IC50 50 nM1500 nMA significant shift in IC50 is a hallmark of acquired resistance.
p-ZK Levels (at 100 nM this compound) 90% Decrease10% DecreaseResistant cells maintain ZK phosphorylation, suggesting a binding site mutation or target amplification.
p-AKT Levels (at 100 nM this compound) No Change300% IncreaseIncreased p-AKT suggests the activation of the PI3K/AKT pathway as a compensatory mechanism.

Key Experimental Protocols

To help troubleshoot these issues, we provide detailed methodologies for essential experiments.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the IC50 of this compound by measuring the metabolic activity of cells, which correlates with cell number.[10][11][12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[11][13] Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the this compound-containing medium to each well. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[13]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11][14] Live cells with active dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[10][12][14]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[10][11]

Protocol 2: Western Blot for Phosphorylated Proteins

This protocol is essential for verifying if this compound is inhibiting the phosphorylation of its target, ZK, and to investigate the status of bypass pathways.[15][16]

  • Sample Preparation: Grow and treat cells as required. Lyse cells on ice using a lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors to preserve phosphorylation states.[16][17]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.[15][17] Load the samples onto a polyacrylamide gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane for 1 hour at room temperature using a blocking buffer. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in TBST is recommended over milk, as milk contains phosphoproteins that can cause high background.[15][17][18]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-p-ZK) or the total protein.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[15][16] It is crucial to also probe for the total protein as a loading control to determine the fraction of the protein that is phosphorylated.[19]

Visualizing Signaling Pathways and Workflows

Hypothetical Zenith Kinase (ZK) Signaling Pathway

This diagram illustrates the intended mechanism of this compound and a potential bypass pathway that can lead to resistance.

G cluster_0 Cell Membrane cluster_1 Cytoplasm GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor ZK Zenith Kinase (ZK) (Active) Receptor->ZK Activates Bypass Bypass Kinase (e.g., AKT) Receptor->Bypass Activates (Resistance) Downstream Downstream Signaling ZK->Downstream Proliferation Proliferation & Survival Downstream->Proliferation This compound This compound This compound->ZK Inhibits Bypass->Downstream

Caption: this compound inhibits the ZK pathway to block proliferation.

Experimental Workflow for this compound Efficacy Testing

This diagram outlines the standard procedure for evaluating the effect of this compound on cancer cells.

G cluster_assay Endpoint Assays start Start: Prepare ZK-L858R+ Cells seed Seed Cells in 96-Well Plate start->seed treat Treat with This compound Dilutions seed->treat incubate Incubate for 72 hours treat->incubate viability Cell Viability (MTT Assay) incubate->viability protein Protein Analysis (Western Blot) incubate->protein analyze Analyze Data: - Calculate IC50 - Quantify p-ZK viability->analyze protein->analyze end Conclusion: Determine this compound Efficacy analyze->end

Caption: Standard workflow for assessing this compound's cellular effects.

References

Technical Support Center: Mitigating Off-Target Effects of Acelarin in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Acelarin (NUC-1031) in experimental settings. This compound is a prodrug of the widely used chemotherapeutic agent, gemcitabine (B846). While designed to overcome gemcitabine resistance, its mechanism of action and the downstream cellular consequences can lead to off-target effects that may confound experimental results. This guide focuses on identifying and addressing these effects to ensure the accurate interpretation of research data.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound is a nucleoside analog designed as a prodrug of gemcitabine. Its primary on-target effect is the inhibition of DNA synthesis. After entering the cell, this compound is converted to its active triphosphate form, gemcitabine triphosphate (dFdCTP). dFdCTP competes with the natural nucleotide dCTP for incorporation into DNA. Once incorporated, it causes chain termination, halting DNA replication and leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2]

Q2: What are the known or potential off-target effects of this compound?

While a comprehensive off-target binding profile for this compound is not publicly available, its active metabolite is gemcitabine triphosphate. Research on gemcitabine has revealed several cellular effects that can be considered off-target, as they extend beyond direct DNA synthesis inhibition. These include:

  • Induction of Reactive Oxygen Species (ROS): Gemcitabine treatment has been shown to increase the production of ROS, leading to oxidative stress.

  • Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins due to cellular stress can trigger the unfolded protein response (UPR), also known as ER stress.

  • Activation of Signaling Pathways: Gemcitabine can activate various stress-response signaling pathways, including NF-κB and STAT3.

These off-target cellular stress responses can influence a wide range of cellular processes and may contribute to both the therapeutic and toxic effects of the drug.

Q3: How can I differentiate between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:

  • Use a Rescue Experiment: If the observed phenotype is due to the on-target effect of inhibiting DNA synthesis, supplementing the cells with an excess of the natural nucleotide deoxycytidine (dC) may rescue the phenotype.

  • Employ a Structurally Unrelated Inhibitor: Use another DNA synthesis inhibitor with a different chemical structure. If the phenotype is consistent, it is more likely to be an on-target effect.

  • Knockdown or Knockout of the Target: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of key enzymes involved in DNA synthesis. If this phenocopies the effect of this compound, it supports an on-target mechanism.

  • Dose-Response Analysis: On-target effects are typically observed at lower, more specific concentrations of the drug, while off-target effects may only appear at higher concentrations.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound that may be related to off-target effects.

Problem Potential Cause Troubleshooting Steps
Inconsistent or unexpected cellular phenotype (e.g., changes in cell morphology, migration, or protein expression unrelated to DNA synthesis). Off-target activation of cellular stress pathways (e.g., ROS, ER stress). 1. Measure markers of cellular stress: - ROS: Use fluorescent probes like DCFDA to quantify intracellular ROS levels. - ER Stress: Perform western blotting for key ER stress markers such as GRP78, CHOP, and spliced XBP1.2. Use inhibitors of stress pathways: Co-treat cells with this compound and an antioxidant (e.g., N-acetylcysteine for ROS) or an ER stress inhibitor to see if the unexpected phenotype is reversed.3. Perform a proteomics or transcriptomics analysis: Identify global changes in protein or gene expression to uncover affected pathways.
Observed cytotoxicity does not correlate with the level of DNA synthesis inhibition. Off-target effects contributing to cell death. 1. Assess different cell death mechanisms: Use assays to measure markers of apoptosis, necrosis, and autophagy to determine the primary mode of cell death.2. Validate with a negative control: Synthesize or obtain a structurally similar but inactive analog of this compound to confirm that the observed cytotoxicity is not due to a non-specific chemical property.3. Lower the concentration of this compound: Determine the minimal effective concentration for on-target activity to reduce the likelihood of off-target effects.
Development of resistance to this compound is not explained by alterations in the DNA synthesis pathway. Activation of pro-survival "bypass" pathways as an off-target effect. 1. Profile signaling pathways: Use antibody arrays or phosphoproteomics to identify activated pro-survival pathways (e.g., PI3K/Akt, MAPK).2. Combine this compound with inhibitors of identified bypass pathways: Test if dual inhibition can overcome the observed resistance.

Experimental Protocols

Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with this compound at various concentrations for the desired time period. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • DCFDA Staining: Remove the treatment media and wash the cells with pre-warmed phosphate-buffered saline (PBS). Add DCFDA staining solution (typically 10 µM in PBS) to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Add fresh PBS or cell culture media to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol 2: Western Blotting for ER Stress Markers

This protocol details the detection of key ER stress proteins by western blotting.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, CHOP, IRE1α, p-eIF2α) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

The following diagrams illustrate key signaling pathways and workflows relevant to understanding and mitigating the off-target effects of this compound.

Acelarin_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (NUC-1031) Acelarin_in This compound This compound->Acelarin_in Cellular Uptake dFdCMP dFdCMP Acelarin_in->dFdCMP Activation dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP DNA_poly DNA Polymerase dFdCTP->DNA_poly DNA DNA Synthesis DNA_poly->DNA Inhibition Apoptosis Apoptosis DNA->Apoptosis

Caption: On-target mechanism of this compound leading to apoptosis.

Off_Target_Stress_Pathways cluster_ros Oxidative Stress cluster_er ER Stress cluster_inflammation Inflammatory Signaling This compound This compound ROS Increased ROS This compound->ROS ER_Stress ER Stress (UPR) This compound->ER_Stress NFkB NF-κB Activation This compound->NFkB STAT3 STAT3 Activation This compound->STAT3 Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage UPR_Signaling UPR Signaling (e.g., PERK, IRE1, ATF6) ER_Stress->UPR_Signaling Apoptosis_ER Apoptosis UPR_Signaling->Apoptosis_ER Gene_Expression Altered Gene Expression NFkB->Gene_Expression STAT3->Gene_Expression

Caption: Potential off-target cellular stress pathways induced by this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Hypothesis Hypothesize Off-Target Effect Start->Hypothesis Measure_Stress Measure Cellular Stress Markers (ROS, ER Stress) Hypothesis->Measure_Stress Pathway_Analysis Analyze Signaling Pathways (Western Blot, Proteomics) Hypothesis->Pathway_Analysis Use_Inhibitors Use Pathway Inhibitors (Antioxidants, etc.) Measure_Stress->Use_Inhibitors Pathway_Analysis->Use_Inhibitors Decision Phenotype Reversed? Use_Inhibitors->Decision Conclusion_Off_Target Conclusion: Off-Target Effect Decision->Conclusion_Off_Target Yes Conclusion_On_Target Conclusion: Likely On-Target or Other Mechanism Decision->Conclusion_On_Target No

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

Validation & Comparative

Acelarin vs. Gemcitabine in Pancreatic Cancer: A Comparative Analysis of Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of Acelarin (NUC-1031) and gemcitabine (B846) for the treatment of pancreatic cancer, targeted at researchers, scientists, and drug development professionals. The document outlines the mechanisms of action, clinical trial protocols, and available efficacy data for both compounds.

Executive Summary

This compound, a novel ProTide formulation of gemcitabine, was developed to overcome key mechanisms of resistance to standard gemcitabine chemotherapy in pancreatic cancer. Despite its promising preclinical rationale, the pivotal Phase III ACELARATE trial, directly comparing this compound to gemcitabine, was terminated early due to futility. An Independent Data Monitoring Committee concluded that this compound was unlikely to demonstrate a significant improvement in overall survival compared to gemcitabine. Consequently, detailed quantitative efficacy data from this head-to-head comparison have not been publicly released. This guide summarizes the available information, including the mechanistic basis for each drug and the design of the comparative clinical trial.

Mechanisms of Action

Gemcitabine: The Established Standard

Gemcitabine is a nucleoside analog that functions as a prodrug.[1] Upon cellular uptake, it undergoes intracellular phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[2][3] Its cytotoxic effects are primarily mediated through the inhibition of DNA synthesis.[2][4] The triphosphate metabolite, dFdCTP, competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand.[3][5] Once incorporated, it leads to "masked chain termination," where the addition of one more nucleotide prevents further DNA elongation by DNA polymerase, ultimately inducing apoptosis (programmed cell death).[2][4] Additionally, the diphosphate metabolite, dFdCDP, inhibits ribonucleotide reductase, an enzyme crucial for producing the deoxynucleotides required for DNA synthesis, further potentiating the cytotoxic effect.[1][3][5]

This compound (NUC-1031): A Strategy to Overcome Resistance

This compound was designed to bypass the common resistance mechanisms that limit the efficacy of gemcitabine.[6][7] As a phosphoramidate (B1195095) ProTide, it is engineered to be less dependent on nucleoside transporters for cellular entry and to be resistant to degradation by the enzyme cytidine (B196190) deaminase (CDA), which rapidly inactivates gemcitabine in the bloodstream and within tumor cells.[6][7] Furthermore, this compound is already partially phosphorylated, circumventing the reliance on the enzyme deoxycytidine kinase (dCK) for the initial and rate-limiting activation step.[6][7] This design was intended to lead to higher intracellular concentrations of the active anti-cancer metabolite, dFdCTP, thereby exerting a more potent anti-tumor effect.[7][8]

Signaling and Activation Pathways

The following diagrams illustrate the distinct cellular processing of gemcitabine and the theoretical advantages of this compound's design.

Gemcitabine_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gem_ext Gemcitabine Gem_int Gemcitabine Gem_ext->Gem_int hENT1 Transporter dFdCMP dFdCMP Gem_int->dFdCMP Phosphorylation dFdCDP dFdCDP dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP dFdCDP->dFdCTP Phosphorylation RNR_Inhib Ribonucleotide Reductase Inhibition dFdCDP->RNR_Inhib DNA_Syn Inhibition of DNA Synthesis dFdCTP->DNA_Syn

Caption: Intracellular activation pathway of Gemcitabine.

Acelarin_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Acelarin_ext This compound (NUC-1031) Acelarin_int This compound Acelarin_ext->Acelarin_int Passive Diffusion (hENT1 Independent) dFdCMP dFdCMP Acelarin_int->dFdCMP Intracellular Cleavage dFdCDP dFdCDP dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP dFdCDP->dFdCTP Phosphorylation RNR_Inhib Ribonucleotide Reductase Inhibition dFdCDP->RNR_Inhib DNA_Syn Inhibition of DNA Synthesis dFdCTP->DNA_Syn

Caption: this compound's proposed mechanism to bypass Gemcitabine resistance.

Clinical Efficacy Comparison

The primary source for a direct efficacy comparison between this compound and gemcitabine in pancreatic cancer was the Phase III ACELARATE trial. However, this trial was terminated prematurely, and the final efficacy results were not published in detail.

ACELARATE Trial Status: The trial was suspended following a futility analysis by an Independent Safety and Data Monitoring Committee, which determined that the study was unlikely to meet its primary endpoint of a 42% reduction in the risk of death with this compound compared to gemcitabine.

Due to the lack of published data from the ACELARATE trial, a direct quantitative comparison is not possible. For context, the table below includes the landmark efficacy data for gemcitabine from its pivotal 1997 trial by Burris et al., which established it as a standard of care.

Efficacy EndpointGemcitabine (Burris et al., 1997)This compound (ACELARATE Trial)Gemcitabine (ACELARATE Trial)
Median Overall Survival 5.65 months[9]Not ReportedNot Reported
1-Year Survival Rate 18%Not ReportedNot Reported
Median Progression-Free Survival Not Reported in detailNot ReportedNot Reported
Overall Response Rate 5.4%Not ReportedNot Reported
Clinical Benefit Response 23.8%Not ReportedNot Reported

Experimental Protocols: The ACELARATE Trial

The ACELARATE study was a Phase III, open-label, multicenter, randomized clinical trial designed to evaluate the superiority of this compound over gemcitabine.[10][11]

  • Study Population: Patients with metastatic pancreatic adenocarcinoma who were unsuitable for combination chemotherapy, with an ECOG performance status of 0-2.[10]

  • Treatment Arms: [11]

    • Experimental Arm: this compound (NUC-1031) administered intravenously at a dose of 825 mg/m².

    • Control Arm: Gemcitabine administered intravenously at a dose of 1000 mg/m².

  • Dosing Schedule: Both drugs were administered on days 1, 8, and 15 of a 28-day cycle.[10]

  • Primary Endpoint: Overall Survival (OS).[11]

  • Secondary Endpoints: Progression-Free Survival (PFS), Response Rate, Disease Control Rate, and Toxicity.[10]

  • Tumor Assessment: Tumor response was assessed every 12 weeks using CT scans, evaluated according to RECIST 1.1 criteria.[11]

The following diagram outlines the workflow of the ACELARATE clinical trial.

ACELARATE_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Cycles (28-day) cluster_followup Follow-up & Analysis P1 Patient Screening (Metastatic Pancreatic Cancer, ECOG PS 0-2) P2 Informed Consent P1->P2 P3 Baseline Assessments (CT scan, Labs) P2->P3 R1 Randomization (1:1) P3->R1 T1 Arm A: this compound (825 mg/m²) Days 1, 8, 15 R1->T1 T2 Arm B: Gemcitabine (1000 mg/m²) Days 1, 8, 15 R1->T2 F1 Tumor Assessment (CT Scan every 12 weeks) T1->F1 T2->F1 F2 Monitor for Progression, Toxicity, or Death F1->F2 Continue treatment if no progression F3 Primary Endpoint Analysis: Overall Survival F2->F3 F4 Secondary Endpoint Analysis: PFS, ORR, DCR, Safety F2->F4

Caption: Workflow of the ACELARATE Phase III Clinical Trial.

Conclusion

While this compound was developed with a strong scientific rationale to overcome the limitations of gemcitabine, the Phase III ACELARATE trial in metastatic pancreatic cancer was terminated for futility, indicating a lack of superior efficacy over the established standard of care. The absence of detailed, publicly available quantitative data from this trial prevents a definitive statistical comparison. Gemcitabine remains a key therapeutic agent in the management of pancreatic cancer, often in combination with other agents. Future research in this area will continue to focus on novel therapeutic strategies to improve outcomes for this challenging disease.

References

A Comparative Analysis of Acelarin and Other Nucleoside Analogs for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Acelarin (NUC-1031) with Gemcitabine (B846), CP-4126 (Elacytarabine), Troxacitabine (B1681597), and SapC-DOPS.

This guide provides a comprehensive comparative analysis of this compound (NUC-1031) and other notable nucleoside analogs and related compounds used in oncology research and development. The following sections detail their mechanisms of action, present comparative preclinical and clinical data, and outline the experimental protocols used to generate this data.

Executive Summary

Nucleoside analogs are a cornerstone of chemotherapy, functioning by interfering with DNA and RNA synthesis in rapidly dividing cancer cells. However, their efficacy is often limited by challenges such as poor cellular uptake, rapid degradation, and the development of resistance. This guide examines this compound, a ProTide-enhanced version of gemcitabine, and compares its performance against its parent drug, gemcitabine, as well as other analogs like CP-4126 and troxacitabine, and the novel nanotherapeutic SapC-DOPS. While this compound was designed to overcome key resistance mechanisms of gemcitabine, clinical trial results have shown mixed outcomes. This analysis aims to provide a clear, data-driven comparison to inform future research and development in this critical area of oncology.

Mechanism of Action and Chemical Structures

The fundamental mechanism of most nucleoside analogs involves their intracellular phosphorylation to active triphosphate forms, which are then incorporated into DNA, leading to chain termination and apoptosis. However, variations in their chemical structures lead to differences in their activation pathways, susceptibility to resistance mechanisms, and overall efficacy.

This compound (NUC-1031) is a phosphoramidate (B1195095) ProTide of gemcitabine. This modification is designed to bypass the need for active transport into the cell by nucleoside transporters and to circumvent the rate-limiting initial phosphorylation step by deoxycytidine kinase (dCK). Furthermore, it is designed to be resistant to degradation by cytidine (B196190) deaminase (CDA).[1]

Gemcitabine is a deoxycytidine analog that requires uptake by nucleoside transporters and subsequent phosphorylation by dCK to its active triphosphate form, dFdCTP. Its efficacy can be limited by low transporter expression, reduced dCK activity, and high levels of CDA.

CP-4126 (Elacytarabine) is a lipophilic 5'-elaidic acid ester of gemcitabine. This modification allows for passive diffusion across the cell membrane, independent of nucleoside transporters. Once inside the cell, the fatty acid is cleaved, and the parent drug undergoes phosphorylation.

Troxacitabine is a synthetic L-nucleoside analog, distinguishing it from the natural D-configuration of other nucleosides. This "unnatural" stereochemistry is believed to contribute to its potent cytotoxic activity and may offer a different resistance profile.[2]

SapC-DOPS represents a different approach. It is a nanovesicle composed of Saposin C (SapC) and dioleoylphosphatidylserine (DOPS). It selectively targets cancer cells that overexpress phosphatidylserine (B164497) on their outer membrane, inducing apoptosis through a caspase-mediated pathway.

Preclinical Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the compared nucleoside analogs in various cancer cell lines. These values indicate the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Cell LineCancer TypeThis compound (NUC-1031) IC50 (nM)Gemcitabine IC50 (nM)CP-4126 IC50 (nM)Troxacitabine IC50 (nM)
CCRF-CEMLeukemiaNot Reported20Not Reported160
CEM/ARAC8CLeukemia (transport-deficient)Not Reported8640 (432-fold increase)Not Reported1120 (7-fold increase)
BxPC-3PancreaticNot Reported5-13Not ReportedNot Reported
AsPc-1PancreaticNot Reported367Not ReportedNot Reported
Capan-1PancreaticNot Reported105Not ReportedNot Reported
MIA PaCa-2PancreaticNot ReportedResistantNot ReportedNot Reported
PANC-1PancreaticNot ReportedResistantNot ReportedNot Reported

Clinical Data: Efficacy and Safety

Clinical trials provide the most relevant data on the performance of these drugs in patients. The following tables summarize key findings from clinical studies of this compound in biliary tract and ovarian cancer.

This compound in Biliary Tract Cancer (NuTide:121 Trial)

The NuTide:121 trial was a Phase III study comparing this compound plus cisplatin (B142131) to gemcitabine plus cisplatin in patients with advanced biliary tract cancer.[6][7]

EndpointThis compound + Cisplatin (n=388)Gemcitabine + Cisplatin (n=385)Hazard Ratio (HR) / Odds Ratio (OR)
Median Overall Survival (OS)9.2 months12.6 months1.79
Median Progression-Free Survival (PFS)4.9 months6.4 months1.45
Objective Response Rate (ORR)18.7%12.4%1.59 (p=0.049)

The study was terminated early due to futility as it was unlikely to meet its primary endpoint of improving overall survival.[6]

This compound in Platinum-Resistant Ovarian Cancer (PRO-105 Study)

The PRO-105 study was a Phase II trial evaluating single-agent this compound in heavily pre-treated patients with platinum-resistant ovarian cancer.[8]

EndpointValue
Number of Evaluable Patients45
Median Prior Lines of Therapy5
Confirmed Response Rate (≥2 cycles of treatment, n=23)13%
Disease Control Rate (≥2 cycles of treatment, n=23)83%

The study showed a favorable disease control rate in this difficult-to-treat patient population.

Signaling Pathways and Experimental Workflows

Gemcitabine and this compound Mechanism of Action

The following diagram illustrates the intracellular activation pathway of gemcitabine and how this compound is designed to bypass key resistance mechanisms.

Gemcitabine_Acelarin_Pathway cluster_intracellular Intracellular Space Acelarin_ext This compound (NUC-1031) Acelarin_int This compound (NUC-1031) Acelarin_ext->Acelarin_int Passive Diffusion Gemcitabine_ext Gemcitabine Gemcitabine_int Gemcitabine Gemcitabine_ext->Gemcitabine_int hENT1 dFdCMP dFdCMP (monophosphate) Acelarin_int->dFdCMP Intracellular Cleavage Gemcitabine_int->dFdCMP dCK dFdU dFdU (inactive) Gemcitabine_int->dFdU dFdCDP dFdCDP (diphosphate) dFdCMP->dFdCDP dFdCTP dFdCTP (triphosphate) dFdCDP->dFdCTP RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibition DNA DNA Synthesis & Repair dFdCTP->DNA Incorporation -> Chain Termination dCK dCK CDA CDA hENT1 hENT1 Transporter

Caption: Intracellular activation of Gemcitabine and this compound.

SapC-DOPS Mechanism of Action

This diagram illustrates the proposed mechanism by which SapC-DOPS targets and induces apoptosis in cancer cells.

SapC_DOPS_Pathway cluster_extracellular Extracellular Space (Acidic Tumor Microenvironment) cluster_cell Cancer Cell SapC_DOPS SapC-DOPS Nanovesicle Membrane Cell Membrane with Exposed Phosphatidylserine (PS) SapC_DOPS->Membrane Binding to PS Endosome Endosome Membrane->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Mitochondrion Mitochondrion Lysosome->Mitochondrion Induces Mitochondrial Outer Membrane Permeabilization Caspases Caspase Activation Mitochondrion->Caspases Release of Pro-apoptotic Factors Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of action for SapC-DOPS.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the IC50 values of nucleoside analogs in cancer cell lines.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the nucleoside analogs (e.g., this compound, gemcitabine) in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Patient-Derived Xenograft (PDX) Model for Efficacy Studies

This protocol describes a general workflow for establishing and utilizing PDX models to evaluate the in vivo efficacy of nucleoside analogs.

  • Tumor Implantation: Surgically obtain fresh tumor tissue from a patient and implant small fragments (approximately 2-3 mm³) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth and Passaging: Monitor tumor growth by caliper measurements. Once tumors reach a volume of approximately 1,000-1,500 mm³, euthanize the mouse, excise the tumor, and passage it into a new cohort of mice for expansion.

  • Efficacy Study: Once tumors in the expansion cohort reach a volume of 150-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the nucleoside analogs (e.g., this compound, gemcitabine) and a vehicle control to the respective groups via an appropriate route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule.

  • Tumor Volume and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint volume or until the end of the study period. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition and assess the statistical significance of the differences between the treatment and control groups.

Conclusion

This comparative analysis highlights the diverse landscape of nucleoside analogs and related compounds in cancer therapy. This compound, with its ProTide technology, was rationally designed to overcome the known limitations of gemcitabine. While preclinical data and early-phase clinical trials showed promise, the Phase III NuTide:121 trial in biliary tract cancer did not demonstrate a survival benefit over the standard of care. This underscores the complexities of translating preclinical advantages into clinical success.

CP-4126 and troxacitabine represent other strategies to improve upon existing nucleoside analogs, with their own distinct profiles of activity and toxicity. SapC-DOPS offers a novel, targeted approach that is independent of the classic nucleoside analog pathways.

For researchers and drug developers, this guide emphasizes the importance of rigorous comparative studies, both preclinical and clinical, to fully understand the relative merits of new therapeutic agents. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from each specific agent and on exploring rational combination therapies to enhance efficacy and overcome resistance.

References

Validating Biomarkers for Acelarin Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Acelarin (NUC-1031) with its conventional alternative, gemcitabine (B846). It includes an objective analysis of clinical trial data, detailed experimental protocols for potential biomarker validation, and visual representations of the underlying molecular pathways and experimental workflows.

This compound, a ProTide transformation of gemcitabine, was developed to overcome key mechanisms of resistance to this widely used chemotherapeutic agent. The central hypothesis for this compound's superior efficacy was its ability to bypass the need for the human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake, evade degradation by cytidine (B196190) deaminase (CDA), and circumvent the reliance on deoxycytidine kinase (dCK) for its initial phosphorylation step. However, clinical trial outcomes have presented a complex picture of its efficacy and the validity of these proposed biomarkers.

Comparative Clinical Performance of this compound

The following tables summarize the quantitative data from key clinical trials comparing this compound-based regimens with gemcitabine-based regimens in various cancers.

Table 1: Biliary Tract Cancer - NuTide:121 Phase III Trial (NCT04163900)
EndpointThis compound + CisplatinGemcitabine + Cisplatin
Objective Response Rate (ORR) 18.7%[1]12.4%[1]
Median Overall Survival (OS) 9.2 months[1]12.6 months[1]
Median Progression-Free Survival (PFS) 4.9 months[1]6.4 months[1]

Note: The NuTide:121 study was terminated early due to futility, as it did not meet its primary endpoint of improving overall survival despite a higher objective response rate.[2][3]

Table 2: Ovarian Cancer - PRO-105 Phase II and PRO-002 Phase Ib Studies
Study (Regimen)Patient PopulationKey Outcomes
PRO-105 (Single-Agent this compound) Platinum-Resistant Ovarian Cancer (heavily pre-treated)Confirmed Response Rate: 13% (in patients receiving ≥2 cycles), Disease Control Rate: 83% (in patients receiving ≥2 cycles).
PRO-002 (this compound + Carboplatin) Recurrent Ovarian CancerObjective Response Rate (ORR): 26%, Clinical Benefit Rate (CBR): 74%, Median PFS: 27.1 weeks.[4]
Table 3: Pancreatic Cancer - ACELARATE Phase III Trial (ISRCTN16765355)

The ACELARATE trial is a Phase III study comparing this compound with gemcitabine in patients with metastatic pancreatic cancer who are not suitable for combination chemotherapy.[5][6] As of the latest available information, the final results of this study have not been fully published. The trial was designed to assess overall survival as the primary outcome and is exploring the predictive value of biomarkers such as hENT1, dCK, and CDA.[5]

Proposed Biomarkers and Their Role in Gemcitabine Metabolism

The rationale for this compound's development is intrinsically linked to the known mechanisms of gemcitabine resistance. The diagram below illustrates the metabolic pathway of gemcitabine and the points at which resistance can occur, highlighting the intended advantages of this compound.

Gemcitabine Metabolism and this compound's Proposed Advantages cluster_intracellular Intracellular Space Gemcitabine Gemcitabine hENT1 hENT1 Transporter Gemcitabine->hENT1 Uptake This compound This compound (NUC-1031) dFdCMP_A dFdCMP This compound->dFdCMP_A Bypasses hENT1 dFdC dFdC (Gemcitabine) dFdCMP dFdCMP dFdC->dFdCMP Phosphorylation dFdU dFdU (Inactive) dFdC->dFdU Inactivation dFdCDP dFdCDP dFdCMP_A->dFdCDP Bypasses dCK dFdCMP->dFdCDP dFdCTP dFdCTP (Active) dFdCDP->dFdCTP DNA DNA Synthesis Inhibition dFdCTP->DNA hENT1->dFdC dCK dCK CDA CDA Passive Passive Diffusion

Caption: Gemcitabine metabolism and points of resistance bypassed by this compound.

Experimental Protocols for Biomarker Validation

While clinical data has not consistently supported the predictive value of hENT1, dCK, and CDA for this compound response, the analysis of these markers remains a key exploratory objective in ongoing research. The following are generalized protocols for the assessment of these potential biomarkers.

Table 4: Experimental Methodologies
BiomarkerMethodProtocol Summary
hENT1 Immunohistochemistry (IHC)1. Sectioning: Obtain 2-µm paraffin-embedded tissue sections. 2. Antigen Retrieval: Perform heat-induced epitope retrieval (e.g., at pH 9 for 10-30 minutes). 3. Primary Antibody: Incubate with a validated anti-hENT1 polyclonal antibody. 4. Detection: Use a labeled streptavidin-biotin peroxidase complex method. 5. Scoring: Evaluate staining intensity and the percentage of positive tumor cells, often using internal controls like lymphocytes or islets of Langerhans for reference.[7]
dCK Quantitative Real-Time PCR (qRT-PCR)1. RNA Isolation: Extract total RNA from tumor tissue or cells using a suitable kit. 2. Reverse Transcription: Synthesize cDNA from the extracted RNA. 3. PCR Amplification: Perform qRT-PCR using primers specific for the dCK gene and a reference gene (e.g., GAPDH). 4. Analysis: Calculate the relative expression of dCK mRNA using the delta-delta Ct method.
dCK Western Blot1. Protein Extraction: Lyse cells or tissues and quantify total protein concentration. 2. Electrophoresis: Separate proteins by SDS-PAGE and transfer to a PVDF membrane. 3. Blocking: Block the membrane to prevent non-specific antibody binding. 4. Antibody Incubation: Incubate with a primary antibody against dCK, followed by an HRP-conjugated secondary antibody. 5. Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
CDA Fluorometric Activity Assay1. Sample Preparation: Homogenize tissue samples in CDA Assay Buffer and centrifuge to collect the supernatant. 2. Reaction Setup: Add the sample to a microplate well containing CDA Assay Buffer. 3. Substrate Addition: Initiate the reaction by adding a cytidine substrate. 4. Incubation: Incubate at 37°C. The conversion of cytidine to uridine (B1682114) releases ammonia (B1221849). 5. Detection: A probe reacts with the ammonia to generate a fluorometric signal (Ex/Em = 410/470 nm), which is proportional to the CDA activity.[8][9]

Workflow for Biomarker Validation

The process of validating a predictive biomarker for this compound response involves a multi-step approach, from initial hypothesis to clinical confirmation.

cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Hypothesis Hypothesis Generation (e.g., hENT1, dCK, CDA) InVitro In Vitro Studies (Cell Lines) Hypothesis->InVitro InVivo In Vivo Studies (Xenografts) InVitro->InVivo Assay Assay Development & Validation InVivo->Assay Biopsy Patient Biopsy Collection Assay->Biopsy Analysis Biomarker Analysis (IHC, qRT-PCR, etc.) Biopsy->Analysis Correlation Correlate Biomarker Status with Clinical Outcomes (ORR, PFS, OS) Analysis->Correlation Validation Prospective Validation in Clinical Trials Correlation->Validation

References

Acelarin vs. FOLFIRINOX: A Head-to-Head Comparison in Pancreatic Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Acelarin (NUC-1031) and the FOLFIRINOX chemotherapy regimen for the treatment of pancreatic cancer. While a direct head-to-head clinical trial is unavailable, this document synthesizes findings from individual studies to offer an objective analysis of their respective mechanisms of action, clinical efficacy, safety profiles, and experimental protocols.

Executive Summary

FOLFIRINOX is a well-established combination chemotherapy regimen that has demonstrated a significant survival advantage over gemcitabine (B846) in patients with metastatic pancreatic cancer and is a standard of care for patients with good performance status.[1][2][3][4] this compound, a novel nucleoside analog designed to overcome gemcitabine resistance, did not demonstrate superiority over gemcitabine in its pivotal phase 3 clinical trial (ACELARATE) for metastatic pancreatic cancer.[3][5] The trial was stopped early due to a futility analysis, and this compound is no longer in development for this indication.[2][3] This guide will present the available data to facilitate a scientific comparison of these two therapeutic approaches.

Mechanism of Action

This compound and FOLFIRINOX employ fundamentally different strategies to induce cancer cell death.

This compound (NUC-1031): this compound is a phosphoramidate (B1195095) prodrug of gemcitabine, a nucleoside analog.[6] Its design aims to bypass the key mechanisms of gemcitabine resistance.[5] Unlike gemcitabine, this compound's entry into cancer cells is not dependent on the human equilibrative nucleoside transporter 1 (hENT1). Furthermore, it is pre-phosphorylated, circumventing the need for activation by deoxycytidine kinase (dCK), a common point of resistance. Once inside the cell, this compound is converted to its active diphosphate (B83284) and triphosphate forms, which are incorporated into DNA, leading to chain termination and apoptosis.[7]

FOLFIRINOX: This is a combination of four chemotherapy agents, each with a distinct mechanism of action that synergistically targets cancer cells.[1][8]

  • 5-Fluorouracil (5-FU): A pyrimidine (B1678525) analog that, once metabolized, inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This leads to "thymineless death" of cancer cells.

  • Leucovorin (Folinic Acid): Potentiates the effect of 5-FU by stabilizing the binding of 5-FU's active metabolite to thymidylate synthase.[9]

  • Irinotecan: A topoisomerase I inhibitor. By stabilizing the topoisomerase I-DNA complex, it prevents the re-ligation of DNA strands, leading to double-strand breaks and cell death.[5][6][10][11][12]

  • Oxaliplatin: A platinum-based agent that forms DNA adducts, creating intra- and inter-strand crosslinks. These crosslinks inhibit DNA replication and transcription, ultimately inducing apoptosis.[3][4]

Signaling and Action Pathways

The following diagrams illustrate the mechanisms of action for this compound and the components of FOLFIRINOX.

Acelarin_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (NUC-1031) Acelarin_in This compound This compound->Acelarin_in Passive Diffusion (hENT1 independent) dFdCMP dFdCMP (monophosphate) Acelarin_in->dFdCMP Intracellular Metabolism dFdCDP dFdCDP (diphosphate) dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP (triphosphate) dFdCDP->dFdCTP Phosphorylation DNA_synthesis DNA Synthesis dFdCTP->DNA_synthesis Incorporation into DNA DNA_damage DNA Damage & Apoptosis DNA_synthesis->DNA_damage Chain Termination

Figure 1: this compound's Mechanism of Action.

FOLFIRINOX_Pathway cluster_5FU 5-Fluorouracil & Leucovorin cluster_Irinotecan Irinotecan cluster_Oxaliplatin Oxaliplatin FU 5-FU FdUMP FdUMP FU->FdUMP Metabolism TS Thymidylate Synthase FdUMP->TS Inhibits dTMP dTMP Synthesis TS->dTMP Leucovorin Leucovorin CH2THF 5,10-CH2-THF Leucovorin->CH2THF Metabolism CH2THF->TS Stabilizes FdUMP binding Irinotecan Irinotecan SN38 SN-38 Irinotecan->SN38 Activation Topo1 Topoisomerase I SN38->Topo1 Inhibits DNA_breaks1 DNA Single-Strand Breaks Topo1->DNA_breaks1 Oxaliplatin Oxaliplatin DNA_adducts DNA Adducts Oxaliplatin->DNA_adducts Forms

Figure 2: FOLFIRINOX Components' Mechanisms of Action.

Clinical Efficacy

Due to the early termination of the this compound pivotal trial, a direct comparison of efficacy data with FOLFIRINOX is not feasible. The following tables present the available data from key clinical trials, with gemcitabine as a common comparator.

Table 1: Efficacy of FOLFIRINOX vs. Gemcitabine in Metastatic Pancreatic Cancer (PRODIGE 4/ACCORD 11 Trial)

EndpointFOLFIRINOXGemcitabineHazard Ratio (95% CI)p-value
Median Overall Survival 11.1 months6.8 months0.57 (0.45-0.73)<0.001
Median Progression-Free Survival 6.4 months3.3 months0.47 (0.37-0.59)<0.001
Objective Response Rate 31.6%9.4%-<0.001
Data from Conroy et al., NEJM 2011.

Table 2: Efficacy of this compound vs. Gemcitabine in Metastatic Pancreatic Cancer (ACELARATE Trial)

EndpointThis compound (NUC-1031)GemcitabineHazard Ratio (95% CI)p-value
Median Overall Survival Data not availableData not availableTrial stopped for futilityNot Applicable
Median Progression-Free Survival Data not availableData not availableTrial stopped for futilityNot Applicable
Objective Response Rate Data not availableData not availableTrial stopped for futilityNot Applicable
The ACELARATE trial was stopped early as it was deemed unlikely to meet its primary endpoint of demonstrating superiority of this compound over gemcitabine. Detailed final results have not been published.[3][5]

Safety and Tolerability

Table 3: Incidence of Grade 3 or 4 Adverse Events in Key Clinical Trials

Adverse EventFOLFIRINOX (%) (PRODIGE 4/ACCORD 11)Gemcitabine (%) (PRODIGE 4/ACCORD 11)This compound (NUC-1031) (%) (Phase I/II)
Neutropenia 45.721.019.0
Febrile Neutropenia 5.41.2Not Reported
Thrombocytopenia 9.13.64.0 (in a modified regimen)
Anemia 7.810.1Not Reported
Fatigue 23.617.819.0
Vomiting 14.58.311.0 (in a modified regimen)
Diarrhea 12.71.811.0 (in a modified regimen)
Sensory Neuropathy 9.004.0 (in a modified regimen)
FOLFIRINOX and Gemcitabine data from Conroy et al., NEJM 2011. This compound data is from a Phase I/II study and a retrospective study of a modified FOLFIRINOX regimen, and may not be directly comparable.[1][13][14]

FOLFIRINOX is associated with a higher incidence of grade 3/4 toxicities compared to gemcitabine, particularly neutropenia, fatigue, and diarrhea.[13] This has led to the development of modified FOLFIRINOX regimens with dose adjustments to improve tolerability.[14] this compound, in its early phase studies, appeared to have a manageable safety profile.[1]

Experimental Protocols

FOLFIRINOX (PRODIGE 4/ACCORD 11 Trial)

Patient Population: Patients with metastatic pancreatic adenocarcinoma, ECOG performance status of 0 or 1, and no prior chemotherapy for metastatic disease.

Treatment Regimen:

  • Oxaliplatin: 85 mg/m² intravenously over 2 hours.

  • Leucovorin: 400 mg/m² intravenously over 2 hours, administered at the same time as oxaliplatin.

  • Irinotecan: 180 mg/m² intravenously over 90 minutes, administered after the leucovorin infusion.

  • 5-Fluorouracil: 400 mg/m² given as an intravenous bolus, followed by a continuous infusion of 2400 mg/m² over 46 hours.

  • Cycle: Repeated every 2 weeks.

Assessments: Tumor response was assessed every 8 weeks using RECIST criteria. Adverse events were graded according to NCI-CTCAE v3.0.

FOLFIRINOX_Workflow Start Patient Enrollment (Metastatic Pancreatic Cancer, ECOG 0-1) Randomization Randomization Start->Randomization Folfirinox_Arm FOLFIRINOX Arm Randomization->Folfirinox_Arm Gemcitabine_Arm Gemcitabine Arm Randomization->Gemcitabine_Arm Treatment_Cycle Treatment Cycle (14 days) Folfirinox_Arm->Treatment_Cycle Gemcitabine_Arm->Treatment_Cycle Assessment Tumor Assessment (every 8 weeks) Treatment_Cycle->Assessment Assessment->Treatment_Cycle Continue Treatment Progression Disease Progression or Unacceptable Toxicity Assessment->Progression Discontinue Treatment

Figure 3: FOLFIRINOX Clinical Trial Workflow.
This compound (ACELARATE Trial)

Patient Population: Patients with metastatic pancreatic carcinoma, ECOG performance status of 0-2, and deemed unsuitable for combination chemotherapy.[5][10]

Treatment Regimen:

  • This compound Arm: 825 mg/m² administered intravenously on days 1, 8, and 15 of a 28-day cycle.[5][10]

  • Gemcitabine Arm: 1000 mg/m² administered intravenously on days 1, 8, and 15 of a 28-day cycle.[5][10]

  • Treatment Duration: Until disease progression, unacceptable toxicity, or withdrawal of consent.[10]

Assessments: The primary outcome was overall survival. Secondary outcomes included progression-free survival, response rate, disease control rate, and toxicity. Tumor assessments were performed every 12 weeks.[5][10]

Acelarin_Workflow Start Patient Enrollment (Metastatic Pancreatic Cancer, Unsuitable for Combo) Randomization Randomization Start->Randomization Acelarin_Arm This compound Arm Randomization->Acelarin_Arm Gemcitabine_Arm Gemcitabine Arm Randomization->Gemcitabine_Arm Futility_Stop Trial Stopped for Futility Randomization->Futility_Stop Treatment_Cycle Treatment Cycle (28 days) Acelarin_Arm->Treatment_Cycle Gemcitabine_Arm->Treatment_Cycle Assessment Tumor Assessment (every 12 weeks) Treatment_Cycle->Assessment Assessment->Treatment_Cycle Continue Treatment Progression Disease Progression or Unacceptable Toxicity Assessment->Progression Discontinue Treatment

Figure 4: this compound (ACELARATE) Clinical Trial Workflow.

Conclusion

FOLFIRINOX remains a standard-of-care for first-line treatment of metastatic pancreatic cancer in patients with good performance status, supported by robust clinical data demonstrating a significant survival benefit over gemcitabine. Its clinical use is often tempered by its toxicity profile, leading to the adoption of modified regimens in practice.

This compound was a promising agent designed to overcome gemcitabine resistance. However, the phase 3 ACELARATE trial was terminated due to futility, as it was unlikely to demonstrate superiority over gemcitabine. Consequently, this compound is not a viable treatment option for pancreatic cancer.

For researchers and drug development professionals, the story of this compound underscores the challenges in improving upon existing therapies for pancreatic cancer, even with rational drug design. The success of FOLFIRINOX highlights the benefit of combination therapies targeting multiple cancer cell vulnerabilities. Future research will likely continue to explore novel combinations and targeted agents to build upon the progress made with regimens like FOLFIRINOX.

References

Acelarin's Overall Survival Benefit: A Comparative Analysis in Biliary Tract and Pancreatic Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Acelarin (NUC-1031), a novel nucleotide analog developed to overcome key resistance mechanisms of the standard-of-care chemotherapy gemcitabine (B846), has been evaluated in late-stage clinical trials for biliary tract and pancreatic cancers. However, in both settings, this compound failed to demonstrate a significant overall survival (OS) benefit over the established standard of care, leading to the discontinuation of its clinical development for these indications. This guide provides a comprehensive comparison of this compound's performance against standard treatments, supported by available clinical trial data and detailed experimental protocols.

Biliary Tract Cancer: The NuTide:121 Study

The NuTide:121 Phase III clinical trial was designed to evaluate the efficacy and safety of this compound in combination with cisplatin (B142131) versus the standard of care, gemcitabine plus cisplatin, for the first-line treatment of patients with advanced biliary tract cancer. The study was terminated prematurely due to futility, as an independent data monitoring committee concluded that this compound plus cisplatin was unlikely to achieve its primary objective of improving overall survival.

Quantitative Data Summary
Outcome MeasureThis compound + Cisplatin (n=388)Gemcitabine + Cisplatin (n=385)
Median Overall Survival (OS) 9.2 months (95% CI: 8.3-10.4)12.6 months (95% CI: 11.0-15.1)
Median Progression-Free Survival (PFS) 4.9 months (95% CI: 4.4-6.0)6.4 months (95% CI: 6.1-7.4)
Objective Response Rate (ORR) 18.7%12.4%
Data from the final analysis of the NuTide:121 study.
Experimental Protocol: NuTide:121 (NCT04163900)

The NuTide:121 study was a global, multicenter, open-label, randomized Phase III trial.[1]

  • Patient Population: Treatment-naïve adult patients with locally advanced or metastatic cholangiocarcinoma, gallbladder cancer, or ampullary cancer.[1]

  • Randomization: Patients were randomized on a 1:1 basis to one of two treatment arms.[1]

  • Experimental Arm: this compound (725 mg/m²) administered as an intravenous infusion, followed by cisplatin (25 mg/m²) on days 1 and 8 of a 21-day cycle.[1]

  • Control Arm: Gemcitabine (1000 mg/m²) administered as an intravenous infusion, followed by cisplatin (25 mg/m²) on days 1 and 8 of a 21-day cycle.[1]

  • Primary Endpoints: Overall Survival (OS) and Objective Response Rate (ORR).[1]

  • Secondary Endpoints: Progression-Free Survival (PFS), duration of response, and safety.[1]

Pancreatic Cancer: The ACELARATE Study

The ACELARATE Phase III trial was initiated to compare the efficacy of this compound monotherapy with gemcitabine monotherapy in patients with metastatic pancreatic cancer who were not suitable for combination chemotherapy. Recruitment for this study was suspended following a recommendation from the Trial Steering Committee based on a review of efficacy and toxicity data, which indicated the trial was unlikely to meet its primary endpoint.

While detailed final results from the ACELARATE trial have not been formally published, it was reported that a futility analysis concluded the study was unlikely to demonstrate a 42% reduction in the risk of death for this compound compared to gemcitabine.[2] Imbalances in unfavorable prognostic factors between the treatment arms were noted, with a higher percentage of patients in the this compound arm having the most advanced stage of disease at diagnosis.[2]

Experimental Protocol: ACELARATE (ISRCTN16765355)

The ACELARATE study was a multicenter, open-label, randomized Phase III trial.[3]

  • Patient Population: Patients with metastatic pancreatic carcinoma who were not considered suitable for combination chemotherapy.[3]

  • Randomization: Patients were randomized to receive either this compound or gemcitabine.

  • Experimental Arm: this compound (825 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle.[3]

  • Control Arm: Gemcitabine (1000 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle.[3]

  • Primary Endpoint: Overall Survival (OS).[3]

  • Secondary Endpoints: Progression-Free Survival (PFS), Response Rate, Disease Control Rate, and Toxicity.[3]

Mechanism of Action and Resistance

This compound was designed as a "ProTide," a phosphoramidate (B1195095) prodrug of gemcitabine's active metabolite, dFdCMP. This design aimed to bypass key mechanisms of gemcitabine resistance.

G cluster_outside Extracellular Space cluster_cell Cancer Cell cluster_key Resistance Mechanisms Bypassed by this compound Gemcitabine Gemcitabine hENT1 hENT1 Transporter Gemcitabine->hENT1 Uptake CDA CDA (Cytidine Deaminase) Gemcitabine->CDA Inactivation This compound This compound (NUC-1031) Acelarin_in This compound This compound->Acelarin_in Passive Diffusion dCK dCK (Deoxycytidine Kinase) hENT1->dCK Phosphorylation (Rate-limiting step) dFdCMP dFdCMP (Active Metabolite) dCK->dFdCMP dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP (Active Triphosphate) dFdCDP->dFdCTP DNA_damage DNA Damage & Apoptosis dFdCTP->DNA_damage dFdU dFdU (Inactive Metabolite) CDA->dFdU Acelarin_in->dFdCMP Intracellular Activation key1 Low hENT1 expression key2 dCK deficiency key3 CDA-mediated degradation

Caption: this compound's mechanism compared to gemcitabine.

The diagram above illustrates how this compound is designed to circumvent common resistance pathways affecting gemcitabine. Standard gemcitabine requires the hENT1 transporter for cellular uptake and the enzyme dCK for its initial, rate-limiting activation step. Furthermore, it is susceptible to inactivation by the enzyme CDA. This compound, due to its chemical modifications, can enter the cell via passive diffusion, bypassing the need for hENT1. It is already in a partially activated state, thus not requiring dCK for the initial phosphorylation. Finally, it is designed to be resistant to degradation by CDA.

G cluster_protocol NuTide:121 Clinical Trial Workflow Patient Eligible Patient (Advanced Biliary Tract Cancer) Randomization 1:1 Randomization Patient->Randomization ArmA This compound + Cisplatin (Days 1 & 8 of 21-day cycle) Randomization->ArmA ArmB Gemcitabine + Cisplatin (Days 1 & 8 of 21-day cycle) Randomization->ArmB Treatment Treatment until Disease Progression or Unacceptable Toxicity ArmA->Treatment ArmB->Treatment FollowUp Follow-up for Overall Survival Treatment->FollowUp

References

Acelarin's Cross-Resistance Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acelarin (NUC-1031) is a first-in-class ProTide therapeutic designed to overcome key resistance mechanisms associated with the widely used nucleoside analog, gemcitabine (B846). As a phosphoramidate-protected form of gemcitabine's active monophosphate, this compound exhibits a distinct pharmacological profile. This guide provides a comparative analysis of this compound's cross-resistance with other chemotherapies, based on available preclinical and clinical data.

Mechanism of Action and Overcoming Gemcitabine Resistance

This compound is engineered to bypass the primary mechanisms of gemcitabine resistance. Unlike gemcitabine, this compound's cellular uptake is not dependent on the human equilibrative nucleoside transporter 1 (hENT1), and it does not require the initial, rate-limiting phosphorylation step by deoxycytidine kinase (dCK) to become active.[1] Furthermore, its structure protects it from degradation by cytidine (B196190) deaminase (CDA), an enzyme that inactivates gemcitabine.[2][3]

This mechanism suggests that this compound would be effective in tumors that have developed resistance to gemcitabine due to downregulation of hENT1 or dCK, or upregulation of CDA.

Acelarin_Mechanism cluster_outside Extracellular Space cluster_cell Cancer Cell cluster_gem_pathway Gemcitabine Pathway Acelarin_ext This compound (NUC-1031) Acelarin_int This compound-MP (monophosphate) Acelarin_ext->Acelarin_int Passive Diffusion Gemcitabine_ext Gemcitabine hENT1 hENT1 Transporter Gemcitabine_ext->hENT1 Uptake dFdCTP dFdCTP (active triphosphate) Acelarin_int->dFdCTP Further Phosphorylation DNA_Synth DNA Synthesis Inhibition dFdCTP->DNA_Synth Apoptosis Cell Death DNA_Synth->Apoptosis Induces Gemcitabine_int Gemcitabine dCK dCK (Deoxycytidine Kinase) Gemcitabine_int->dCK Phosphorylation Gemcitabine_MP Gemcitabine-MP dCK->Gemcitabine_MP Gemcitabine_MP->dFdCTP Further Phosphorylation hENT1->Gemcitabine_int

Diagram 1: this compound's mechanism of action, bypassing key gemcitabine resistance pathways.

Cross-Resistance Profile: Current Evidence

Direct preclinical studies on the cross-resistance of this compound with a wide range of chemotherapeutic agents are limited. The majority of available data comes from clinical trials where this compound was evaluated in patients with tumors resistant to prior therapies, particularly platinum-based agents and gemcitabine.

Performance in Platinum-Resistant Ovarian Cancer

This compound has been investigated as a single agent and in combination with carboplatin (B1684641) in patients with platinum-resistant ovarian cancer.

Table 1: Clinical Trial Data for this compound in Platinum-Resistant Ovarian Cancer

StudyTreatmentPatient PopulationKey Findings
PRO-105 (Phase II)This compound MonotherapyHeavily pre-treated platinum-resistant ovarian cancer (median 5 prior lines of therapy)In 45 evaluable patients, there was 1 complete response and 2 partial responses. 16 patients achieved stable disease. For patients receiving two or more cycles, the confirmed response rate was 13% and the disease control rate was 83%.
PRO-002 (Phase Ib)This compound + CarboplatinRecurrent ovarian cancer, 60% of whom were platinum-resistantIn 11 evaluable patients at the recommended phase II dose, the objective response rate was 55% (6 partial responses) and the disease control rate was 100% (5 with stable disease).[4]

These findings suggest that this compound may not have significant cross-resistance with platinum-based chemotherapies and may even act synergistically with them.

Performance in Gemcitabine-Exposed Cancers

Clinical data indicates this compound's activity in patients who have previously been treated with gemcitabine.

  • In a Phase I study of this compound in patients with advanced solid tumors, 50% of the 68 patients had prior exposure to gemcitabine. The study reported a disease control rate of 78% in 49 evaluable patients, suggesting a lack of complete cross-resistance.[5]

  • The PRO-002 study in recurrent ovarian cancer included 9 patients (36%) with prior gemcitabine exposure. Efficacy was observed in this subgroup, further supporting that this compound can overcome gemcitabine resistance mechanisms.[4]

Biliary Tract Cancer: A Note of Caution

While this compound was developed to improve upon gemcitabine, results in biliary tract cancer have been mixed.

  • A preclinical study in a panel of 10 biliary tract cancer cell lines found that this compound had less potency than gemcitabine and did not show greater synergy with cisplatin (B142131).[6]

  • The Phase III NuTide:121 study, which compared this compound plus cisplatin to gemcitabine plus cisplatin in advanced biliary tract cancer, was discontinued (B1498344) because the this compound arm, despite a higher objective response rate, did not show a significant overall survival benefit.[7][8]

This highlights that overcoming known resistance mechanisms at a cellular level does not always translate to superior clinical efficacy in all cancer types.

Potential for Cross-Resistance with Other Agents

Due to the lack of direct experimental evidence, predictions about cross-resistance with other classes of chemotherapies are speculative and must be approached with caution. However, based on the mechanism of the parent drug, gemcitabine, some hypotheses can be formulated:

  • 5-Fluorouracil (5-FU): Some studies have shown that high expression of ribonucleotide reductase subunit M1 (RRM1) in gemcitabine-resistant pancreatic cancer cells can confer cross-resistance to 5-FU. As this compound's ultimate active metabolite is the same as gemcitabine's, it is plausible that resistance mechanisms downstream of DNA synthesis inhibition, such as elevated RRM1, could lead to cross-resistance with 5-FU.

  • Other Antimetabolites: Cross-resistance is possible with other nucleoside analogs that share similar metabolic pathways or mechanisms of action, though this compound's unique activation pathway may mitigate this.

  • Topoisomerase Inhibitors & Taxanes: There is currently no published data to suggest or refute cross-resistance between this compound and drugs with distinct mechanisms of action like topoisomerase inhibitors (e.g., doxorubicin, irinotecan) or taxanes (e.g., paclitaxel, docetaxel).

Experimental Protocols

Detailed methodologies for key cited studies are provided below for researchers interested in replicating or expanding upon this work.

PRO-105: this compound in Platinum-Resistant Ovarian Cancer
  • Study Design: A Phase II, open-label study evaluating single-agent this compound in patients with platinum-resistant ovarian cancer who had relapsed after three or more prior lines of chemotherapy.

  • Treatment Protocol: Patients received either 500 mg/m² or 750 mg/m² of this compound intravenously on days 1, 8, and 15 of a 28-day cycle. Treatment continued until disease progression.

  • Endpoints: The primary endpoint was Objective Response Rate (ORR). Secondary endpoints included Duration of Response, Progression-Free Survival (PFS), Overall Survival (OS), and safety.

PRO-002: this compound in Combination with Carboplatin
  • Study Design: A Phase Ib, open-label, dose-escalation study of this compound in combination with carboplatin for recurrent ovarian cancer.

  • Treatment Protocol: Patients received this compound on days 1 and 8, and carboplatin on day 1 of a 21-day cycle for up to six cycles. The recommended Phase II dose was determined to be 500 mg/m² for this compound and AUC5 for carboplatin.

  • Endpoints: The primary objectives were to determine the maximum tolerated dose and the recommended Phase II dose. Secondary objectives included assessing the safety, pharmacokinetics, and anti-tumor activity of the combination.[4]

Future Directions and Conclusion

The available data indicates that this compound is a promising agent for overcoming gemcitabine resistance and shows clinical activity in platinum-resistant settings. However, the landscape of its cross-resistance with other chemotherapies remains largely unexplored. The unexpected results in biliary tract cancer underscore the complexity of drug resistance and the need for further research.

To fully understand this compound's place in the therapeutic arsenal, future preclinical studies should focus on:

  • Developing this compound-resistant cell lines and evaluating their sensitivity to a broad panel of chemotherapeutic agents with different mechanisms of action.

  • Testing the efficacy of this compound in cell lines with acquired resistance to other common chemotherapies, such as taxanes, anthracyclines, and topoisomerase inhibitors.

  • Identifying the specific molecular mechanisms that drive acquired resistance to this compound.

Such studies will be crucial for designing rational combination therapies and identifying patient populations most likely to benefit from this novel ProTide therapeutic.

logical_flow cluster_background Background cluster_this compound This compound (NUC-1031) cluster_evidence Cross-Resistance Evidence cluster_conclusion Conclusion & Future Work Gemcitabine Gemcitabine Gem_Resistance Gemcitabine Resistance (hENT1, dCK, CDA) Gemcitabine->Gem_Resistance This compound This compound (ProTide) Gem_Resistance->this compound Rationale for Development Bypass Bypasses Gemcitabine Resistance Mechanisms This compound->Bypass BTC_Data Mixed Results in Biliary Tract Cancer This compound->BTC_Data Other_Chemo Limited Data on Other Chemotherapies This compound->Other_Chemo Platinum Activity in Platinum- Resistant Cancers Bypass->Platinum Gem_Exposed Activity in Gemcitabine- Exposed Cancers Bypass->Gem_Exposed Conclusion Promising but requires more research Platinum->Conclusion Gem_Exposed->Conclusion BTC_Data->Conclusion Other_Chemo->Conclusion Future_Studies Need for preclinical cross-resistance studies Conclusion->Future_Studies

Diagram 2: Logical flow of the current understanding of this compound's cross-resistance.

References

Acelarin Clinical Trials: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for Acelarin (NUC-1031), a novel nucleotide analog, and compares its performance against established alternative treatments in biliary tract cancer, pancreatic cancer, and platinum-resistant ovarian cancer.

Executive Summary

This compound, a ProTide transformation of gemcitabine (B846), was developed to overcome key mechanisms of cancer resistance to gemcitabine. Clinical trials have explored its efficacy and safety in several solid tumors. Notably, the Phase III NuTide:121 study in advanced biliary tract cancer was terminated early as it did not demonstrate a significant overall survival benefit over the standard of care, despite a higher objective response rate.[1] Similarly, the Phase III ACELARATE trial in metastatic pancreatic cancer and the Phase II PRO-105 trial in platinum-resistant ovarian cancer were also discontinued. This guide presents the available data from these trials in a comparative format to inform future research and development in these challenging therapeutic areas.

Comparative Efficacy and Safety of this compound and Alternatives

The following tables summarize the quantitative data from key clinical trials of this compound and its comparators.

Advanced Biliary Tract Cancer

Table 1: Comparison of this compound and Gemcitabine + Cisplatin in Advanced Biliary Tract Cancer

EndpointThis compound + Cisplatin (NuTide:121, Phase III)Gemcitabine + Cisplatin (Standard of Care)
Primary Endpoint
Overall Survival (OS)Did not show benefit over controlMedian: ~11.7 months
Objective Response Rate (ORR)Higher than control arm~26%
Secondary Endpoints
Progression-Free Survival (PFS)Data not fully availableMedian: ~8.0 months
Safety and Tolerability Generally well-toleratedManageable toxicities

Data for NuTide:121 is based on interim analysis leading to trial termination.[1] Standard of care data is derived from historical controls and meta-analyses.[2][3][4][5][6]

Metastatic Pancreatic Cancer

Table 2: Comparison of this compound and Standard of Care in Metastatic Pancreatic Cancer

EndpointThis compound (ACELARATE, Phase III)FOLFIRINOXGemcitabine + nab-Paclitaxel
Primary Endpoint
Overall Survival (OS)Trial suspended, data not matureMedian: ~11.1 monthsMedian: ~8.5 months
Secondary Endpoints
Progression-Free Survival (PFS)Data not matureMedian: ~6.4 monthsMedian: ~5.5 months
Objective Response Rate (ORR)Data not mature~31.6%~23%
Safety and Tolerability Generally well-tolerated in Phase I/IIHigher rates of grade 3/4 toxicitiesNotable rates of neutropenia and neuropathy

ACELARATE trial was suspended before completion.[7][8][9][10] Comparator data is from pivotal trials and meta-analyses.[11][12][13][14][15][16][17][18][19]

Platinum-Resistant Ovarian Cancer

Table 3: Comparison of this compound and Single-Agent Chemotherapy in Platinum-Resistant Ovarian Cancer

EndpointThis compound (PRO-105, Phase II)Single-Agent Chemotherapy (e.g., Paclitaxel, Doxorubicin)
Efficacy
Objective Response Rate (ORR)13% (in patients receiving ≥2 cycles)10-15%
Disease Control Rate (DCR)83% (in patients receiving ≥2 cycles)Varies by agent
Safety and Tolerability Generally well-toleratedAgent-specific toxicities

PRO-105 was a single-arm study; comparison is with historical data for standard treatments.[20][21][22]

Experimental Protocols

This compound Clinical Trial Protocols

NuTide:121 (Advanced Biliary Tract Cancer):

  • Study Design: A Phase III, open-label, randomized study.

  • Patient Population: Previously untreated patients with locally advanced or metastatic biliary tract cancer.

  • Treatment Arms:

    • Arm A: this compound (725 mg/m²) + Cisplatin (25 mg/m²) administered intravenously on days 1 and 8 of a 21-day cycle.

    • Arm B: Gemcitabine (1000 mg/m²) + Cisplatin (25 mg/m²) administered intravenously on days 1 and 8 of a 21-day cycle.

  • Primary Endpoints: Overall Survival (OS) and Objective Response Rate (ORR).

  • Status: Terminated due to futility for OS benefit.[1][23]

ACELARATE (Metastatic Pancreatic Cancer):

  • Study Design: A Phase III, open-label, multicenter, randomized study.

  • Patient Population: Patients with metastatic pancreatic carcinoma unsuitable for combination chemotherapy.

  • Treatment Arms:

    • Experimental Arm: this compound (825 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle.

    • Control Arm: Gemcitabine (1000 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle.

  • Primary Endpoint: Overall Survival (OS).

  • Status: Suspended.[7][8][24][9][10]

PRO-105 (Platinum-Resistant Ovarian Cancer):

  • Study Design: A Phase II, open-label, single-arm study.

  • Patient Population: Patients with platinum-resistant ovarian cancer.

  • Treatment: this compound administered as a single agent.

  • Primary Endpoint: To evaluate the efficacy and safety of this compound.

  • Status: Discontinued.[20]

Standard of Care Treatment Protocols
  • Gemcitabine + Cisplatin for Biliary Tract Cancer: Gemcitabine (1000 mg/m²) and Cisplatin (25 mg/m²) are administered intravenously on days 1 and 8 of a 21-day cycle.[2][3]

  • FOLFIRINOX for Pancreatic Cancer: A combination of oxaliplatin, irinotecan, leucovorin, and 5-fluorouracil (B62378) administered in a 14-day cycle.[12][16][17]

  • Gemcitabine + nab-Paclitaxel for Pancreatic Cancer: nab-Paclitaxel (125 mg/m²) followed by gemcitabine (1000 mg/m²) administered on days 1, 8, and 15 of a 28-day cycle.[11][14][15][19]

  • Single-Agent Chemotherapy for Platinum-Resistant Ovarian Cancer: Various agents such as paclitaxel, pegylated liposomal doxorubicin, or topotecan (B1662842) are used, with dosing schedules varying by agent.[21][22]

Signaling Pathways and Experimental Workflows

This compound and Gemcitabine Mechanism of Action

This compound is a ProTide designed to overcome the resistance mechanisms that limit the efficacy of gemcitabine. The diagram below illustrates the intracellular activation pathways of both drugs.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane Acelarin_ext This compound Acelarin_intra This compound Acelarin_ext->Acelarin_intra Passive Diffusion Acelarin_ext->Acelarin_intra Gemcitabine_ext Gemcitabine hENT1 hENT1 Transporter Gemcitabine_ext->hENT1 Gemcitabine_ext->hENT1 Gemcitabine_intra Gemcitabine hENT1->Gemcitabine_intra Acelarin_MP This compound Monophosphate Acelarin_intra->Acelarin_MP Intracellular Activation Gem_MP Gemcitabine Monophosphate Gemcitabine_intra->Gem_MP dCK (rate-limiting) dCK_inactive dCK (inactive) dCK_active dCK (active) Gem_DP Gemcitabine Diphosphate Gem_MP->Gem_DP Gem_TP Gemcitabine Triphosphate (Active) Gem_DP->Gem_TP DNA_synthesis DNA Synthesis Gem_TP->DNA_synthesis Inhibits DNA_damage DNA Damage & Apoptosis DNA_synthesis->DNA_damage Acelarin_MP->Gem_DP

Caption: Intracellular activation of this compound and Gemcitabine.
Standard Oncology Clinical Trial Workflow

The following diagram outlines a typical workflow for a clinical trial of a new oncology drug, from patient screening to data analysis.

G start Patient Screening eligibility Eligibility Criteria Met? start->eligibility informed_consent Informed Consent eligibility->informed_consent Yes end Study Conclusion eligibility->end No randomization Randomization informed_consent->randomization arm_a Treatment Arm A (e.g., this compound) randomization->arm_a arm_b Treatment Arm B (Standard of Care) randomization->arm_b treatment_cycle Treatment Cycles arm_a->treatment_cycle arm_b->treatment_cycle monitoring Safety & Efficacy Monitoring treatment_cycle->monitoring progression Disease Progression? monitoring->progression progression->treatment_cycle No end_of_treatment End of Treatment progression->end_of_treatment Yes follow_up Long-term Follow-up end_of_treatment->follow_up data_analysis Data Analysis follow_up->data_analysis data_analysis->end

Caption: Typical workflow of a randomized oncology clinical trial.

References

Independent Validation of Acelarin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Acelarin (NUC-1031) and its primary alternative, gemcitabine (B846), with a focus on the independent validation of this compound's mechanism of action. The information is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and its ProTide Technology

This compound (NUC-1031) is a first-in-class nucleotide analogue that utilizes ProTide technology to enhance the efficacy of the widely used chemotherapy agent, gemcitabine.[1][2] This technology confers a phosphoramidate (B1195095) moiety to gemcitabine, creating a pre-activated form of the drug.[3][4] The design aims to overcome key resistance mechanisms that limit the effectiveness of conventional gemcitabine treatment.[2]

The core mechanism of this compound involves its intracellular conversion to the active cytotoxic metabolite, dFdCTP, which is then incorporated into DNA, leading to cell cycle arrest and DNA damage.[3] this compound has been evaluated in several clinical studies, including for biliary tract, ovarian, and pancreatic cancers.[5][6]

Mechanism of Action: this compound vs. Gemcitabine

This compound was designed to circumvent the limitations of gemcitabine by altering the drug's transport, activation, and metabolism.

  • Cellular Uptake: Gemcitabine relies on nucleoside transporters, such as hENT1, to enter cancer cells.[2] this compound's greater lipophilicity allows it to cross the cell membrane independently of these transporters, overcoming resistance due to low transporter expression.[4]

  • Activation: Gemcitabine requires a multi-step phosphorylation process, with the initial step catalyzed by deoxycytidine kinase (dCK) being rate-limiting.[4] this compound is delivered as a monophosphate agent, bypassing this critical activation step.[2][4]

  • Metabolism and Stability: this compound is protected from enzymatic breakdown by deaminases, which can inactivate gemcitabine. This results in greater stability and higher intracellular concentrations of the active metabolite, dFdCTP.[3][4]

The following diagram illustrates the distinct pathways of this compound and Gemcitabine.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Acelarin_ext This compound Acelarin_int This compound Acelarin_ext->Acelarin_int Passive Diffusion Gemcitabine_ext Gemcitabine Gemcitabine_int Gemcitabine Gemcitabine_ext->Gemcitabine_int hENT1 Transporter dFdCMP dFdCMP (Monophosphate) Acelarin_int->dFdCMP Intracellular Metabolism dFdCDP dFdCDP (Diphosphate) dFdCMP->dFdCDP dFdCTP dFdCTP (Active Metabolite) dFdCDP->dFdCTP DNA_damage DNA Damage & Cell Cycle Arrest dFdCTP->DNA_damage Gemcitabine_int->dFdCMP dCK (Rate-limiting) Deaminase Deaminase (Inactive Metabolite) Gemcitabine_int->Deaminase

Figure 1: Comparative Mechanism of Action Pathways

Comparative Performance: Clinical Data

Clinical trials have compared this compound, typically in combination with cisplatin (B142131), against the standard of care (gemcitabine plus cisplatin). While this compound combinations have shown higher objective response rates (ORR) in some studies, this has not consistently translated to an overall survival (OS) benefit.[7][8]

Table 1: Biliary Tract Cancer Clinical Trial Data

Study (Phase)Treatment ArmEfficacy-Evaluable Population (n)Objective Response Rate (ORR)Key Finding
ABC-08 (Ib) [9]This compound + Cisplatin2544%Favorable ORR compared to historical data.
ABC-02 (Historical) [9]Gemcitabine + Cisplatin16126%Established standard of care.
NuTide:121 (III) [7][8]This compound + Cisplatin828 (randomized)Higher than controlDiscontinued due to not meeting the primary OS endpoint.
NuTide:121 (III) [7][8]Gemcitabine + Cisplatin(Control Arm)Lower than this compound armStandard of care arm for comparison.

Table 2: Platinum-Resistant Ovarian Cancer Clinical Trial Data

Study (Phase)Treatment ArmPatient PopulationConfirmed Response RateDisease Control Rate
PRO-105 (II) Single-Agent this compoundHeavily pre-treated (≥2 cycles)13%83%

Experimental Validation Protocols

The mechanism of action for this compound has been validated through various preclinical experiments. Below are detailed methodologies for key assays.

Experimental Workflow

The general workflow for validating this compound's mechanism of action involves treating cancer cell lines with the compound and then assessing its effects on DNA synthesis, cell cycle progression, and DNA damage.

G cluster_assays Downstream Assays start Cancer Cell Lines (e.g., Biliary, Ovarian) treatment Treat with this compound, Gemcitabine, or Control start->treatment harvest Harvest Cells at Multiple Time Points treatment->harvest analysis Perform Downstream Assays harvest->analysis assay1 Metabolite Analysis (LC-MS/MS for dFdCTP) analysis->assay1 assay2 DNA Incorporation Assay analysis->assay2 assay3 Cell Cycle Analysis (Flow Cytometry) analysis->assay3 assay4 DNA Damage Assay (e.g., γH2AX Staining) analysis->assay4

Figure 2: Preclinical Validation Workflow

Protocol 1: Cell Cycle Analysis via Flow Cytometry

  • Cell Culture and Treatment: Plate biliary tract or ovarian cancer cells at a density of 2x10^5 cells/well in 6-well plates. After 24 hours, treat cells with this compound, gemcitabine (at equimolar concentrations), or a vehicle control (DMSO).

  • Cell Harvesting: At 24, 48, and 72 hours post-treatment, harvest cells by trypsinization.

  • Fixation: Wash cells with ice-cold PBS and fix in 70% ethanol (B145695) at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Data Acquisition: Analyze the cell suspension using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle. A stall in the S phase is indicative of DNA synthesis inhibition.[3]

Protocol 2: DNA Damage Assessment (γH2AX Immunofluorescence)

  • Cell Culture and Treatment: Seed cells on glass coverslips in 24-well plates and treat as described in Protocol 1.

  • Fixation and Permeabilization: At desired time points, fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Immunostaining: Block non-specific binding with 5% BSA. Incubate cells with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks. Follow this with a fluorescently-labeled secondary antibody.

  • Imaging and Quantification: Mount coverslips on microscope slides with a DAPI-containing mounting medium to visualize nuclei. Capture images using a fluorescence microscope. The number and intensity of γH2AX foci per nucleus are quantified to measure the extent of DNA damage. An increase in γH2AX foci indicates drug-induced DNA damage.[3]

Conclusion

Independent validation confirms that this compound's mechanism of action successfully bypasses key resistance pathways that limit the efficacy of gemcitabine. Its ProTide technology allows for enhanced cellular uptake and activation, leading to higher intracellular concentrations of the active metabolite dFdCTP and subsequent DNA damage.[3][4] While this has resulted in promising objective response rates in some clinical settings, further research is needed to translate these findings into a consistent overall survival benefit for patients.[7][9]

References

Acelarin vs. Gemcitabine: A Comparative Analysis of Safety Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of Acelarin (NUC-1031) and gemcitabine (B846), two nucleoside analogs used in cancer therapy. This compound is a phosphoramidate (B1195095) protide (B1233603) of gemcitabine, designed to overcome key resistance mechanisms to gemcitabine.[1][2] This analysis is based on available clinical trial data and aims to equip researchers and drug development professionals with a comprehensive understanding of the adverse event profiles of these two compounds.

Executive Summary

Clinical data, primarily from studies where both drugs were administered in combination with cisplatin (B142131), indicates distinct safety profiles for this compound and gemcitabine. Treatment with this compound plus cisplatin has been associated with a higher incidence of liver-related adverse events.[3] In contrast, gemcitabine plus cisplatin is more frequently associated with hematological toxicities.[3] The NuTide:121 trial, a key head-to-head comparison, was ultimately discontinued (B1498344) due to the this compound arm not meeting its overall survival endpoint, with early toxicity, particularly liver injury, cited as a contributing factor.[3]

Comparative Safety Data

The following table summarizes the incidence of key adverse events observed in clinical trials comparing this compound and gemcitabine, both in combination with cisplatin.

Adverse Event CategoryThis compound (NUC-1031) + CisplatinGemcitabine + CisplatinReference
Hepatobiliary Disorders 25%11%[3]
Hematological Events 48%65%[3]
Potential Drug-Induced Liver Injury 27%7%[3]

Key Experimental Protocols

The assessment of safety and toxicity in clinical trials of this compound and gemcitabine relies on standardized methodologies for monitoring and grading adverse events.

Adverse Event Monitoring and Reporting

The monitoring of adverse events in clinical trials is a continuous process that begins once a patient provides informed consent and continues throughout the study and for a specified follow-up period.[4] The process involves:

  • Systematic Assessment: Investigators prospectively evaluate a predefined list of potential adverse events based on the known profiles of the study drugs.[5]

  • Patient Reporting: Patients are encouraged to report any new or worsening symptoms. Non-leading questions are used to elicit information about their well-being.[4]

  • Regular Monitoring: This includes regular physical examinations, and monitoring of vital signs and laboratory parameters (e.g., complete blood count, liver function tests, and renal function tests) before each treatment cycle.[6][7]

  • Data Collection: All adverse events are meticulously recorded in the patient's medical records and the study's case report forms.[4]

Grading of Adverse Events

The severity of adverse events is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[8][9][10][11][12] This standardized system provides a consistent framework for defining and classifying the severity of adverse events, ensuring uniformity in data collection and interpretation across different clinical trials. The grading scale is as follows:

  • Grade 1 (Mild): Asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[8][9][10][12]

  • Grade 2 (Moderate): Minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).[8][9][10][12]

  • Grade 3 (Severe): Medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.[8][9][10][12]

  • Grade 4 (Life-threatening): Life-threatening consequences; urgent intervention indicated.[8][9][10]

  • Grade 5 (Death): Death related to the adverse event.[8][9][10]

Signaling Pathways and Mechanisms of Toxicity

This compound's Intracellular Activation Pathway

This compound is designed to bypass the initial, rate-limiting step of phosphorylation by deoxycytidine kinase (dCK), a common mechanism of gemcitabine resistance.[7]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (NUC-1031) dFdCMP dFdCMP (Gemcitabine Monophosphate) This compound->dFdCMP Bypasses nucleoside transporters and dCK dFdCDP dFdCDP (Gemcitabine Diphosphate) dFdCMP->dFdCDP UMP-CMP Kinase dFdCTP dFdCTP (Gemcitabine Triphosphate) dFdCDP->dFdCTP Nucleoside Diphosphate Kinase DNA DNA Incorporation dFdCTP->DNA

This compound's intracellular activation pathway.
Postulated Mechanism of Gemcitabine-Induced Hepatotoxicity

Gemcitabine has been associated with liver injury, which is thought to be a result of direct toxicity to liver cells, leading to apoptosis.[13][14][15][16][17]

cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect in Hepatocytes Gemcitabine Gemcitabine DNA_synthesis_inhibition Inhibition of DNA Synthesis Gemcitabine->DNA_synthesis_inhibition Apoptosis Induction of Apoptosis DNA_synthesis_inhibition->Apoptosis Cell_death Hepatocyte Death Apoptosis->Cell_death

Postulated mechanism of gemcitabine-induced hepatotoxicity.

Conclusion

The safety profiles of this compound and gemcitabine present a trade-off between hepatotoxicity and hematological toxicity. While this compound was designed to overcome gemcitabine resistance, clinical data suggests an increased risk of liver-related adverse events. Conversely, gemcitabine is more commonly associated with myelosuppression. These distinct safety profiles are critical considerations for researchers and clinicians in the development and application of these chemotherapeutic agents. Further research is warranted to fully elucidate the mechanisms underlying these toxicities and to develop strategies for their mitigation.

References

Safety Operating Guide

Proper Disposal of Acelarin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides comprehensive, step-by-step procedures for the proper disposal of Acelarin, a potent nucleoside analog used in cancer research. Adherence to these guidelines is crucial to minimize exposure risks and prevent environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory.

Required PPE:

  • Gloves: Double gloving with nitrile gloves is recommended.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A disposable gown or a dedicated lab coat should be worn.

  • Respiratory Protection: If there is a risk of aerosolization, a fit-tested N95 respirator or higher is necessary.

Work with this compound and its waste should always be conducted within a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation exposure.

This compound Waste Classification and Segregation

Proper segregation of this compound waste is the first and most critical step in the disposal process. This compound is a chemotherapy agent and must be treated as hazardous waste. The primary classification depends on the concentration of the remaining drug.

Waste CategoryDescriptionDisposal Container
Trace Waste Items contaminated with less than 3% of the original weight of this compound. This includes empty vials, syringes, IV bags, gloves, gowns, and other contaminated lab supplies.Yellow sharps or chemotherapy waste containers labeled "Trace Chemotherapy Waste" for incineration.
Bulk Waste Items containing more than 3% of the original weight of this compound. This includes unused or partially used vials, syringes, IV bags, and materials used to clean up spills.Black hazardous waste containers labeled "Bulk Chemotherapy Waste" or "Hazardous Waste."

Step-by-Step Disposal Procedures

1. Trace this compound Waste Disposal:

  • Sharps: All sharps (needles, syringes, etc.) contaminated with trace amounts of this compound must be placed directly into a yellow, puncture-resistant sharps container designated for chemotherapy waste.

  • Non-Sharps Solid Waste: Contaminated items such as gloves, gowns, bench paper, and empty vials should be placed in a designated yellow bag or container for trace chemotherapy waste.

  • Liquid Waste: Aqueous solutions containing trace amounts of this compound should be collected in a clearly labeled, sealed container for chemical waste. Do not pour down the drain.

2. Bulk this compound Waste Disposal:

  • Unused/Expired this compound: The original vial containing the unused product must be placed in a black hazardous waste container. Do not attempt to open or empty it.

  • Grossly Contaminated Items: Materials used to clean up spills or items heavily saturated with this compound are considered bulk waste and must be disposed of in a black hazardous waste container.

  • Liquid Waste: All solutions containing significant concentrations of this compound must be collected in a designated, sealed, and clearly labeled black hazardous waste container.

3. Decontamination of Work Surfaces:

  • All surfaces and equipment that have come into contact with this compound must be decontaminated.

  • Use a solution of detergent and water, followed by a 70% ethanol (B145695) or a suitable laboratory disinfectant.

  • All cleaning materials (wipes, paper towels) must be disposed of as trace chemotherapy waste in a yellow container.

4. Final Disposal:

  • All waste containers (yellow and black) must be securely sealed and stored in a designated hazardous waste accumulation area.

  • Arrange for pickup and disposal by a licensed hazardous waste management company. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Environmental Hazard Data

ParameterValueSpeciesReference
Persistence and Degradability Soluble in water, persistence is unlikely.-[1]
Bioaccumulative Potential Bioaccumulation is unlikely.-[1]
Aquatic Toxicity Should not be released into the environment.-[1]

Due to its cytotoxic nature, any release of this compound into the environment is to be strictly avoided.

Disposal Workflow Diagram

Acelarin_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Classification cluster_2 Waste Segregation & Collection cluster_3 Final Disposal Start This compound Waste Generated Classify Is contamination > 3% of original weight? Start->Classify Trace_Waste Trace Waste Classify->Trace_Waste No Bulk_Waste Bulk Waste Classify->Bulk_Waste Yes Yellow_Container Place in Yellow Trace Chemo Container Trace_Waste->Yellow_Container Black_Container Place in Black Hazardous Waste Container Bulk_Waste->Black_Container Store Store in Designated Hazardous Waste Area Yellow_Container->Store Black_Container->Store Dispose Dispose via Licensed Hazardous Waste Vendor Store->Dispose

Caption: A flowchart outlining the decision-making process for the proper disposal of this compound waste.

Signaling Pathway of this compound's Active Metabolite

This compound is a prodrug that is converted intracellularly to its active cytotoxic metabolite, gemcitabine (B846) triphosphate (dFdCTP). Understanding its mechanism of action highlights its hazardous nature.

Acelarin_Signaling_Pathway This compound This compound dFdCTP Gemcitabine Triphosphate (dFdCTP) This compound->dFdCTP Intracellular Conversion DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation RNR Ribonucleotide Reductase dFdCTP->RNR Inhibition DNA_Strand Growing DNA Strand DNA_Polymerase->DNA_Strand Causes Chain Termination RNR->DNA_Strand Depletes dNTP pool Apoptosis Apoptosis DNA_Strand->Apoptosis

Caption: Simplified signaling pathway of this compound's active metabolite leading to cell death.

References

Essential Safety and Logistics for Handling Acelarin

Author: BenchChem Technical Support Team. Date: December 2025

Acelarin (also known as NUC-1031) is a potent anti-cancer agent and a prodrug of the widely used chemotherapy drug gemcitabine.[1][2][3] Due to its cytotoxic nature, stringent safety protocols must be followed to minimize exposure and ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.

Hazard Identification and Immediate Precautions

This compound is classified as hazardous. The primary routes of occupational exposure include skin contact, inhalation of aerosols or powders, and accidental ingestion.[4][5] The Safety Data Sheet (SDS) for this compound indicates the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[6]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[6]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[6]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[6]

Immediate first aid measures in case of exposure are as follows:

  • Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so. Seek prompt medical attention.[6]

  • Skin Contact: Thoroughly rinse the affected skin with large amounts of water.[6]

  • Ingestion: Do NOT induce vomiting. Immediately call a physician and show them the Safety Data Sheet.[7]

  • Inhalation: If dusts, fumes, or aerosols are inhaled, move the individual to fresh air.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the primary control measure to protect against exposure to this compound. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Requirements
Hand Protection GlovesPowder-free nitrile, neoprene, or latex gloves compliant with ASTM Standard D-6978-(05)-13 for handling chemotherapy drugs.[8][9] Double gloving is recommended.
Body Protection GownDisposable, fluid-resistant gowns that cover the arms and body.[5][8]
Eye & Face Protection Safety Goggles & Face ShieldWear safety goggles and a full-face shield to protect against splashes.[8][9]
Respiratory Protection RespiratorA fit-tested NIOSH-certified N95 or N100 respirator should be used when there is a risk of generating airborne powder or aerosols.[8][9]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Doffing Phase prep_start Start: Prepare to Handle this compound don_gown Don Gown prep_start->don_gown don_gloves Don Inner Gloves don_gown->don_gloves don_respirator Don Respirator (if risk of aerosol/powder) don_gloves->don_respirator don_goggles Don Safety Goggles don_respirator->don_goggles don_shield Don Face Shield don_goggles->don_shield don_outer_gloves Don Outer Gloves don_shield->don_outer_gloves handle_this compound Handle this compound in a Biological Safety Cabinet don_outer_gloves->handle_this compound dispose_waste Dispose of Contaminated Waste handle_this compound->dispose_waste doff_outer_gloves Doff Outer Gloves dispose_waste->doff_outer_gloves doff_shield_goggles Doff Face Shield & Goggles doff_outer_gloves->doff_shield_goggles doff_gown Doff Gown doff_shield_goggles->doff_gown doff_inner_gloves Doff Inner Gloves doff_gown->doff_inner_gloves doff_respirator Doff Respirator doff_inner_gloves->doff_respirator wash_hands Wash Hands Thoroughly doff_respirator->wash_hands end_process End of Process wash_hands->end_process

Operational Plan for Handling this compound

1. Preparation:

  • Designate a specific area for handling this compound, preferably within a Biological Safety Cabinet (BSC) or a containment ventilated enclosure.

  • Ensure a chemotherapy spill kit is readily accessible.

  • Assemble all necessary materials and equipment before starting work to minimize movement in and out of the designated handling area.

2. Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • When preparing solutions, work in a manner that minimizes the generation of aerosols.

  • If handling this compound as a powder, extreme caution must be taken to avoid creating dust. A fit-tested respirator is mandatory in this situation.[10]

3. Spill Management:

  • In the event of a spill, immediately secure the area to prevent others from entering.

  • Wearing full PPE, use a chemotherapy spill kit to contain and clean up the spill.[5]

  • Absorbent materials used for cleanup should be disposed of as bulk chemotherapy waste.[5]

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure. Chemotherapy waste is categorized as either "trace" or "bulk" waste, with different disposal requirements.

Waste CategoryDescriptionDisposal Container
Trace Chemotherapy Waste Items with less than 3% of the original drug remaining by weight (e.g., empty vials, IV bags, tubing, gloves, gowns, and other disposable items).[11]Yellow, puncture-resistant container labeled "Trace Chemotherapy Waste" for incineration.[11]
Bulk Chemotherapy Waste Items containing more than 3% of the original drug, visibly contaminated materials from a spill, or partially full vials and syringes.[11]Black, RCRA-rated hazardous waste container labeled "Hazardous Waste - Chemotherapy".[11]
Sharps Waste Needles, syringes, and other sharp objects contaminated with this compound.Puncture-proof sharps container clearly labeled as "Chemotherapy Sharps".[12]

All chemotherapy waste must be disposed of via incineration according to institutional and regulatory guidelines.

Disposal_Plan cluster_waste_generation Waste Generation cluster_waste_categorization Waste Categorization cluster_disposal_containers Disposal Containers cluster_final_disposal Final Disposal waste This compound-Contaminated Waste is_trace Is it Trace Waste? (<3% residual drug) waste->is_trace is_bulk Is it Bulk Waste? (>3% residual drug or spill cleanup) waste->is_bulk is_sharps Is it a Sharp? waste->is_sharps yellow_bin Yellow Bin (Trace Chemo Waste) is_trace->yellow_bin black_bin Black Bin (Bulk Chemo Waste) is_bulk->black_bin sharps_container Sharps Container (Chemo Sharps) is_sharps->sharps_container incineration Incineration yellow_bin->incineration black_bin->incineration sharps_container->incineration

Experimental Protocols

While specific experimental protocols will vary, any procedure involving this compound should incorporate the safety and handling measures outlined above. For instance, in a metabolic stability assay using cryopreserved hepatocytes, all steps from the initial thawing and resuspension of hepatocytes to the addition of this compound and subsequent analysis should be performed in a designated containment area with appropriate PPE.[13] All disposables, including pipette tips, plates, and tubes, that come into contact with this compound should be disposed of as trace chemotherapy waste.

References

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